molecular formula C35H42N3O3+ B15556691 ATTO 633

ATTO 633

Cat. No.: B15556691
M. Wt: 552.7 g/mol
InChI Key: NVSHOJMWNPNQJP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 633 is a useful research compound. Its molecular formula is C35H42N3O3+ and its molecular weight is 552.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H42N3O3+

Molecular Weight

552.7 g/mol

IUPAC Name

4-[[2-[9-(dimethylamino)-1-ethyl-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-6-yl]benzoyl]-methylamino]butanoic acid

InChI

InChI=1S/C35H41N3O3/c1-7-38-19-10-12-23-20-28-30(22-31(23)38)35(2,3)29-21-24(36(4)5)16-17-27(29)33(28)25-13-8-9-14-26(25)34(41)37(6)18-11-15-32(39)40/h8-9,13-14,16-17,20-22H,7,10-12,15,18-19H2,1-6H3/p+1

InChI Key

NVSHOJMWNPNQJP-UHFFFAOYSA-O

Origin of Product

United States

Foundational & Exploratory

ATTO 633: A Technical Guide to Excitation and Emission Spectra for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the core spectral properties and applications of the fluorescent dye ATTO 633.

This compound is a fluorescent label that belongs to a new generation of dyes for the red spectral region.[1][2][3] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3][4] These features make it a versatile tool in various life science applications, including the labeling of DNA, RNA, and proteins.[1][3] this compound is particularly well-suited for single-molecule detection, high-resolution microscopy techniques like SIM and STED, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][4]

The dye is cationic, carrying a net charge of +1 after being coupled to a substrate.[1][3][4] A key advantage of this compound is that its absorption and fluorescence are largely independent of pH in the range of 2 to 11, which is typical for most biological applications.[1][2][4] This stability simplifies experimental conditions and enhances the reliability of fluorescence measurements. The dye is moderately hydrophilic and soluble in polar solvents like DMF and DMSO.[1][2][5]

Spectral Properties of this compound

The spectral characteristics of this compound are crucial for designing and interpreting fluorescence-based experiments. The dye is efficiently excited by the 633 nm line of a He:Ne laser or a diode laser emitting at 635 nm.[4][6] Below is a summary of its key quantitative spectral properties.

PropertyValueUnit
Maximum Excitation Wavelength (λex) 629 - 630nm
Maximum Emission Wavelength (λem) 651 - 657nm
Molar Extinction Coefficient (εmax) 1.3 x 10⁵M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf) 0.64
Fluorescence Lifetime (τfl) 3.2 - 3.3ns

Data compiled from multiple sources.[2][4][5][7]

Experimental Protocols

Accurate and reproducible experimental methods are paramount in fluorescence spectroscopy and labeling. The following sections provide detailed protocols for measuring the fluorescence spectrum of this compound and for conjugating it to proteins and oligonucleotides.

Measurement of Fluorescence Spectra

This protocol outlines the general steps for measuring the excitation and emission spectra of a fluorescent sample like this compound.

Instrumentation:

  • A spectrofluorometer equipped with an excitation source (e.g., Xenon arc lamp), monochromators for wavelength selection, and a sensitive detector (e.g., photomultiplier tube).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound-labeled sample in a suitable buffer (e.g., PBS).

    • The concentration should be adjusted to have an absorbance of approximately 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the maximum excitation wavelength of this compound (e.g., 630 nm).[8]

    • Scan the emission monochromator over a wavelength range that covers the expected emission of this compound (e.g., 640 nm to 750 nm).

    • Record the fluorescence intensity at each emission wavelength.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the maximum emission wavelength of this compound (e.g., 657 nm).[8]

    • Scan the excitation monochromator over a wavelength range that covers the expected absorption of this compound (e.g., 580 nm to 650 nm).

    • Record the fluorescence intensity at each excitation wavelength.

  • Data Correction:

    • It is crucial to correct the raw spectra for instrumental variations, such as the wavelength-dependent intensity of the excitation lamp and the sensitivity of the detector. Most modern spectrofluorometers have built-in correction files.

Protein Labeling with this compound NHS Ester

This protocol describes the conjugation of this compound NHS ester to primary amines (e.g., lysine (B10760008) residues) on proteins.

Materials:

  • This compound NHS ester

  • Protein to be labeled in an amine-free buffer (e.g., PBS)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous, amine-free DMSO or DMF

  • Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[9] Protein solutions must be free of amine-containing substances like Tris or glycine.[10] If necessary, dialyze the protein against PBS.[10]

  • Dye Solution Preparation:

    • Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 1-2 mg/mL.[10][11]

  • Conjugation Reaction:

    • Add a 2 to 10-fold molar excess of the reactive dye solution to the protein solution while gently stirring.[10][11] The optimal dye-to-protein ratio may need to be determined empirically for each protein.

    • Incubate the reaction mixture for 1 to 2 hours at room temperature, protected from light.[9][10]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS.[11]

    • The first colored band to elute is the this compound-protein conjugate.[11]

  • Determination of Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per protein, can be calculated from the absorbance of the dye at its maximum absorption wavelength and the absorbance of the protein at 280 nm.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a fluorescence-based experiment using this compound, from the initial labeling of a biomolecule to the final data acquisition and analysis.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis A Prepare Protein Solution (Amine-free buffer, pH 8.3) C Incubate Protein and Dye (Room temperature, 1-2 hours) A->C B Prepare this compound NHS Ester (Dissolve in DMSO/DMF) B->C D Gel Filtration Chromatography C->D E Collect Labeled Conjugate D->E F Measure Absorbance (Calculate DOL) E->F G Fluorescence Spectroscopy (Excitation/Emission Spectra) E->G H Imaging/Detection (Microscopy, Flow Cytometry, etc.) G->H

Caption: Workflow for biomolecule conjugation with this compound and subsequent analysis.

References

ATTO 633: A Technical Guide to Quantum Yield and Brightness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of the fluorescent dye ATTO 633, with a focus on its quantum yield and brightness. The information is tailored for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques.

Core Photophysical Properties of this compound

This compound is a fluorescent label that belongs to a new generation of dyes designed for the red spectral region. It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2] These properties make it a versatile tool for a wide range of applications, including single-molecule detection, high-resolution microscopy (such as STED and SIM), flow cytometry, and fluorescence in-situ hybridization (FISH).[1] The dye is a cationic rhodamine derivative and is known to be stable over a broad pH range, typically from 2 to 11.[1][3]

Quantitative Data Summary

The key photophysical parameters of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Maximum Excitation Wavelength (λex) 629 - 630 nm[3][4]
Maximum Emission Wavelength (λem) 651 - 657 nm[3][4]
Molar Extinction Coefficient (ε) 1.3 x 10⁵ cm⁻¹M⁻¹[3][4]
Fluorescence Quantum Yield (Φf) 0.64[3][4]
Fluorescence Lifetime (τfl) 3.2 - 3.3 ns[3][4]
Brightness 83.2[4]

Understanding Quantum Yield and Brightness

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates that a larger fraction of the absorbed light is converted into fluorescence, resulting in a brighter signal.

The brightness of a fluorescent dye is a practical measure of its performance in an application. It is directly proportional to both its molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength) and its fluorescence quantum yield. The brightness can be calculated using the following formula:

Brightness = Molar Extinction Coefficient (ε) × Fluorescence Quantum Yield (Φf)

For this compound, with a molar extinction coefficient of 1.3 x 10⁵ cm⁻¹M⁻¹ and a quantum yield of 0.64, the calculated brightness is 83,200. A normalized brightness value of 83.2 is also reported.[4]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The following is a detailed methodology for determining the relative fluorescence quantum yield of this compound. This protocol is based on the comparative method, which involves using a well-characterized fluorescent standard. For the red spectral region, suitable standards include Cresyl Violet or Rhodamine 101.

Materials
  • This compound (carboxy derivative or other relevant form)

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet in methanol, Φf ≈ 0.54)

  • High-purity solvent (e.g., ethanol (B145695) or water, ensuring the same solvent is used for both the sample and the standard)

  • Spectrophotometer (for absorbance measurements)

  • Spectrofluorometer (for fluorescence measurements)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Experimental Workflow

G Experimental Workflow for Relative Quantum Yield Determination cluster_analysis Data Analysis prep_sample Prepare a stock solution of this compound prep_series_sample Prepare a dilution series of this compound (Abs < 0.1) prep_sample->prep_series_sample prep_std Prepare a stock solution of the reference standard prep_series_std Prepare a dilution series of the reference standard (Abs < 0.1) prep_std->prep_series_std measure_abs_sample Measure absorbance spectra of this compound solutions prep_series_sample->measure_abs_sample measure_abs_std Measure absorbance spectra of standard solutions prep_series_std->measure_abs_std measure_em_sample Measure emission spectra of this compound solutions measure_abs_sample->measure_em_sample measure_em_std Measure emission spectra of standard solutions measure_abs_std->measure_em_std integrate_em_sample Integrate the area under the emission spectra of this compound measure_em_sample->integrate_em_sample integrate_em_std Integrate the area under the emission spectra of the standard measure_em_std->integrate_em_std plot_data Plot integrated fluorescence intensity vs. absorbance for both sample and standard integrate_em_sample->plot_data integrate_em_std->plot_data calculate_qy Calculate the quantum yield using the slopes of the plots plot_data->calculate_qy

Caption: Workflow for determining the relative fluorescence quantum yield.

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare stock solutions of both this compound and the reference standard in the chosen solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurements:

    • Using a spectrophotometer, record the absorbance spectra for all prepared solutions of this compound and the reference standard.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectra of all prepared solutions.

    • The excitation wavelength should be the same for both the sample and the standard.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

  • Data Analysis:

    • Correct the recorded emission spectra for the instrument's spectral response.

    • Integrate the area under the corrected emission spectra for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both this compound and the reference standard.

    • The relationship should be linear in the low absorbance range. Determine the slope of the best-fit line for both plots.

  • Quantum Yield Calculation:

    • The quantum yield of this compound (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std × (Slope_sample / Slope_std) × (n_sample² / n_std²)

    Where:

    • Φf_std is the known quantum yield of the standard.
    • Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
    • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Logical Relationship of Photophysical Properties

The interplay between absorbance, fluorescence, and the factors influencing brightness can be visualized as follows:

G Relationship of Photophysical Properties of this compound cluster_absorption Light Absorption cluster_emission Fluorescence Emission cluster_brightness Resultant Property molar_ext Molar Extinction Coefficient (ε) (High for this compound) brightness High Brightness molar_ext->brightness determines efficiency of light absorption qy Quantum Yield (Φf) (High for this compound) lifetime Fluorescence Lifetime (τfl) qy->lifetime qy->brightness determines efficiency of light emission

Caption: Factors contributing to the high brightness of this compound.

References

ATTO 633 dye chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Properties of ATTO 633 Dye

Introduction

This compound is a fluorescent dye belonging to a new generation of labels for the red spectral region.[1][2][3][4][5] It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2][3][4][5][6] These properties make this compound highly suitable for a range of applications in the life sciences, including fluorescence microscopy, flow cytometry, and single-molecule detection.[1][2][7][8] The dye is moderately hydrophilic and becomes cationic upon conjugation to a substrate, carrying a net positive charge of +1.[1][2][6] A key feature of this compound is the stability of its fluorescence over a broad pH range, from 2 to 11.[1][2][3][6]

Core Chemical and Physical Properties

The quantitative data for this compound's properties are summarized in the tables below.

Table 1: Optical Properties
PropertyValueSource
Excitation Maximum (λabs) 629 nm - 630 nm[1][2][5][6][9][10]
Emission Maximum (λem) 651 nm - 657 nm[1][2][4][5][9][10]
Molar Extinction Coefficient (εmax) 1.3 x 105 M-1cm-1[1][2][4][5][10]
Fluorescence Quantum Yield (ηfl) 0.64[1][2][5][10]
Fluorescence Lifetime (τfl) 3.2 ns - 3.3 ns[1][2][5][10]
Recommended Laser Line 633 nm (He:Ne) or 635 nm (Diode)[2][6][7][8]
Table 2: Physical and Chemical Characteristics
PropertyValueSource
Charge (post-conjugation) +1 (Cationic)[1][2][3][4][5][6][11]
pH Stability Range 2 - 11[1][2][3][4][5][6]
Hydrophilicity Moderately Hydrophilic[1][2][5][6][7][8]
Solubility Good in polar solvents (e.g., DMF, DMSO)[4][5][10][11]
Storage Store at ≤ -20°C, protected from moisture and light.[3][4][5]
Table 3: Molecular Weights of Common Derivatives
DerivativeMolecular Weight ( g/mol )Source
Carboxy (Free Acid) 652[3][4][5][10]
NHS-ester 749[4][5][12]
Maleimide 774[4][5][12]
Amine 707 - 822[4][5]
Azide 670.28 - 866[4][5][11]
Alkyne 689 - 703[4][5]
Iodoacetamide 875 - 876[4][5]
Phalloidin 1434 - 1436[4][5]
Biotin 962 - 963[4][5]

Experimental Protocols

Detailed methodologies for common labeling experiments are provided below. These protocols are intended as a starting point and may require optimization for specific proteins or biomolecules.

Protocol for Labeling Proteins with this compound NHS-ester

This protocol is designed for labeling primary amine groups (e.g., on lysine (B10760008) residues) in proteins.

Required Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer).

  • This compound NHS-ester.

  • Anhydrous, amine-free DMSO or DMF.

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3.[12][13] If the protein is in a buffer like PBS, the pH can be adjusted by adding 1 part of 0.2 M sodium bicarbonate (pH 9.0) to 20 parts of the protein solution in PBS.[12]

  • Purification column (e.g., Sephadex G-25).[12]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[14] Ensure the solution is free of amine-containing substances like Tris or glycine.[12][13] If necessary, dialyze the protein against 1X PBS (pH 7.2-7.4) and then adjust the pH.[15]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS-ester in anhydrous DMSO or DMF to a concentration of 1-2 mg/mL or 10 mM.[13][15] This solution is sensitive to hydrolysis and should be used promptly.[4][5][12]

  • Conjugation Reaction: Add a molar excess of the reactive dye solution to the protein solution. A starting point is a 2-fold molar excess of dye to protein.[13] The optimal dye-to-protein ratio can vary and should be determined empirically.[6][13][15]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, with gentle stirring and protected from light.[13][14] The reaction is often complete within 5-10 minutes.[12]

  • Purification: Separate the labeled protein conjugate from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[12] The first colored, fluorescent band to elute will be the dye-protein conjugate.[12]

Protocol for Labeling Proteins with this compound Maleimide

This protocol targets free sulfhydryl (thiol) groups, such as those on cysteine residues.

Required Materials:

  • Protein solution (1-5 mg/mL).

  • This compound Maleimide.

  • Anhydrous, amine-free DMSO or DMF.

  • Reaction Buffer: PBS, pH 7.0-7.5.[16][17]

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.

  • Purification column (e.g., Sephadex G-25).[6][16]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in degassed reaction buffer. If the protein contains disulfide bonds that need to be labeled, reduce them first by adding an excess of a reducing agent like TCEP and incubating for 20-30 minutes at room temperature.[17]

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound Maleimide in anhydrous DMSO or DMF to a concentration of 1 mg/mL.[12][16]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dye solution to the protein solution.[17] The optimal ratio may vary.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[17]

  • Purification: Purify the conjugate from the free dye using a gel filtration column as described in the NHS-ester protocol.[6][16]

Mandatory Visualizations

Diagram 1: Experimental Workflow for NHS-Ester Labeling

NHS_Ester_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification Prot_Prep Prepare Protein in pH 8.3 Buffer Mix Mix Protein and Dye Prot_Prep->Mix Dye_Prep Dissolve NHS-Ester Dye in Anhydrous DMSO Dye_Prep->Mix Incubate Incubate 1-2h at Room Temp Mix->Incubate Purify Gel Filtration (Sephadex G-25) Incubate->Purify Collect Collect Labeled Protein Conjugate Purify->Collect

Caption: Workflow for labeling protein primary amines with this compound NHS-ester.

Diagram 2: Experimental Workflow for Maleimide Labeling

Maleimide_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification Prot_Prep Prepare Protein in pH 7.0-7.5 Buffer Reduce Reduce Disulfides (Optional, with TCEP) Prot_Prep->Reduce Mix Mix Protein and Dye Reduce->Mix Dye_Prep Dissolve Maleimide Dye in Anhydrous DMSO Dye_Prep->Mix Incubate Incubate 2h (RT) or Overnight (4°C) Mix->Incubate Purify Gel Filtration (Sephadex G-25) Incubate->Purify Collect Collect Labeled Protein Conjugate Purify->Collect

Caption: Workflow for labeling protein sulfhydryl groups with this compound Maleimide.

Diagram 3: this compound Properties and Applications Relationship

Properties_Applications cluster_props Core Properties cluster_apps Key Applications HighQY High Quantum Yield & Strong Absorption SMD Single-Molecule Detection (SMD) HighQY->SMD FACS Flow Cytometry (FACS) HighQY->FACS Photostability High Photostability Photostability->SMD STED Super-Resolution Microscopy (STED, etc.) Photostability->STED RedSpectrum Red Excitation/Emission (630/650 nm) RedSpectrum->STED Reduces Autofluorescence RedSpectrum->FACS pH_Insensitive pH Insensitive (2-11) pH_Insensitive->FACS FISH Fluorescence In-Situ Hybridization (FISH) pH_Insensitive->FISH Enables Diverse Conditions

Caption: Relationship between this compound's core properties and its primary applications.

References

ATTO 633 Fluorophore: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the ATTO 633 fluorophore, a high-performance fluorescent dye widely utilized in various life science and drug development applications. It covers the core chemical and photophysical properties, provides detailed experimental protocols for its use, and presents key information in a structured format for easy reference.

Core Characteristics of this compound

This compound is a fluorescent label belonging to a new generation of dyes for the red spectral region. It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2] These features make it particularly well-suited for demanding applications such as single-molecule detection and super-resolution microscopy.[1][2]

Chemical Properties: this compound is a cationic dye that, after conjugation to a substrate, carries a net positive charge of +1.[1][2] It is described as being moderately hydrophilic and exhibits good solubility in polar solvents.[3] A notable characteristic of this compound is that its absorption and fluorescence are independent of pH in the range of 2 to 11, which is the typical range for most biological applications.[1][2] The dye is based on a rhodamine structure.[4]

Photophysical Properties: The key photophysical parameters of this compound are summarized in the table below. These properties make it an excellent choice for excitation with common laser lines, such as the 633 nm HeNe laser or a 635 nm diode laser.

Quantitative Data Summary

The photophysical properties of the this compound fluorophore are critical for its application in sensitive fluorescence-based assays. The following table summarizes the key quantitative data for this dye.

PropertyValueReference(s)
Maximum Excitation Wavelength (λex) 629 nm[1][3]
Maximum Emission Wavelength (λem) 657 nm[1][3]
Molar Extinction Coefficient (εmax) 1.3 x 10⁵ cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φf) 0.64[1][3]
Fluorescence Lifetime (τfl) 3.2 - 3.3 ns[1][3]
Molecular Weight (Free Acid) ~652.2 g/mol [3]

Chemical Structure

The core structure of the this compound fluorophore is depicted below. This is often functionalized with reactive groups to enable covalent labeling of biomolecules.

G cluster_ATTO633 This compound Core Structure ATTO633_structure ATTO633_structure

Caption: Chemical structure of the this compound core molecule.

Commonly, this compound is available with various reactive moieties to facilitate conjugation to different functional groups on target molecules. The structures of some of these derivatives are shown below.

G cluster_derivatives This compound Derivatives ATTO633_NHS ATTO633_NHS ATTO633_Maleimide ATTO633_Maleimide ATTO633_Azide ATTO633_Azide

Caption: Chemical structures of common this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for common applications of the this compound fluorophore.

Protein Labeling with this compound NHS Ester

This protocol describes the covalent labeling of proteins, such as antibodies, using the N-hydroxysuccinimide (NHS) ester derivative of this compound, which reacts with primary amines.[3][5][6]

Materials:

  • Protein to be labeled (e.g., IgG antibody)

  • This compound NHS ester

  • Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Bicarbonate buffer (0.1 M, pH 8.3)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in bicarbonate buffer at a concentration of 2 mg/mL.[3] Protein concentrations below this may decrease labeling efficiency.[3]

    • Ensure the protein solution is free of amine-containing substances like Tris or glycine.[3] If necessary, dialyze the protein against PBS.[3]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 2 mg/mL.[3]

  • Conjugation Reaction:

    • For antibodies, a molar excess of 4:1 (dye:protein) is recommended.[3] This may be increased up to 15:1 to achieve a higher degree of labeling.[3] The optimal ratio should be determined empirically for each protein.[3]

    • Add the calculated volume of the dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[3]

  • Purification:

    • Separate the labeled protein from unreacted dye using a gel filtration column pre-equilibrated with PBS.[3][6]

    • The first colored, fluorescent band to elute is the labeled protein conjugate.[6]

G A Prepare Protein Solution (2 mg/mL in bicarbonate buffer) C Mix Protein and Dye (e.g., 4:1 molar excess of dye) A->C B Prepare this compound NHS Ester (2 mg/mL in DMF/DMSO) B->C D Incubate (30-60 min, RT, dark) C->D E Purify via Gel Filtration (e.g., Sephadex G-25) D->E F Collect Labeled Protein E->F

Caption: Workflow for labeling proteins with this compound NHS ester.

F-Actin Staining with this compound-Phalloidin

This protocol outlines the procedure for staining filamentous actin (F-actin) in fixed cells using a phalloidin (B8060827) conjugate of this compound.[1][7][8][9]

Materials:

  • This compound-Phalloidin

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Formaldehyde (B43269) (3-4% in PBS)

  • Triton X-100 (0.1% in PBS)

  • Bovine Serum Albumin (BSA) (1% in PBS, optional)

Procedure:

  • Stock Solution Preparation:

    • Dissolve the lyophilized this compound-phalloidin in 500 µL of methanol to create a stock solution.[1] Store at -20°C.

  • Cell Fixation and Permeabilization:

    • Fix cells with 3-4% formaldehyde in PBS for 10-30 minutes at room temperature.[9]

    • Wash the cells 2-3 times with PBS.[9]

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[9]

    • Wash the cells 2-3 times with PBS.[9]

  • Staining:

    • Optional: Block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.[7]

    • Dilute the this compound-phalloidin stock solution in PBS. A common starting point is to add 20-30 µL of the stock to 1 mL of PBS.[1]

    • Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[9]

  • Washing and Imaging:

    • Wash the cells 2-3 times with PBS.[9]

    • The cells are now ready for imaging.

G A Fix Cells (3-4% Formaldehyde) B Permeabilize Cells (0.1% Triton X-100) A->B C Block (Optional) (1% BSA) B->C D Incubate with This compound-Phalloidin C->D E Wash with PBS D->E F Image E->F

Caption: Workflow for F-actin staining with this compound-phalloidin.

Immunofluorescence for STED Microscopy

This is a general protocol for indirect immunofluorescence using an this compound-conjugated secondary antibody, optimized for Stimulated Emission Depletion (STED) microscopy.

Materials:

  • Cells grown on coverslips

  • Primary antibody specific to the target protein

  • This compound-conjugated secondary antibody

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Mounting medium suitable for STED (e.g., ProLong Diamond)

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on high-quality glass coverslips (#1.5H) to 50-80% confluency.

    • Fix the cells using an appropriate method for the target antigen (e.g., ice-cold methanol for 5-10 minutes at -20°C or 4% PFA for 15 minutes at room temperature).

    • Wash the coverslips three times with PBS.

  • Permeabilization and Blocking:

    • If using a PFA fixation, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS for 5 minutes each.

    • Incubate with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark. For STED, it is often beneficial to use a higher concentration of the secondary antibody than for conventional microscopy to ensure dense labeling.[10]

    • Wash three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Briefly rinse the coverslip in deionized water.

    • Mount the coverslip onto a microscope slide with a drop of STED-compatible mounting medium.

    • Allow the mounting medium to cure according to the manufacturer's instructions before imaging.

G A Cell Culture & Fixation B Permeabilization A->B C Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody (this compound) Incubation D->E F Washing E->F G Mounting for STED F->G H STED Imaging G->H

Caption: General workflow for immunofluorescence with STED microscopy.

Flow Cytometry using this compound-Streptavidin

This protocol describes the use of this compound-conjugated streptavidin for the detection of biotinylated primary antibodies in flow cytometry.[11][12]

Materials:

  • Cell suspension

  • Biotinylated primary antibody

  • This compound-streptavidin

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound-streptavidin in distilled water.[11] This can be stored at 2-6°C for several months or frozen in aliquots.[11]

  • Cell Staining (Two-Step Protocol):

    • Wash cells with staining buffer and resuspend to the desired concentration.

    • Incubate the cells with the biotinylated primary antibody at the optimal concentration for 30 minutes on ice, protected from light.

    • Wash the cells twice with staining buffer.

    • Incubate the cells with this compound-streptavidin (typically 1-10 µg/mL, but should be titrated) for 30 minutes on ice, protected from light.[11]

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in staining buffer for analysis on a flow cytometer.

G A Prepare Cell Suspension B Incubate with Biotinylated Primary Antibody A->B C Wash Cells B->C D Incubate with This compound-Streptavidin C->D E Wash Cells D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for flow cytometry using this compound-streptavidin.

Applications

This compound is a versatile fluorophore with a broad range of applications in biological research and diagnostics. Its key applications include:

  • Super-Resolution Microscopy (STED, SIM): The high photostability and brightness of this compound make it an excellent choice for super-resolution imaging techniques, enabling the visualization of cellular structures with nanoscale resolution.[1][2]

  • Single-Molecule Detection: Its high quantum yield and photostability are advantageous for the detection and tracking of individual molecules.[1][2]

  • Flow Cytometry (FACS): this compound is well-suited for multicolor flow cytometry due to its excitation in the red region of the spectrum, which minimizes autofluorescence from cells.[1][2][13]

  • Fluorescence In-Situ Hybridization (FISH): It can be used to label nucleic acid probes for the detection of specific DNA or RNA sequences within cells.[1][2]

  • Immunofluorescence and Immunohistochemistry: As a bright and stable fluorophore, it is widely used for labeling antibodies to visualize the distribution of proteins in cells and tissues.[13]

Conclusion

This compound is a robust and versatile red-emitting fluorophore with exceptional photophysical properties. Its high brightness, photostability, and pH-insensitivity make it a reliable tool for a wide array of advanced fluorescence-based applications. The availability of various reactive derivatives allows for straightforward conjugation to a diverse range of biomolecules, empowering researchers in their exploration of complex biological systems.

References

ATTO 633: An In-Depth Technical Guide for Single-Molecule Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATTO 633, a fluorescent dye belonging to the rhodamine family, has emerged as a powerful tool for single-molecule detection and super-resolution microscopy. Its exceptional photophysical properties, including high photostability, strong absorption, and a high fluorescence quantum yield, make it an ideal candidate for a range of sensitive applications. This guide provides a comprehensive overview of this compound's characteristics, detailed experimental protocols for its use in single-molecule techniques, and visualizations of relevant workflows.

Core Photophysical and Chemical Properties

This compound is a cationic dye that exhibits robust fluorescence across a wide pH range, making it suitable for diverse experimental conditions.[1][2][3] Its key characteristics are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReference(s)
Excitation Maximum (λex)629 - 630 nm[1][2]
Emission Maximum (λem)651 - 657 nm[1][4]
Molar Extinction Coefficient (εmax)130,000 M⁻¹cm⁻¹[1][5]
Fluorescence Quantum Yield (Φf)0.64[1][5]
Fluorescence Lifetime (τfl)3.2 - 3.3 ns[1][5]
Recommended Laser Line633 nm[5]
Common Emission FilterCy®5[5]
pH StabilityStable between pH 2 and 11[1][2][4]
Charge (post-coupling)+1[2][3][4]

Experimental Protocols for Single-Molecule Applications

The utility of this compound in single-molecule studies is critically dependent on proper labeling of the target biomolecule and the specific experimental setup. Below are detailed protocols for common labeling strategies and single-molecule imaging techniques.

Protein and Oligonucleotide Labeling

Site-specific labeling of proteins and nucleic acids is the foundational step for most single-molecule experiments. This compound is commercially available with various reactive groups to facilitate this process.

1. Amine-Reactive Labeling using this compound NHS Ester:

This method targets primary amines, such as the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues.

  • Materials:

    • This compound NHS ester

    • Protein or amine-modified oligonucleotide

    • Bicarbonate buffer (0.1 M, pH 8.3) or Carbonate buffer (0.2 M, pH 8-9) for oligonucleotides

    • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

    • Purification column (e.g., Sephadex G-25)

  • Protein Labeling Protocol: [2]

    • Dissolve the protein in bicarbonate buffer to a concentration of 2 mg/mL. Ensure the solution is free of amine-containing buffers like Tris.

    • Immediately before use, dissolve this compound NHS ester in DMF or DMSO to a concentration of 2 mg/mL.

    • Add a 2 to 15-fold molar excess of the reactive dye to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

    • Separate the labeled protein from unreacted dye using a gel filtration column.

  • Oligonucleotide Labeling Protocol: [2]

    • Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.

    • Prepare a 5 mg/mL solution of this compound NHS ester in anhydrous DMF.

    • Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.

    • Incubate at room temperature for 2 hours with shaking.

    • Purify the labeled oligonucleotide using gel filtration or HPLC.

2. Thiol-Reactive Labeling using this compound Maleimide:

This strategy is used for site-specific labeling of cysteine residues in proteins.

  • Materials:

    • This compound Maleimide

    • Protein with accessible cysteine residue(s)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Anhydrous, amine-free DMF or DMSO

    • Purification column (e.g., Sephadex G-25)

  • Protocol:

    • Dissolve the protein in PBS, pH 7.4.

    • Prepare a stock solution of this compound Maleimide in DMF or DMSO.

    • Add a 1.3-fold molar excess of the reactive dye per sulfhydryl group to the protein solution.

    • Incubate the reaction at room temperature. The reaction is typically complete within 5-10 minutes.

    • Purify the labeled protein using a gel filtration column to remove unreacted dye.

3. Bioorthogonal Labeling using Click Chemistry (this compound Azide):

Click chemistry offers a highly specific method for labeling biomolecules that have been modified to contain an alkyne or azide (B81097) group.

  • Materials: [6][7]

    • This compound Azide

    • Alkyne-modified oligonucleotide or protein

    • Copper (I) catalyst (e.g., from a Cu-TBTA complex)

    • Reducing agent (e.g., Ascorbic acid)

    • DMSO/t-BuOH (1:1)

  • Oligonucleotide Labeling Protocol: [6]

    • Dissolve the alkyne-modified oligonucleotide in water to a 2 mM concentration.

    • Dissolve this compound Azide in DMSO/t-BuOH to a 50 mM concentration.

    • In a reaction vial, combine the oligonucleotide solution with a 2-10 fold molar excess of the this compound Azide solution.

    • Add the copper catalyst and reducing agent.

    • Incubate the reaction for 30 minutes at 40-45°C or for 3 hours at 25°C.

    • Precipitate the labeled oligonucleotide with cold ethanol (B145695) to purify.

Single-Molecule Fluorescence In Situ Hybridization (smFISH)

smFISH allows for the detection and quantification of individual RNA molecules in fixed cells.

  • Principle: A set of short, single-stranded DNA probes, each labeled with a fluorescent dye like this compound, are hybridized to a target RNA molecule. The combined fluorescence from multiple probes bound to the same RNA makes it detectable as a single diffraction-limited spot.[8][9]

  • Probe Design and Labeling: [8][9]

    • Design a set of 25-48 short (18-22 nucleotides) DNA oligonucleotides complementary to the target RNA sequence.

    • Synthesize the oligonucleotides with a 3' modification for enzymatic labeling.

    • Label the probes with this compound-ddUTP using a terminal deoxynucleotidyl transferase (TdT) reaction. A 2.5 to 3-fold excess of the labeled ddUTP is typically sufficient.[9]

    • Purify the labeled probes.

  • Hybridization Protocol (for adherent cells): [8]

    • Fix and permeabilize cells grown on coverslips.

    • Prepare a hybridization buffer containing the labeled probe set.

    • Incubate the coverslips with the hybridization buffer at 37°C for 3 hours to overnight in a humidified chamber.

    • Wash the coverslips to remove unbound probes.

    • Mount the coverslips on a microscope slide for imaging.

Single-Molecule Pull-Down (SiMPull)

SiMPull combines immunoprecipitation with single-molecule fluorescence microscopy to study endogenous protein complexes from cell lysates.[10][11][12][13]

  • Principle: Antibodies specific to a protein of interest are immobilized on a passivated microscope slide. Cell lysate is then added, allowing the antibody to capture the target protein and its interacting partners. The captured complexes are then visualized using a fluorescently labeled antibody or by imaging a fluorescent protein tag.[12][13]

  • Protocol Outline:

    • Passivate a microscope slide and coverslip with mPEG to prevent non-specific binding.

    • Immobilize biotinylated antibodies against the bait protein via a streptavidin-biotin linkage.

    • Prepare cell lysate under conditions that preserve protein-protein interactions.

    • Incubate the lysate with the antibody-coated surface.

    • Wash away unbound cellular components.

    • Add a fluorescently labeled detection antibody (e.g., with this compound) or image a fluorescently tagged prey protein using Total Internal Reflection Fluorescence (TIRF) microscopy.

Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

dSTORM is a super-resolution imaging technique that relies on the stochastic photoswitching of fluorophores to reconstruct an image with sub-diffraction-limit resolution.

  • Principle: Most fluorophores are kept in a stable, non-fluorescent "dark" state. A small, stochastic subset of molecules is transiently switched back to the fluorescent "on" state, imaged, and then localized with high precision. This process is repeated over thousands of frames to build the final super-resolution image.[14][15][16]

  • Imaging Buffer: The composition of the imaging buffer is critical for inducing and maintaining the blinking of the fluorophores. A common dSTORM buffer for red dyes like this compound includes:[17]

    • A primary thiol (e.g., β-mercaptoethanol (BME) or mercaptoethylamine (MEA))

    • An oxygen scavenging system (e.g., glucose oxidase and catalase with glucose)

    • A buffer to maintain pH (e.g., Tris-HCl)

  • Imaging Protocol Outline:

    • Label the structure of interest in fixed cells with an this compound-conjugated antibody.

    • Mount the sample in the dSTORM imaging buffer.

    • Use a high-power laser (e.g., 640 nm) to excite the fluorophores and drive most of them into the dark state.

    • Acquire a time-series of images, capturing the stochastic blinking of individual molecules.

    • Process the image series with localization software to determine the precise coordinates of each blinking event.

    • Reconstruct the final super-resolution image from the localized coordinates.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows.

ProteinLabeling_NHS Protein Protein (in Bicarbonate Buffer pH 8.3) Incubation Incubation (Room Temp, 30-60 min) Protein->Incubation ATTO633_NHS This compound NHS Ester (dissolved in DMSO/DMF) ATTO633_NHS->Incubation Purification Purification (Gel Filtration) Incubation->Purification Labeled_Protein This compound Labeled Protein Purification->Labeled_Protein

Workflow for Protein Labeling with this compound NHS Ester.

SiMPull_Workflow cluster_prep Surface Preparation cluster_assay Pull-Down Assay Passivation PEG Passivation of Surface Streptavidin Streptavidin Coating Passivation->Streptavidin Biotin_Ab Biotinylated Capture Antibody Streptavidin->Biotin_Ab Cell_Lysate Add Cell Lysate (Bait & Prey Proteins) Biotin_Ab->Cell_Lysate Wash Wash Unbound Proteins Cell_Lysate->Wash Detection_Ab Add this compound Detection Antibody Wash->Detection_Ab Imaging TIRF Microscopy (Single-Molecule Detection) Detection_Ab->Imaging

Single-Molecule Pull-Down (SiMPull) Experimental Workflow.

Hsp90_smFRET Hsp90_Open Hsp90 (Open) - Donor/Acceptor Labeled Hsp90_Closed Hsp90 (Closed) - High FRET Hsp90_Open->Hsp90_Closed ATP Hsp90_Closed->Hsp90_Open ADP ATP_Hydrolysis ATP Hydrolysis Hsp90_Closed->ATP_Hydrolysis Cochaperone Cochaperone/ Client Binding Hsp90_Closed->Cochaperone ATP_Binding ATP Binding ATP_Binding->Hsp90_Closed ADP_Release ADP + Pi Release ATP_Hydrolysis->ADP_Release ADP_Release->Hsp90_Open

Conformational Cycle of Hsp90 Studied by smFRET.

Conclusion

This compound is a versatile and robust fluorescent probe that is well-suited for a variety of single-molecule detection techniques. Its favorable photophysical properties, combined with a range of available reactive derivatives, enable researchers to specifically label biomolecules and study their dynamics and interactions at the nanoscale. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of this compound in single-molecule experiments, from basic labeling to advanced super-resolution imaging. As with any single-molecule study, careful optimization of labeling, imaging conditions, and data analysis is crucial for obtaining high-quality, reproducible results.

References

The Principle of ATTO 633 in Super-Resolution Microscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye ATTO 633 and its application in super-resolution microscopy techniques, including Stimulated Emission Depletion (STED), and Stochastic Optical Reconstruction Microscopy (STORM). The guide details the core principles of the dye's function, its photophysical properties, and protocols for its use in advanced imaging applications.

Core Principles of this compound for Super-Resolution Imaging

This compound is a red-emitting fluorescent label that has gained prominence in super-resolution microscopy due to its exceptional photostability, high fluorescence quantum yield, and strong absorption.[1][2] These characteristics make it particularly well-suited for techniques that demand robust fluorophores capable of withstanding intense laser illumination and enabling the precise localization of single molecules. This compound is a cationic dye and its absorption and fluorescence are largely independent of pH in the range of 2 to 11, providing versatility in various biological imaging conditions.[2]

In STED microscopy , the principle relies on the selective de-excitation of fluorophores to overcome the diffraction limit of light. This compound is efficiently excited by a laser line around 633 nm. A second, doughnut-shaped depletion laser, typically at 775 nm, is overlaid with the excitation spot.[3][4] This depletion laser forces the excited this compound molecules in the periphery of the doughnut back to the ground state through stimulated emission, without emitting a fluorescence photon. Consequently, only the molecules at the center of the doughnut, where the depletion laser intensity is zero, are allowed to fluoresce. By scanning this effectively smaller fluorescence spot across the sample, a super-resolved image is constructed. The high photostability of this compound is crucial for withstanding the high-intensity depletion laser required for achieving high resolution.[4]

For single-molecule localization microscopy (SMLM) techniques like STORM , the principle involves the stochastic switching of individual fluorophores between a fluorescent "on" state and a dark "off" state. While not as commonly used as some other dyes for STORM, this compound can be induced to photoswitch in the presence of specific imaging buffers containing thiols. By controlling the activation of a sparse subset of molecules in each imaging frame, their precise locations can be determined by fitting their point-spread functions. A final super-resolution image is then reconstructed from the localization data of thousands of frames.

This compound is generally not the primary choice for Photoactivated Localization Microscopy (PALM) , which typically relies on photoactivatable or photoconvertible fluorescent proteins.[5] However, the principles of single-molecule localization are shared with STORM.

Data Presentation: Photophysical Properties of this compound

The key photophysical properties of this compound are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReference(s)
Excitation Maximum (λex)629 nm[2]
Emission Maximum (λem)657 nm[2]
Molar Extinction Coefficient (ε)130,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ)0.64[2]
Fluorescence Lifetime (τ)3.3 ns[2]
Recommended STED Depletion Laser775 nm[3][4]

Experimental Protocols

General Protein Labeling with this compound NHS Ester

This protocol describes the covalent labeling of proteins with this compound NHS ester, which reacts with primary amines on the protein.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 8.3)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and other primary amine-containing substances. If necessary, dialyze the protein against PBS. Adjust the pH of the protein solution to 8.3 by adding 1/10 volume of 1 M sodium bicarbonate buffer.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 1-2 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 3- to 10-fold molar excess of the reactive dye solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS (pH 7.2). The first colored band to elute is the labeled protein.

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.

Sample Preparation for STED Imaging of the Immunological Synapse

This protocol provides a general workflow for imaging the immunological synapse of Natural Killer (NK) cells using STED microscopy with this compound. This example focuses on the general structure and does not depict a specific signaling cascade.

Materials:

  • Glass coverslips (#1.5 thickness)

  • Antibodies for activating NK cell receptors (e.g., anti-CD16)

  • Poly-L-lysine

  • Isolated NK cells

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a protein of interest at the synapse

  • Secondary antibody conjugated to this compound

  • Mounting medium with an appropriate refractive index (e.g., Mowiol or a commercial mounting medium)[3]

Procedure:

  • Coverslip Preparation: Coat glass coverslips with activating antibodies.

  • Cell Seeding and Activation: Add isolated NK cells to the antibody-coated coverslips and allow them to form immunological synapses.

  • Fixation and Permeabilization: Fix the cells with fixation buffer, followed by permeabilization with permeabilization buffer if the target protein is intracellular.

  • Immunostaining:

    • Block non-specific binding sites with blocking buffer.

    • Incubate with the primary antibody diluted in blocking buffer.

    • Wash with PBS.

    • Incubate with the this compound-conjugated secondary antibody diluted in blocking buffer.

    • Wash extensively with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.[3]

STED Imaging Parameters (General Guidance):

  • Excitation Laser: 633 nm

  • Depletion Laser: 775 nm[3][4]

  • Laser Powers: Use the lowest possible excitation power to minimize photobleaching, and adjust the depletion laser power to achieve the desired resolution.

  • Pixel Dwell Time: Typically in the range of 10-100 µs.

  • Pixel Size: Should be chosen to satisfy the Nyquist sampling criterion for the expected resolution (typically 20-30 nm).

General Considerations for STORM Imaging with this compound

While less common than other dyes, this compound can be used for STORM. The following provides general guidance for preparing a suitable imaging buffer.

STORM Imaging Buffer Components: A typical STORM buffer for cyanine-like dyes includes an oxygen scavenging system and a thiol.

  • Buffer Base: Tris-HCl or PBS with an adjusted pH (typically around 8.0).

  • Oxygen Scavenging System: Glucose oxidase and catalase in the presence of glucose.

  • Thiol: β-mercaptoethanol (BME) or cysteamine (B1669678) (MEA). The choice and concentration of the thiol can significantly affect the photoswitching properties of the dye and should be optimized.[1]

Imaging Procedure:

  • Prepare the sample as for immunofluorescence.

  • Immediately before imaging, prepare the STORM imaging buffer.

  • Mount the sample in the imaging buffer.

  • Use a high laser power at ~633 nm to induce the "off" state of most fluorophores and a low-power activation laser (e.g., 405 nm) to sparsely reactivate them.

  • Acquire a time series of thousands of images, each capturing the fluorescence of a sparse subset of single molecules.

  • Process the image stack to localize the single molecules and reconstruct the super-resolution image.

Mandatory Visualizations

Principle of Stimulated Emission Depletion (STED) Microscopy

STED_Principle S0_exc S0 S1_exc S1 S0_exc->S1_exc S1_fluor S1 S0_fluor S0 S1_fluor->S0_fluor Fluorophore This compound S1_sted S1 S0_sted S0 S1_sted->S0_sted Excitation_Laser->Fluorophore Excitation Light STED_Laser->Fluorophore Depletion Light (Doughnut Shape)

Caption: Principle of STED microscopy with this compound.

Experimental Workflow for Immunofluorescence STED

IF_STED_Workflow start Start: Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm block Blocking (e.g., 5% BSA) perm->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash (x3) primary_ab->wash1 secondary_ab This compound Secondary Antibody Incubation wash1->secondary_ab wash2 Wash (x3) secondary_ab->wash2 mount Mounting in High RI Medium wash2->mount image STED Imaging Exc: 633 nm, STED: 775 nm mount->image Immune_Synapse cluster_nk_cell NK Cell cluster_target_cell Target Cell nk_receptor Activating Receptor (e.g., CD16) actin Actin Cytoskeleton nk_receptor->actin Initiates Signaling Cascade target_ligand Target Ligand nk_receptor->target_ligand Recognition & Binding granules Lytic Granules actin->granules Cytoskeletal Rearrangement for Granule Polarization granules->target_ligand Directed Secretion target_ligand->nk_receptor

References

ATTO 633 Fluorescent Dye: A Technical Guide to Water Solubility for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the aqueous behavior of a widely used far-red fluorescent probe, providing researchers, scientists, and drug development professionals with critical data and protocols for its effective application.

The ATTO 633 fluorescent dye is a staple in modern life sciences and drug development, prized for its strong absorption, high fluorescence quantum yield, and exceptional photostability in the red spectral region.[1][2][3] A key characteristic often highlighted is its "good water solubility," a feature that is critical for its myriad applications in biological systems.[1][3] This technical guide provides a comprehensive overview of the water solubility of this compound, including qualitative and semi-quantitative data, factors influencing its behavior in aqueous media, and detailed experimental protocols for its preparation and use.

Core Properties and Solubility Profile

This compound is a cationic dye that, upon conjugation to a substrate, carries a net positive charge of +1.[1][2][4] It is characterized as being "moderately hydrophilic."[4][5] While specific quantitative values for its water solubility (e.g., in g/L or molarity) are not consistently published in readily available technical data sheets, its practical use in numerous aqueous-based biological experiments underscores its sufficient solubility for these applications. The dye's fluorescence and absorption are notably independent of pH in the typical biological range of 2 to 11.[2][4]

For practical purposes, especially concerning its reactive derivatives such as NHS-esters and maleimides, the standard procedure involves the preparation of a concentrated stock solution in a polar, anhydrous organic solvent.[1] Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended for this purpose.[1][2] This approach is favored due to the inherent reactivity and susceptibility of these derivatives to hydrolysis in aqueous environments.[1]

Quantitative and Qualitative Solubility Data

The following table summarizes the key properties of this compound related to its use in aqueous solutions.

ParameterValue / DescriptionSource(s)
Qualitative Water Solubility Good, Moderately hydrophilic[1][3][4][5]
Recommended Stock Solvents Anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[1][2]
pH Independence Absorption and fluorescence are stable between pH 2 and 11[2][4]
Ionic Nature Cationic; carries a net charge of +1 after coupling[1][2][4]
Potential for Aggregation Can occur in concentrated aqueous solutions due to hydrophobic interactions[6]

Factors Influencing Aqueous Solubility and Stability

Several factors can impact the performance of this compound in aqueous solutions:

  • Concentration: At high concentrations in aqueous buffers, hydrophobic interactions between dye molecules can lead to aggregation.[6] This can alter the absorption and fluorescence properties of the dye.

  • Reactive Derivatives: Functional groups like NHS-esters and maleimides are prone to hydrolysis in water. Therefore, stock solutions of these derivatives should always be prepared in anhydrous solvents and used promptly after preparation.[1]

  • Additives: The presence of salts and buffering agents in typical biological buffers can influence the solubility and aggregation behavior of the dye.

Experimental Protocols

Below are detailed methodologies for the preparation and use of this compound in common research applications.

Protocol 1: Preparation of this compound Stock Solution

This protocol is a general guideline for preparing a stock solution of reactive this compound derivatives (e.g., NHS-ester, maleimide).

Materials:

  • This compound reactive dye (e.g., NHS-ester)

  • Anhydrous, amine-free DMSO or DMF

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Equilibrate the vial of this compound dye to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).[7]

  • Vortex the vial thoroughly to ensure the dye is completely dissolved.

  • Use the stock solution immediately for labeling reactions. For short-term storage, aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture.[7] Avoid repeated freeze-thaw cycles.

Protocol 2: Labeling of Proteins with this compound NHS-Ester

This protocol provides a general workflow for conjugating this compound NHS-ester to proteins.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound NHS-ester stock solution (from Protocol 1)

  • Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.3-9.0)

  • Purification column (e.g., gel filtration)

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer. If the protein solution contains amines (e.g., Tris buffer), it must be dialyzed against an appropriate buffer like PBS. The pH of the protein solution should be adjusted to 8.5 ± 0.5 for optimal labeling.[7]

  • Reaction Setup: Add the this compound NHS-ester stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein but a starting point of a 10:1 molar excess of dye can be used.[7]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.

Visualizing Experimental Workflows

The following diagrams illustrate the logical steps in preparing and using this compound for protein labeling.

G cluster_prep Stock Solution Preparation prep1 Equilibrate this compound vial to room temp prep2 Add anhydrous DMSO/DMF to a final concentration of 10 mM prep1->prep2 prep3 Vortex to dissolve prep2->prep3 prep4 Use immediately or aliquot and store at -20°C prep3->prep4

Caption: Workflow for preparing an this compound stock solution.

G cluster_labeling Protein Labeling Workflow prot_prep Prepare protein in amine-free buffer (pH 8.5) reaction Add this compound stock solution to protein solution prot_prep->reaction incubation Incubate for 1-2 hours at room temperature reaction->incubation purification Purify labeled protein (e.g., gel filtration) incubation->purification final_product Labeled Protein Conjugate purification->final_product

Caption: General workflow for labeling proteins with this compound.

References

Methodological & Application

ATTO 633 NHS Ester: A Comprehensive Guide to Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the labeling of proteins with ATTO 633 NHS ester, a high-performance fluorescent dye. These guidelines are intended to assist researchers in life sciences and drug development in achieving efficient and reliable conjugation of this compound to proteins for various downstream applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

Introduction to this compound NHS Ester

This compound is a fluorescent label that belongs to a new generation of dyes for the red spectral region.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2][3][4][5] The N-hydroxysuccinimide (NHS) ester functional group of this compound allows for a straightforward and efficient covalent labeling of primary amino groups in proteins, such as the N-terminus and the side chain of lysine (B10760008) residues, forming a stable amide bond.[6][7][8] The optimal pH for this reaction is between 8.3 and 8.5.[6][9] this compound is a cationic dye, and after conjugation, it carries a net positive charge of +1.[1][2] Its fluorescence is largely independent of pH in the range of 2 to 11, making it a robust tool for a variety of biological applications.[1][2]

Quantitative Data

A summary of the key spectral and physical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Weight (free acid)749 g/mol [1]
Excitation Maximum (λabs)630 nm[1]
Emission Maximum (λem)651 nm[1]
Molar Extinction Coefficient (εmax)1.3 x 10⁵ M⁻¹ cm⁻¹[1]
Fluorescence Quantum Yield (ηfl)64%[1]
Fluorescence Lifetime (τfl)3.3 ns[1]
Correction Factor at 260 nm (CF260)0.04[1]
Correction Factor at 280 nm (CF280)0.05[1]

Experimental Protocols

Preparation of Reagents

Protein Solution:

  • Dissolve the protein in a suitable amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3.[1]

  • The recommended protein concentration is 2-10 mg/mL.[10] Concentrations below 2 mg/mL may decrease labeling efficiency.[1]

  • Ensure the protein solution is free of amine-containing substances like Tris, glycine, or ammonium (B1175870) salts.[1] If necessary, dialyze the protein against 10-20 mM PBS and then adjust the pH with 1 M sodium bicarbonate buffer.[1]

This compound NHS Ester Solution:

  • Immediately before use, dissolve the this compound NHS ester in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-2 mg/mL.[1][2]

Protein Labeling Protocol

The following diagram illustrates the general workflow for protein labeling with this compound NHS ester.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in Bicarbonate Buffer, pH 8.3) reaction Combine Protein and Dye Solutions (Incubate for 30-60 min at RT) prep_protein->reaction prep_dye Prepare this compound NHS Ester Solution (1-2 mg/mL in DMSO or DMF) prep_dye->reaction purify Separate Labeled Protein from Free Dye (e.g., Size Exclusion Chromatography) reaction->purify dol Determine Degree of Labeling (DOL) purify->dol storage Store Labeled Protein dol->storage

General workflow for this compound NHS ester protein labeling.

Detailed Steps:

  • Calculate Molar Excess: The optimal molar excess of dye to protein can vary depending on the protein and the desired degree of labeling (DOL). A general starting point is a 2-fold molar excess of this compound NHS ester to the protein.[1] For antibodies, a higher molar excess of 4:1 to 15:1 may be required.[1]

  • Reaction: Add the calculated volume of the this compound NHS ester solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.[1] Constant or repeated stirring is recommended.[1]

Purification of the Labeled Protein

After the labeling reaction, it is crucial to remove the unreacted dye.[6] Size exclusion chromatography is a commonly used method for this purpose.[6]

Purification Workflow:

G reaction_mix Labeling Reaction Mixture sec_column Size Exclusion Chromatography Column (e.g., Sephadex G-25) reaction_mix->sec_column elution Elute with Buffer sec_column->elution collection Collect Fractions elution->collection analysis Analyze Fractions (Absorbance at 280 nm and 630 nm) collection->analysis pool Pool Fractions Containing Labeled Protein analysis->pool

Purification workflow for labeled proteins.

Detailed Steps:

  • Column Preparation: Equilibrate a size exclusion chromatography column (e.g., Sephadex™ G-25) with an appropriate buffer (e.g., PBS, pH 7.4).

  • Sample Application: Apply the reaction mixture to the top of the column.

  • Elution: Elute the column with the equilibration buffer. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and 630 nm (for this compound dye) to identify the fractions containing the labeled protein.

  • Pooling: Pool the fractions that contain the purified, labeled protein.

Other purification methods such as dialysis or tangential flow filtration can also be employed.[6]

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined using absorption spectroscopy.[11]

Calculation:

The DOL can be calculated using the following formula:

Where:

  • A_max is the absorbance of the conjugate at 630 nm.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of this compound at 630 nm (130,000 M⁻¹ cm⁻¹).[10]

  • CF_280 is the correction factor for the absorbance of the dye at 280 nm (0.05 for this compound).[1]

Storage of Labeled Protein

Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Protein concentration is too low.Increase protein concentration to at least 2 mg/mL.[1]
Presence of amine-containing substances in the protein buffer.Dialyze the protein against an amine-free buffer before labeling.[1]
pH of the reaction is not optimal.Ensure the pH of the protein solution is between 8.3 and 8.5.[6][9]
Hydrolysis of this compound NHS ester.Prepare the dye solution immediately before use and add it to the protein solution promptly.[1][2]
Protein Precipitation High degree of labeling.Reduce the molar excess of the dye in the labeling reaction.
Protein instability.Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.
Poor Separation of Labeled Protein and Free Dye Inappropriate size exclusion column.Use a column with the appropriate pore size for the molecular weight of your protein.
Insufficient column length.Increase the length of the chromatography column for better resolution.

Conclusion

The protocol described above provides a robust and reproducible method for labeling proteins with this compound NHS ester. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can generate high-quality fluorescently labeled proteins for a wide range of applications in biological research and drug discovery. The exceptional photophysical properties of this compound make it an excellent choice for demanding imaging and detection experiments.

References

ATTO 633 Maleimide for Cysteine Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 633 maleimide (B117702) in the specific labeling of cysteine residues in proteins and other biomolecules. This compound is a fluorescent dye belonging to a new generation of labels for the red spectral region, offering strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3][4] These characteristics make it an ideal candidate for a variety of applications, including high-resolution microscopy (STED, SIM), single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][3][4]

The maleimide functional group exhibits high reactivity and selectivity towards the sulfhydryl (thiol) groups of cysteine residues, forming a stable thioether bond.[2][5][6] This specific conjugation chemistry allows for precise labeling of proteins at engineered or naturally occurring cysteine sites.

Properties of this compound Maleimide

This compound is a cationic dye that carries a net positive charge of +1 after conjugation to a substrate.[1][2][7] Its fluorescence is largely independent of pH in the typical application range of 2 to 11.[1][2][7]

Quantitative Data Summary

The key spectral and photophysical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Maximum Excitation Wavelength (λabs)630 nm[1]
Maximum Emission Wavelength (λfl)651 nm[1][8]
Molar Extinction Coefficient (εmax)1.3 x 105 M-1cm-1[1][7][9]
Fluorescence Quantum Yield (ηfl)64%[1][7]
Fluorescence Lifetime (τfl)3.3 ns[1][7]
Correction Factor at 260 nm (CF260)0.04[1]
Correction Factor at 280 nm (CF280)0.05[1]
Molecular Weight (MW)774 g/mol [7]

Experimental Protocols

This section provides a detailed protocol for the labeling of proteins with this compound maleimide.

Required Materials
  • This compound maleimide

  • Protein or other biomolecule with free cysteine residues

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (8 g NaCl, 0.2 g KCl, 1.44 g Na2HPO4·2H2O, and 0.24 g KH2PO4 in 1 L distilled water) or other thiol-free buffer (e.g., HEPES, Tris) at pH 7.0-7.5.[5][6][10][11]

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds.[5][6][12]

  • Gel filtration column (e.g., Sephadex G-25) or other purification system (e.g., dialysis, HPLC).[5][6][11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (1-10 mg/mL in PBS, pH 7.0-7.5) B Optional: Reduce Disulfide Bonds (10-100x molar excess TCEP, 20-30 min) A->B If necessary D Combine Protein and Dye (10-20x molar excess of dye) B->D C Prepare this compound Maleimide Stock (10 mM in anhydrous DMSO/DMF) C->D E Incubate (2h at RT or overnight at 4°C, protected from light) D->E F Purify Conjugate (Gel filtration, Dialysis, or HPLC) E->F G Determine Degree of Labeling (DOL) F->G H Store Conjugate (-20°C, protected from light) G->H

Caption: Workflow for labeling proteins with this compound maleimide.

Detailed Protocol Steps
  • Prepare Protein Solution: Dissolve the protein to be labeled in a degassed, thiol-free buffer such as PBS at a pH of 7.0-7.5.[5][6] A typical protein concentration is between 1-10 mg/mL.[5][6] It is crucial to avoid buffers containing thiols.

  • Optional: Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to free up cysteine residues for labeling, add a 10- to 100-fold molar excess of TCEP to the protein solution.[5][6][12] Incubate for 20-30 minutes at room temperature.[5][12] TCEP is compatible with the maleimide reaction and does not need to be removed before adding the dye.[13] To prevent re-oxidation, it is advisable to perform the reduction and subsequent labeling in an inert gas atmosphere (e.g., nitrogen or argon).[12][14]

  • Prepare this compound Maleimide Stock Solution: Immediately before use, allow the vial of this compound maleimide to warm to room temperature.[12] Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[2][10] Vortex briefly to ensure the dye is fully dissolved.[12] Unused stock solution can be stored at -20°C for up to four weeks, protected from light and moisture.[2]

  • Labeling Reaction: While gently stirring or vortexing the protein solution, add the this compound maleimide stock solution to achieve a 10- to 20-fold molar excess of the dye relative to the protein.[10][12] Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[12][13]

  • Purification of the Conjugate: After the incubation period, it is essential to remove the unreacted dye and any hydrolyzed maleimide from the labeled protein. This can be achieved by gel filtration using a Sephadex G-25 column, dialysis, or HPLC.[5][6][11] Equilibrate the column with PBS buffer (pH 7.4) and elute the protein-dye conjugate.[11]

  • Determination of the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be calculated using absorbance measurements. Measure the absorbance of the conjugate solution at 280 nm (for the protein) and at 630 nm (for this compound).

    The concentration of the protein can be calculated using the following formula: Protein Concentration (M) = [A280 - (A630 x CF280)] / εprotein

    Where:

    • A280 is the absorbance of the conjugate at 280 nm.

    • A630 is the absorbance of the conjugate at 630 nm.

    • CF280 is the correction factor for the dye's absorbance at 280 nm (0.05 for this compound).[1]

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

    The concentration of the dye can be calculated as: Dye Concentration (M) = A630 / ε630

    Where:

    • ε630 is the molar extinction coefficient of this compound at 630 nm (130,000 M-1cm-1).[1]

    The Degree of Labeling is then: DOL = Dye Concentration / Protein Concentration

  • Storage of the Conjugate: Store the labeled protein under the same conditions as the unlabeled protein. For short-term storage, 4°C is suitable.[11] For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol), aliquot the conjugate, and store at -20°C or -80°C, protected from light.[11][14] Avoid repeated freeze-thaw cycles.[2][11]

Chemical Reaction Diagram

The reaction between a cysteine residue and this compound maleimide proceeds via a Michael addition, resulting in a stable thioether bond.

G cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine Residue) Conjugate Protein-S-ATTO 633 (Stable Thioether Bond) Protein_SH->Conjugate label_plus + ATTO633_Maleimide This compound-Maleimide ATTO633_Maleimide->Conjugate

Caption: Cysteine-maleimide conjugation reaction.

Applications

The high fluorescence quantum yield and photostability of this compound make it a versatile dye for a range of applications.[1][2][3][4] Labeled proteins can be used in:

  • Fluorescence Microscopy: Including super-resolution techniques like STED and SIM for high-resolution imaging of cellular structures and protein localization.[1][2][3]

  • Flow Cytometry (FACS): For the detection and quantification of specific cell populations.[1][2][3]

  • Single-Molecule Detection: The brightness and photostability of this compound are advantageous for single-molecule studies.[1][2][3][7]

  • Immunoassays and Western Blotting: As a reporter molecule for the detection of target proteins.

  • Fluorescence In-Situ Hybridization (FISH): For the visualization of specific DNA or RNA sequences.[1][2][3]

By following these detailed protocols, researchers can achieve efficient and specific labeling of cysteine-containing biomolecules with this compound maleimide, enabling a wide array of sensitive and high-resolution fluorescence-based experiments.

References

Application Notes and Protocols for ATTO 633 in STED Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale resolution. The choice of fluorophore is critical for successful STED imaging, requiring dyes with high photostability, a large Stokes shift, and efficient depletion to the ground state. ATTO 633 is a fluorescent dye that has gained prominence for its excellent performance in STED microscopy.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in STED microscopy setups.

This compound is a red-emitting fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and remarkable thermal and photostability.[1][2][3] Its emission maximum is well-suited for depletion with commonly available 775 nm STED lasers. These properties make this compound an ideal candidate for single-molecule detection and high-resolution imaging techniques such as STED.[1][2][3]

Photophysical Properties of this compound

Understanding the photophysical properties of this compound is essential for optimizing STED imaging experiments. Key parameters are summarized in the table below.

PropertyValueReference
Maximum Excitation Wavelength (λex)629 nm[4]
Maximum Emission Wavelength (λem)657 nm[4]
Molar Extinction Coefficient (εmax)130,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (Φf)0.64[4]
Fluorescence Lifetime (τfl)3.2 ns[4]
Recommended Excitation Laser633 nm / 635 nm[2][4]
Recommended STED Depletion Laser775 nm[5][6][7][8][9][10][11]

Experimental Protocols

Antibody Conjugation with this compound NHS Ester

This protocol describes the conjugation of this compound NHS ester to primary or secondary antibodies.

Materials:

  • Antibody to be labeled (in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2 mg/ml. Protein concentrations below 2 mg/ml may decrease labeling efficiency.

    • Ensure the antibody solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the antibody against PBS.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 2 mg/ml.

  • Conjugation Reaction:

    • The optimal dye-to-protein ratio can vary. For initial experiments, a molar excess of 5-10 fold of the dye to the antibody is recommended.

    • Add the dissolved this compound NHS ester to the antibody solution while gently stirring.

    • Incubate the reaction for 30-60 minutes at room temperature with constant stirring.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Elute the conjugate with PBS. The first colored fraction will be the labeled antibody.

  • Storage:

    • Store the purified antibody-conjugate at 4°C for short-term storage or in aliquots at -20°C for long-term storage. Protect from light.

Immunofluorescence Staining for STED Microscopy

This protocol provides a general guideline for immunofluorescent staining of fixed cells using this compound-conjugated antibodies.

Materials:

  • Cells grown on #1.5 thickness glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody

  • This compound-conjugated secondary antibody

  • Mounting medium with a refractive index matching the immersion oil (e.g., 1.518)

Procedure:

  • Cell Fixation:

    • Rinse cells briefly with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer. For STED, it is often advisable to use a 2 to 5-fold higher concentration than for conventional confocal microscopy to ensure high labeling density.[5][6]

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a mounting medium with a refractive index that matches the objective's immersion oil.

    • Allow the mounting medium to cure completely before imaging.

Data Presentation

STED Imaging Parameters and Performance of this compound
ParameterRecommended Setting/ValueNotes
Excitation Laser 633 nm or 635 nm
Depletion (STED) Laser 775 nmPulsed or continuous wave
Depletion Laser Power Variable; start with lower power and increase graduallyOptimal power is a trade-off between resolution and photobleaching. Specific power depends on the microscope setup and sample.
Achievable Resolution 30-40 nm (lateral)Can vary depending on the sample, labeling density, and STED laser power.[12]
Photostability Very GoodThis compound exhibits high photostability under STED conditions, outperforming some other red dyes.[3]
Compatibility Fixed and live-cell imagingGood performance in both applications.

Visualizations

STED_Workflow cluster_prep Sample Preparation cluster_imaging STED Imaging cluster_analysis Data Analysis Cell_Culture Cell Culture on #1.5 Coverslip Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab This compound Secondary Antibody Incubation Primary_Ab->Secondary_Ab Mounting Mounting Secondary_Ab->Mounting Excitation Excitation (e.g., 635 nm) Mounting->Excitation Detection Signal Detection Excitation->Detection Depletion STED Depletion (775 nm Donut Beam) Depletion->Detection Image_Reconstruction Image Reconstruction Detection->Image_Reconstruction Resolution_Analysis Resolution Analysis Image_Reconstruction->Resolution_Analysis Colocalization Colocalization Analysis Image_Reconstruction->Colocalization

Caption: Experimental workflow for STED microscopy using this compound.

Jablonski_STED S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Excitation (e.g., 635 nm) S1->S0 Fluorescence Emission (~657 nm) S1->S0 Stimulated Emission (775 nm)

Caption: Jablonski diagram illustrating the principle of STED.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Signal - Low labeling density- Inefficient antibody conjugation- Photobleaching- Increase the concentration of the this compound-conjugated secondary antibody.- Optimize the antibody conjugation protocol.- Reduce excitation and STED laser power. Use an anti-fading mounting medium.
High Background - Non-specific antibody binding- Autofluorescence of the sample- Increase the duration of the blocking step.- Titrate primary and secondary antibody concentrations.- Use appropriate spectral filtering and, if necessary, a sample with lower autofluorescence.
Poor Resolution - Insufficient STED laser power- Misalignment of excitation and STED laser foci- Incorrect refractive index of mounting medium- Gradually increase the STED laser power while monitoring the image for improvements and photobleaching.- Perform the microscope's alignment procedure for the STED laser.- Ensure the mounting medium's refractive index matches the objective's immersion oil.
Rapid Photobleaching - Excessive excitation or STED laser power- Unsuitable mounting medium- Reduce laser powers to the minimum required for good signal-to-noise and resolution.- Use a high-quality anti-fading mounting medium.
Image Artifacts (e.g., donut shape in the image) - Misalignment of the STED laser- Re-run the alignment procedure for the STED laser path to ensure the zero-intensity center of the donut overlaps correctly with the excitation focus.

References

ATTO 633 in Flow Cytometry (FACS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent dye ATTO 633 in flow cytometry applications. This document covers the dye's fundamental properties, detailed protocols for antibody conjugation and cell staining, and guidance on its incorporation into multicolor flow cytometry panels.

Introduction to this compound

This compound is a fluorescent label belonging to a new generation of dyes for the red spectral region.[1][2][3][4] Key characteristics include strong absorption, high fluorescence quantum yield, and significant thermal and photostability.[1][2][3][4] Its fluorescence is largely independent of pH in the range of 2 to 11, making it robust for various biological applications.[1][2] this compound is a cationic dye that carries a net positive charge of +1 after coupling to a substrate and is moderately hydrophilic.[1][2] These properties make this compound highly suitable for a range of applications, including flow cytometry (FACS), high-resolution microscopy, and single-molecule detection.[1][2][3]

Key Properties of this compound for Flow Cytometry

Effective use of this compound in flow cytometry requires an understanding of its spectral properties. This dye is efficiently excited by the 633 nm line of a He:Ne laser or a 635 nm diode laser, which are common on many flow cytometers.[2][3]

Table 1: Spectral and Physicochemical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)629 nm[1]
Emission Maximum (λem)657 nm[1]
Molar Extinction Coefficient130,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield0.64[1]
Fluorescence Lifetime3.3 ns[1]
Molecular Weight~677 g/mol [1]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound NHS Ester

This protocol describes the covalent labeling of antibodies with this compound N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the antibody.

Materials:

  • Purified antibody (1 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • PBS, pH 7.4

Procedure:

  • Antibody Preparation: Dialyze the antibody against PBS overnight at 4°C to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 1 mg/mL.

  • Reaction Buffer Adjustment: Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.

  • This compound NHS Ester Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 1-2 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the reactive dye to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored fraction to elute will be the conjugated antibody.

  • Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm and 630 nm.

  • Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C or -80°C.

Diagram 1: Antibody Conjugation Workflow

Antibody_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Antibody Purified Antibody in PBS Mix Mix Antibody and Dye (pH 8.3) Antibody->Mix Dye This compound NHS Ester in DMSO Dye->Mix Incubate Incubate 1-2h at RT Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Store Store Conjugate at 4°C Purify->Store T_Cell_Activation cluster_membrane Cell Membrane cluster_apc_receptors cluster_tcell_receptors cluster_cytoplasm T-Cell Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) TCell CD4+ T-Cell MHC_II MHC-II TCR TCR MHC_II->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 LCK Lck TCR->LCK CD4 CD4 CD4->LCK ZAP70 ZAP-70 LCK->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 MAPK MAPK Pathway LAT->MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcium Ca²⁺ Release IP3->Calcium PKC PKCθ DAG->PKC NFAT NFAT Activation Calcium->NFAT NFkB NF-κB Activation PKC->NFkB Transcription Gene Transcription (e.g., IL-2) NFAT->Transcription NFkB->Transcription MAPK->Transcription

References

Application Notes and Protocols for ATTO 633 Oligonucleotide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of ATTO 633 fluorescent dye to oligonucleotides. It includes recommended protocols, expected yields, and purification strategies to ensure high-quality, brightly fluorescent probes for a variety of applications, including fluorescence in situ hybridization (FISH), single-molecule detection, and flow cytometry.[1][2][3]

Introduction to this compound

This compound is a fluorescent label belonging to a new generation of dyes for the red spectral region.[4] It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[3][4] These features make it an ideal candidate for demanding applications that require high sensitivity and signal stability. This compound is a cationic dye and, after conjugation, imparts a net positive charge to the labeled molecule.[4] Its fluorescence is largely independent of pH in the range of 2 to 11, providing robust performance in various experimental conditions.[3][4]

The most common method for labeling oligonucleotides with this compound is through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye.[5] This reactive group efficiently couples with primary amino groups introduced onto the oligonucleotide, forming a stable covalent bond.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound and its conjugation to oligonucleotides.

Table 1: Spectroscopic Properties of this compound

PropertyValue
Excitation Maximum (λex)629 nm[1][4]
Emission Maximum (λem)657 nm[1][3][4]
Molar Extinction Coefficient (ε)130,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (η)0.64[3]
Fluorescence Lifetime (τ)3.3 ns[3]

Table 2: Expected Yields for Post-Synthesis NHS Ester Oligonucleotide Conjugation

Oligonucleotide Synthesis ScaleExpected Final Yield (nmol)
50 nmol2
200 nmol5
1 µmol16
2 µmol30
5 µmol75
10 µmol150
15 µmol225

Note: Yields can be lower for oligonucleotides longer than 50 bases.[5]

Table 3: Typical Purification Performance for Labeled Oligonucleotides

Purification MethodTypical RecoveryTypical Purity
Reverse-Phase HPLC75-80%>90%
Enzymatic Labeling & Precipitation>90%>95%

Experimental Protocols

This section details the recommended protocol for conjugating this compound NHS ester to an amino-modified oligonucleotide.

Protocol 1: this compound NHS Ester Conjugation to Amino-Modified Oligonucleotides

This protocol is adapted from standard NHS ester coupling procedures.

Materials:

  • Amino-modified oligonucleotide

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.2 M Carbonate buffer (pH 8.0-9.0)

  • Purification system (e.g., HPLC, gel filtration column)

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9) to a final concentration of 0.1 mM (e.g., 5 nmol in 50 µL).

  • Prepare the this compound NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 5 mg/mL.

  • Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide solution and the this compound NHS ester solution. A 2-fold molar excess of the reactive dye to the oligonucleotide is a good starting point for optimization. For example, add approximately 30 µL of the label solution to 50 µL of the oligonucleotide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle shaking. For longer reaction times, it is advisable to lower the pH to 7.0-7.5 to minimize hydrolysis of the NHS ester.

  • Purification: Separate the labeled oligonucleotide from the unreacted dye. This is a critical step to ensure low background fluorescence in downstream applications. Common purification methods include:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method provides excellent separation of the labeled oligonucleotide from unlabeled strands and free dye, often resulting in purities greater than 90%.[6][7]

    • Gel Filtration Chromatography: Use a size-exclusion column (e.g., Sephadex G-25) to separate the larger labeled oligonucleotide from the smaller, unreacted dye molecules.

    • Ethanol (B145695) Precipitation: This can be a simpler, though potentially less efficient, method for removing some of the free dye.

Protocol 2: Enzymatic Labeling of Oligonucleotides with this compound

An alternative to post-synthesis conjugation is the enzymatic incorporation of a dye-labeled dideoxynucleotide. This method can achieve very high labeling efficiencies.

Materials:

  • ssDNA oligonucleotide(s)

  • This compound-ddUTP

  • Terminal deoxynucleotidyl transferase (TdT) and corresponding reaction buffer

  • Purification reagents (e.g., ethanol, sodium acetate)

Procedure:

  • Reaction Setup: Combine the oligonucleotide(s), this compound-ddUTP, TdT enzyme, and reaction buffer in a microcentrifuge tube. A 1.5 to 2.5-fold molar excess of this compound-ddUTP over the oligonucleotide is recommended.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Enzyme Inactivation: Inactivate the TdT enzyme by heating at 70°C for 10 minutes.

  • Purification: Purify the labeled probes using ethanol precipitation. This simple purification step is often sufficient to remove unincorporated this compound-ddUTP, yielding a product that is >95% labeled.[8][9]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the this compound oligonucleotide conjugation and purification process.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_qc Quality Control Oligo Amino-Modified Oligonucleotide Reaction Mixing and Incubation (Room Temp, 2h) Oligo->Reaction Dye This compound NHS Ester Dye->Reaction Buffer Carbonate Buffer (pH 8-9) Buffer->Reaction Solvent Anhydrous DMF/DMSO Solvent->Dye HPLC RP-HPLC Reaction->HPLC High Purity GF Gel Filtration Reaction->GF Standard Purity Precip Ethanol Precipitation Reaction->Precip Basic Cleanup QC Spectroscopy (Absorbance & Fluorescence) HPLC->QC GF->QC Precip->QC FinalProduct Purified this compound-Labeled Oligonucleotide QC->FinalProduct G cluster_reagents Reagents cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_qc Quality Control Oligo ssDNA Oligonucleotide Incubation Incubation (37°C, 30-60 min) Oligo->Incubation DyeNTP This compound-ddUTP DyeNTP->Incubation Enzyme Terminal Deoxynucleotidyl Transferase (TdT) Enzyme->Incubation Buffer TdT Reaction Buffer Buffer->Incubation Inactivation Heat Inactivation (70°C, 10 min) Incubation->Inactivation Precip Ethanol Precipitation Inactivation->Precip QC Purity Assessment (e.g., Gel Electrophoresis) Precip->QC FinalProduct Purified this compound-Labeled Oligonucleotide (>95% Purity) QC->FinalProduct

References

ATTO 633 for Fluorescence In-Situ Hybridization (FISH): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence In-Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and quantify specific nucleic acid sequences within the context of the cell or tissue. The choice of fluorophore is critical for the sensitivity and resolution of FISH experiments. ATTO 633, a fluorescent dye belonging to the new generation of labels for the red spectral region, offers exceptional characteristics for FISH applications.[1] Its strong absorption, high fluorescence quantum yield, and remarkable photostability make it an excellent choice for detecting low-abundance targets and for demanding imaging applications such as super-resolution microscopy.[2][3] This document provides detailed application notes and protocols for the successful use of this compound in FISH experiments.

Properties of this compound

This compound is a cationic dye with a net electrical charge of +1 after coupling to a substrate.[2] Its fluorescence is independent of pH in the range of 2 to 11, which is beneficial for various labeling and hybridization conditions.[2] The dye's rigid molecular structure prevents cis-trans isomerization, resulting in exceptional fluorescence intensity with minimal spectral shift upon conjugation.[3]

Quantitative Data Summary

For easy comparison, the key photophysical properties of this compound are summarized in the table below, alongside other commonly used red-excitable dyes.

PropertyThis compoundAlexa Fluor 647Cy5
Excitation Maximum (nm) 629650649
Emission Maximum (nm) 657668670
Molar Extinction Coefficient (M⁻¹cm⁻¹) 130,000270,000250,000
Fluorescence Quantum Yield 0.640.330.27
Photostability HighHighModerate

Note: Values can vary slightly depending on the conjugation partner and the environment.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound-labeled probes for FISH.

I. Probe Labeling with this compound

Oligonucleotide probes can be labeled with this compound using either enzymatic or chemical methods.

A. Enzymatic Labeling of Oligonucleotides with this compound-ddUTP

This protocol is adapted from a method for the enzymatic production of single-molecule FISH probes.[4][5]

Materials:

  • Single-stranded DNA oligonucleotides (ssDNA)

  • This compound-ddUTP conjugate

  • Terminal deoxynucleotidyl transferase (TdT)

  • TdT reaction buffer

  • Nuclease-free water

  • Ethanol (B145695) (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components on ice:

    • ssDNA oligonucleotides (100 pmol)

    • TdT reaction buffer (1X final concentration)

    • This compound-ddUTP (optimized concentration, typically 10-50 µM)

    • Terminal deoxynucleotidyl transferase (20 units)

    • Nuclease-free water to a final volume of 50 µL.

  • Incubation: Mix gently and incubate at 37°C for 1-2 hours.

  • Purification of Labeled Probes:

    • Add 5 µL of 3 M Sodium Acetate, pH 5.2.

    • Add 125 µL of ice-cold 100% ethanol to precipitate the labeled probes.

    • Incubate at -80°C for 30 minutes.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C.

    • Carefully remove the supernatant.

    • Wash the pellet with 500 µL of 70% ethanol.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Remove the supernatant and air dry the pellet.

    • Resuspend the labeled probe in a suitable buffer (e.g., TE buffer) and store at -20°C, protected from light.

B. Chemical Labeling of Amine-Modified Oligonucleotides with this compound NHS-Ester

This protocol is for labeling oligonucleotides containing a primary amine group.

Materials:

  • Amine-modified oligonucleotide

  • This compound NHS-ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Purification column (e.g., desalting column)

Procedure:

  • Dissolve Oligonucleotide: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mM.

  • Prepare this compound NHS-ester Solution: Immediately before use, dissolve the this compound NHS-ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: Add the this compound NHS-ester solution to the oligonucleotide solution. The molar ratio of dye to oligo should be optimized, but a 5-10 fold molar excess of the dye is a good starting point.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark.

  • Purification: Purify the labeled probe using a desalting column or ethanol precipitation to remove unconjugated dye.

  • Quantification: Determine the concentration and degree of labeling of the purified probe using a spectrophotometer. Store the labeled probe at -20°C, protected from light.

II. Fluorescence In-Situ Hybridization (FISH) Protocol

This is a general protocol for FISH on adherent cells. Optimization of fixation, permeabilization, and hybridization conditions may be required for different sample types.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

  • This compound-labeled probe

  • Wash Buffer 1 (e.g., 50% formamide, 2x SSC)

  • Wash Buffer 2 (e.g., 0.1x SSC)

  • DAPI (4',6-diamidino-2-phenylindole) for counterstaining

  • Antifade mounting medium

Procedure:

  • Sample Preparation:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Hybridization:

    • Prepare the hybridization solution containing the this compound-labeled probe at the desired concentration (typically 1-10 ng/µL).

    • Denature the probe by heating at 75-85°C for 5-10 minutes, then immediately place on ice.

    • Apply the hybridization solution to the coverslip.

    • Denature the cellular DNA/RNA by placing the coverslip on a hot plate at 75°C for 5 minutes.

    • Incubate in a humidified chamber at 37°C overnight for hybridization.

  • Post-Hybridization Washes:

    • Wash the coverslips in pre-warmed Wash Buffer 1 three times for 5 minutes each at 42°C.

    • Wash the coverslips in pre-warmed Wash Buffer 2 three times for 5 minutes each at 42°C.

    • Wash briefly with PBS at room temperature.

  • Counterstaining and Mounting:

    • Stain the nuclei with DAPI solution for 5 minutes at room temperature.

    • Wash briefly with PBS.

    • Mount the coverslip on a microscope slide using an antifade mounting medium.

  • Imaging:

    • Image the sample using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~630 nm, Emission: ~660 nm) and DAPI.

Mandatory Visualizations

Experimental Workflow for mRNA FISH

mRNA_FISH_Workflow cluster_prep Sample Preparation cluster_probe Probe Preparation cluster_hyb Hybridization cluster_post Post-Hybridization & Imaging cell_culture Cell Culture on Coverslip fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization prehyb Pre-hybridization (Optional) permeabilization->prehyb probe_design Oligonucleotide Probe Design probe_synthesis Probe Synthesis probe_design->probe_synthesis probe_labeling Labeling with this compound probe_synthesis->probe_labeling hybridization Hybridization with this compound Probe probe_labeling->hybridization prehyb->hybridization washes Stringency Washes hybridization->washes counterstain Counterstaining (e.g., DAPI) washes->counterstain mounting Mounting with Antifade counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Workflow for mRNA detection using this compound-labeled probes in FISH.

Logical Relationship for Troubleshooting FISH Experiments

FISH_Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution no_signal No or Weak Signal cause1 Poor Probe Labeling no_signal->cause1 cause2 Inefficient Hybridization no_signal->cause2 cause3 Sample Preparation Issues no_signal->cause3 cause4 Incorrect Imaging Settings no_signal->cause4 high_background High Background high_background->cause2 high_background->cause3 cause5 Insufficient Washing high_background->cause5 cause6 Probe Concentration Too High high_background->cause6 sol1 Verify Probe Labeling Efficiency cause1->sol1 sol2 Optimize Hybridization Conditions (Temp., Time, Buffer) cause2->sol2 sol3 Optimize Fixation & Permeabilization cause3->sol3 sol4 Check Filter Sets & Exposure Time cause4->sol4 sol5 Increase Stringency/Duration of Washes cause5->sol5 sol6 Titrate Probe Concentration cause6->sol6

Caption: Troubleshooting guide for common issues in FISH experiments.

Troubleshooting

Successful FISH experiments require careful optimization at each step.[6][7][8] Below is a table summarizing common problems and potential solutions.

ProblemPossible CauseSuggested Solution
No or Weak Signal - Inefficient probe labeling- Low probe concentration- Poor probe penetration- Incorrect hybridization temperature or time- Photobleaching- Verify labeling efficiency and probe quality.- Increase probe concentration.- Optimize permeabilization step.- Optimize hybridization conditions.- Use antifade mounting medium and minimize light exposure.[7][9]
High Background - Probe concentration too high- Insufficient washing- Non-specific probe binding- Autofluorescence of the sample- Titrate probe concentration.- Increase the stringency and/or duration of post-hybridization washes.- Include blocking agents in the hybridization buffer.- Use a different fixative or treat with a background-reducing agent.
Uneven Signal - Uneven fixation or permeabilization- Air bubbles during hybridization- Incomplete denaturation- Ensure uniform sample preparation.- Carefully apply coverslip to avoid bubbles.- Optimize denaturation conditions (temperature and time).

Conclusion

This compound is a superior fluorescent dye for FISH applications, offering high brightness, photostability, and pH independence.[2][3] By following the detailed protocols and troubleshooting guide provided in these application notes, researchers can achieve high-quality, reproducible FISH results for the sensitive detection of nucleic acid targets. The use of this compound can significantly enhance the quality of FISH imaging, enabling more precise and reliable analysis in various research and diagnostic settings.

References

Application Notes and Protocols for ATTO 633 in Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 633 dye in immunofluorescence (IF) applications. This compound is a fluorescent label for the red spectral region, characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.[1][2][3] These properties make it an excellent choice for high-resolution microscopy and single-molecule detection.[1][2]

Physicochemical Properties of this compound

This compound is a cationic dye that is moderately hydrophilic and its fluorescence is largely independent of pH in the range of 2 to 11.[1][4] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Maximum Excitation (λex)629-630 nm[1][5]
Maximum Emission (λem)651-657 nm[1][5]
Molar Extinction Coefficient (εmax)1.3 x 10⁵ cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φf)0.64[1]
Fluorescence Lifetime (τfl)3.3 ns[1]
Recommended Laser Line633 nm (He:Ne) or 635 nm (diode)[2]
Recommended Filter SetCy®5 or equivalent[6]

Antibody Conjugation with this compound NHS Ester

For researchers preparing their own antibody conjugates, this compound is commonly supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins to form stable amide bonds.[4]

Recommended Antibody Labeling Parameters
ParameterRecommendationReference
Antibody Concentration2 - 10 mg/mL[4][7]
Reaction Buffer0.1 M sodium bicarbonate, pH 8.3[4]
Dye:Protein Molar Ratio4:1 to 15:1 for antibodies[4]
Reaction Time30 - 60 minutes at room temperature[4]
Purification MethodGel permeation chromatography (e.g., Sephadex G-25)[4]
Protocol for Antibody Labeling with this compound NHS Ester

This protocol is adapted from manufacturer recommendations.[4]

Materials:

  • Purified antibody (free of amine-containing buffers like Tris)

  • This compound NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Antibody Preparation:

    • Dissolve or dialyze the antibody into 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2-10 mg/mL.[4]

    • Ensure the antibody solution is free from amine-containing substances and ammonium (B1175870) salts.[4]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 2 mg/mL.[4]

  • Conjugation Reaction:

    • Add the dissolved this compound NHS ester to the antibody solution. A molar excess of 4:1 to 15:1 (dye:antibody) is recommended for initial optimization with antibodies.[4]

    • Incubate for 30-60 minutes at room temperature with gentle stirring, protected from light.[4]

  • Purification:

    • Separate the labeled antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody.

  • Storage:

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like 50% glycerol (B35011) and storing at -20°C.[8]

Immunofluorescence Staining Protocol

This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells using a primary antibody and an this compound-conjugated secondary antibody.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging A Seed cells on coverslips B Culture to desired confluency A->B C Fixation (e.g., 4% PFA) B->C D Permeabilization (e.g., 0.1% Triton X-100) C->D E Blocking (e.g., 1% BSA) D->E F Primary Antibody Incubation E->F G Wash (3x with PBS) F->G H This compound Secondary Ab Incubation (in the dark) G->H I Wash (3x with PBS, in the dark) H->I J Mount coverslip with antifade medium I->J K Image with fluorescence microscope (633 nm excitation) J->K

Caption: Workflow for indirect immunofluorescence staining.

Detailed Protocol

Materials:

  • Cells cultured on sterile glass coverslips

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody (specific to the target antigen)

  • This compound-conjugated secondary antibody

  • Antifade mounting medium (with or without DAPI)

  • Microscope slides

Procedure:

  • Cell Preparation:

    • Rinse the coverslips with cells twice with PBS to remove culture medium.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in Blocking Buffer. A typical starting concentration is 1-5 µg/mL, but this should be optimized.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash the cells three times with PBS for 5 minutes each, keeping the samples protected from light.

  • Mounting:

    • Carefully mount the coverslip onto a microscope slide with a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying and store the slides at 4°C in the dark until imaging.

Principle of Indirect Immunofluorescence

The protocol above describes an indirect immunofluorescence method. This technique uses two antibodies: a primary antibody that binds to the target antigen and a secondary antibody, conjugated to a fluorophore like this compound, which binds to the primary antibody. This approach provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.

G cluster_cell Cellular Components Antigen Target Antigen PrimaryAb Primary Antibody (e.g., from Mouse) Antigen->PrimaryAb Binds to SecondaryAb This compound-conjugated Secondary Antibody (e.g., Anti-Mouse) PrimaryAb->SecondaryAb Binds to Atto633 This compound SecondaryAb->Atto633 Carries

Caption: Principle of indirect immunofluorescence detection.

Troubleshooting and Optimization

High-quality immunofluorescence results depend on optimizing several experimental parameters.

IssuePossible CauseRecommended SolutionReference
Weak or No Signal Antibody concentration too low Increase the concentration of the primary and/or secondary antibody.[9][10]
Inefficient permeabilization For intracellular targets, ensure the permeabilization step is sufficient.[9]
Photobleaching Minimize light exposure. Use an antifade mounting medium. Store slides in the dark.[9]
High Background Antibody concentration too high Decrease the concentration of the primary and/or secondary antibody.[10]
Inadequate blocking Increase the blocking time or try a different blocking agent (e.g., serum from the host species of the secondary antibody).[10]
Insufficient washing Increase the number and duration of wash steps.[10]
Non-specific Staining Secondary antibody cross-reactivity Use a pre-adsorbed secondary antibody. Run a control with only the secondary antibody.[10]
Autofluorescence Use a longer wavelength dye like this compound to minimize autofluorescence from cellular components like flavins. Consider using autofluorescence quenching reagents.[11][12]

Optimizing Signal-to-Noise Ratio (SNR): A good signal-to-noise ratio is critical for distinguishing the specific fluorescent signal from background noise.[13]

  • Use appropriate controls: Always include a negative control (without primary antibody) to assess non-specific binding of the secondary antibody.

  • Optimize antibody dilutions: Titrate both primary and secondary antibodies to find the concentration that provides the brightest specific signal with the lowest background.

  • Microscope settings: Adjust gain and exposure settings to ensure the signal is bright without saturating the detector.[9]

References

ATTO 633 Labeling Kit for Antibody Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of ATTO 633 labeling kits for the conjugation of antibodies. This compound is a fluorescent dye belonging to a new generation of labels for the red spectral region.[1][2][3] It is characterized by its strong absorption, high fluorescence quantum yield, and significant photostability, making it an ideal candidate for various applications in life sciences, including immunofluorescence, flow cytometry, and high-resolution microscopy.[1][2][3][4] This guide will cover the principles of antibody conjugation using this compound NHS ester, detailed experimental protocols, and specific application examples.

Principle of Conjugation

The this compound labeling kit utilizes the N-hydroxysuccinimide (NHS) ester functional group for covalent labeling of antibodies.[5] NHS esters are highly reactive towards primary amine groups (-NH2) present on the lysine (B10760008) residues and the N-terminus of antibodies.[5] The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond between the dye and the antibody under mild physiological conditions.[5] This method is widely used due to its efficiency, selectivity, and the stability of the resulting conjugate.[5]

Kit Components and Storage

This compound labeling kits typically contain the following components. Specific contents may vary by manufacturer.

ComponentDescriptionStorage
This compound NHS ester Lyophilized reactive dye.Store at -20°C, protected from light and moisture.
Reaction Buffer Typically a bicarbonate or phosphate (B84403) buffer, pH 8.0-9.0.Store at 4°C.
Purification Column Size-exclusion chromatography column for separating labeled antibody from free dye.Store at room temperature.
Anhydrous DMSO or DMF For reconstituting the reactive dye.Store at room temperature, desiccated.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound dye and recommended parameters for antibody conjugation.

Table 1: Optical and Physicochemical Properties of this compound

PropertyValueReference
Excitation Maximum (λex) 629-630 nm[1][4]
Emission Maximum (λem) 651-657 nm[1][4]
Molar Extinction Coefficient (εmax) 130,000 M⁻¹cm⁻¹[1][4]
Fluorescence Quantum Yield (Φf) 0.64[4]
Fluorescence Lifetime (τfl) 3.3 ns[1][4]
Molecular Weight (Free Acid) ~749 g/mol [1]
Correction Factor (CF280) 0.05[1]

Table 2: Recommended Antibody Conjugation Parameters

ParameterRecommended RangeNotes
Antibody Concentration 2-10 mg/mLConcentrations below 2 mg/mL can decrease labeling efficiency.[1]
Molar Ratio (Dye:Antibody) 4:1 to 15:1The optimal ratio is antibody-dependent and should be determined empirically.[1]
Reaction pH 8.0 - 9.0A slightly alkaline pH is required to deprotonate primary amines for reaction.[1]
Reaction Time 30 - 60 minutesAt room temperature.
Reaction Temperature Room Temperature or 4°CLonger incubation times may be needed at 4°C.
Degree of Labeling (DOL) 2 - 10The optimal DOL depends on the application and the antibody.[6][7]

Experimental Protocols

Antibody Preparation

Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer, free from amine-containing substances and stabilizers that can interfere with the labeling reaction.

Methodology:

  • Buffer Exchange: If the antibody is in a buffer containing Tris, glycine, or high concentrations of sodium azide, it must be exchanged into an amine-free buffer such as 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4. This can be achieved through dialysis, diafiltration, or using a desalting column.

  • Removal of Stabilizers: If the antibody solution contains proteins like Bovine Serum Albumin (BSA) or gelatin, they must be removed. This can be accomplished using protein A/G affinity chromatography.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL using an appropriate buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Antibody concentration can be determined by measuring the absorbance at 280 nm (A280). For a typical IgG, an extinction coefficient of 210,000 M⁻¹cm⁻¹ can be used.

This compound NHS Ester Reconstitution

Methodology:

  • Bring the vial of this compound NHS ester to room temperature before opening to prevent moisture condensation.

  • Add the required volume of anhydrous DMSO or DMF to the vial to create a stock solution of the reactive dye (e.g., 1-10 mg/mL).

  • Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis.[1]

Antibody Conjugation Reaction

Methodology:

  • Add the appropriate volume of the reconstituted this compound NHS ester solution to the prepared antibody solution. The volume to be added is calculated based on the desired molar ratio of dye to antibody.

  • Mix the reaction solution gently by pipetting up and down or by gentle vortexing.

  • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation (Buffer Exchange, Concentration) Conjugation Antibody Conjugation (Incubation) Antibody_Prep->Conjugation Add Antibody Dye_Prep This compound NHS Ester Reconstitution Dye_Prep->Conjugation Add Dye Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Analysis Analysis (DOL Calculation) Purification->Analysis

Antibody Conjugation Workflow
Purification of the Labeled Antibody

After the conjugation reaction, it is essential to separate the this compound-labeled antibody from the unreacted free dye.

Methodology:

  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with 1X PBS, pH 7.4.

  • Sample Loading: Carefully load the entire reaction mixture onto the top of the column resin.

  • Elution: Add PBS to the column to begin the separation. The labeled antibody, being larger, will elute first as a colored band. The smaller, unreacted dye molecules will be retained longer and elute as a separate colored band.

  • Fraction Collection: Collect the fractions containing the purified antibody-dye conjugate.

Characterization of the Labeled Antibody

The final step is to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule.

Methodology:

  • Spectrophotometric Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the excitation maximum of this compound (~630 nm, Amax).

  • DOL Calculation: The DOL can be calculated using the following formula:

    DOL = (Amax * ε_antibody) / [(A280 - (Amax * CF280)) * ε_dye]

    Where:

    • Amax = Absorbance of the conjugate at ~630 nm.

    • ε_antibody = Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

    • A280 = Absorbance of the conjugate at 280 nm.

    • CF280 = Correction factor for the dye's absorbance at 280 nm (for this compound, this is 0.05).[1]

    • ε_dye = Molar extinction coefficient of this compound at its Amax (130,000 M⁻¹cm⁻¹).[1]

An optimal DOL for most applications is between 2 and 10.[6][7] A DOL that is too high can lead to fluorescence quenching and potential loss of antibody function.[6][7]

Application Notes and Protocols

This compound-labeled antibodies are versatile tools for a variety of applications. Below are detailed protocols for two common uses.

Application 1: Immunofluorescence Staining of Cell Surface Receptors

This protocol describes the use of an this compound-labeled antibody to visualize a cell surface receptor on fixed cells.

Methodology:

  • Cell Culture and Fixation:

    • Culture cells on glass coverslips to the desired confluency.

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the fixed cells with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the this compound-labeled primary antibody to the desired concentration (typically 1-10 µg/mL) in blocking buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each to remove unbound antibody.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain such as DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~630 nm, Emission: ~650 nm).

Immunofluorescence_Workflow Cell_Culture Cell Culture on Coverslips Fixation Fixation (e.g., 4% PFA) Cell_Culture->Fixation Blocking Blocking (e.g., 1% BSA) Fixation->Blocking Primary_Ab Incubation with This compound-labeled Antibody Blocking->Primary_Ab Washing1 Washing Primary_Ab->Washing1 Counterstain Nuclear Counterstaining (Optional, e.g., DAPI) Washing1->Counterstain Washing2 Washing Counterstain->Washing2 Mounting Mounting Washing2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Immunofluorescence Staining Workflow
Application 2: Receptor Internalization Assay

This assay monitors the internalization of a cell surface receptor upon ligand binding using an this compound-labeled antibody that recognizes an extracellular epitope of the receptor.

Methodology:

  • Cell Seeding: Seed cells in a multi-well imaging plate and allow them to adhere overnight.

  • Labeling:

    • Wash the cells with pre-warmed serum-free media.

    • Incubate the cells with the this compound-labeled antibody (1-5 µg/mL) in serum-free media for 1 hour at 4°C to allow binding to the cell surface without internalization.

    • Wash away unbound antibody with ice-cold PBS.

  • Internalization Induction:

    • Add pre-warmed media containing the stimulating ligand to the cells. Include a control well with media lacking the ligand.

    • Incubate the plate at 37°C to allow for receptor internalization. Time points can vary from minutes to hours depending on the receptor.

  • Acid Wash (Optional):

    • To quench the fluorescence of non-internalized, surface-bound antibodies, briefly wash the cells with a low pH buffer (e.g., glycine-HCl, pH 2.5).

    • Neutralize immediately by washing with ice-cold PBS.

  • Fixation and Imaging:

    • Fix the cells as described in the immunofluorescence protocol.

    • Image the cells. Internalized receptors will appear as fluorescent puncta within the cytoplasm.

Receptor_Internalization_Signaling Ligand Ligand Binding Ligand-Receptor Binding Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Receptor Internalization (Endocytosis) Binding->Internalization Endosome Early Endosome Internalization->Endosome Recycling Recycling to Cell Surface Endosome->Recycling Degradation Degradation (Lysosome) Endosome->Degradation Recycling->Receptor

Receptor Internalization Pathway

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DOL - Low antibody concentration.- Inactive NHS ester due to hydrolysis.- Presence of interfering substances in the antibody buffer.- Increase antibody concentration to >2 mg/mL.- Prepare fresh dye stock solution immediately before use.- Ensure complete removal of amines and stabilizers from the antibody solution.
High DOL - Molar ratio of dye to antibody is too high.- Reduce the molar excess of the dye in the conjugation reaction.
Low Fluorescence Signal in Application - Low DOL.- High DOL leading to self-quenching.- Antibody inactivation during conjugation.- Optimize the DOL.- Test the binding activity of the labeled antibody by ELISA or another functional assay.
High Background in Immunofluorescence - Non-specific binding of the antibody.- Incomplete removal of unbound antibody.- Increase blocking time and/or add a higher concentration of BSA.- Increase the number and duration of wash steps.

This document provides a comprehensive guide for the successful conjugation of antibodies with the this compound labeling kit and their subsequent use in common biological applications. For optimal results, it is recommended to empirically determine the best conditions for your specific antibody and experimental setup.

References

Application Notes and Protocols for ATTO 633 in Structured Illumination Microscopy (SIM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent dye ATTO 633 for super-resolution imaging with Structured Illumination Microscopy (SIM). This document includes the photophysical properties of this compound, detailed protocols for sample preparation and imaging of various cellular structures, and a specific application in studying signaling pathways.

Introduction to this compound in SIM

This compound is a red-emitting fluorescent dye that has gained significant popularity in super-resolution microscopy due to its exceptional photophysical properties.[1][2][3][4] Its strong absorption, high fluorescence quantum yield, and remarkable photostability make it an ideal candidate for SIM, a super-resolution technique that requires bright and robust fluorophores to withstand the intense and patterned illumination.[1][2][3][4] SIM can achieve a two-fold improvement in spatial resolution compared to conventional fluorescence microscopy, reaching down to approximately 100 nm. The use of conventional fluorophores like this compound is a key advantage of SIM. This allows for the investigation of subcellular structures and dynamic processes with enhanced detail.

Photophysical Properties of this compound

The selection of a suitable fluorophore is critical for successful SIM imaging. The key photophysical properties of this compound are summarized in the table below, making it an excellent choice for excitation with common laser lines used in SIM systems.

PropertyValueReference
Excitation Maximum (λex)629 nm[2]
Emission Maximum (λem)657 nm[2]
Molar Extinction Coefficient (ε)130,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ)0.64[2]
Fluorescence Lifetime (τ)3.3 ns[2]
Recommended Laser Line633 nm (HeNe) or 640/642 nm (Diode)
pH StabilityStable between pH 2 and 11[1][3]

Experimental Protocols

Here we provide detailed protocols for labeling and imaging specific cellular structures with this compound using SIM.

Protocol 1: Imaging the Actin Cytoskeleton with this compound-Phalloidin

This protocol describes the staining of filamentous actin (F-actin) in fixed cells using this compound-conjugated phalloidin (B8060827) for SIM imaging. Phalloidin is a bicyclic peptide that binds with high affinity to F-actin.[1]

Materials:

  • Cells cultured on high-precision glass coverslips (No. 1.5H, 170 µm thickness)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

  • This compound-phalloidin conjugate (e.g., from Sigma-Aldrich or Leica Microsystems)[4]

  • Methanol (for stock solution)

  • Mounting medium with the appropriate refractive index for SIM

Procedure:

  • Cell Culture: Seed cells on high-precision glass coverslips to achieve a confluence of 50-70% at the time of fixation.

  • Fixation:

    • Wash cells twice with pre-warmed PBS.

    • Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with 1% BSA in PBS for 30-60 minutes at room temperature to block non-specific binding sites.

  • Staining:

    • Prepare a 200 nM working solution of this compound-phalloidin in 1% BSA in PBS. (Stock solutions of this compound-phalloidin are often prepared in methanol[1]).

    • Incubate cells with the staining solution for 60 minutes at room temperature, protected from light.

  • Washing:

    • Wash cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a mounting medium optimized for SIM. Ensure the refractive index of the mounting medium matches that of the immersion oil.

  • SIM Imaging:

    • Use a SIM microscope equipped with a 640/642 nm laser for excitation.

    • Acquire a Z-stack of images using the appropriate SIM acquisition parameters (e.g., 3-5 grid rotations, 3-5 phases per rotation).

    • Reconstruct the raw SIM data using the manufacturer's software to generate the super-resolved image.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture on Coverslips fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking staining This compound-Phalloidin Incubation blocking->staining washing Washing staining->washing mounting Mounting washing->mounting sim_acquisition SIM Acquisition mounting->sim_acquisition reconstruction Image Reconstruction sim_acquisition->reconstruction

Caption: Workflow for indirect immunofluorescence with this compound for SIM.

Protocol 3: Live-Cell Imaging of Mitochondria with this compound-based Probes

This protocol describes the labeling of mitochondria in living cells for dynamic studies using SIM. This requires a cell-permeant mitochondrial probe conjugated to this compound.

Materials:

  • Cells cultured on glass-bottom dishes suitable for live-cell imaging

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • This compound-conjugated mitochondrial probe (e.g., a custom conjugate or a commercially available probe)

  • PBS, pH 7.4

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes to achieve 50-70% confluence.

  • Staining:

    • Prepare a working solution of the this compound mitochondrial probe in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically to achieve good signal-to-noise with minimal cytotoxicity.

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

    • Add fresh, pre-warmed live-cell imaging medium to the dish.

  • Live-Cell SIM Imaging:

    • Place the dish on the SIM microscope stage equipped with an environmental chamber (37°C, 5% CO₂).

    • Use the lowest possible laser power to minimize phototoxicity and photobleaching.

    • Acquire time-lapse SIM images to observe mitochondrial dynamics.

    • Reconstruct the raw data to generate super-resolved time-lapse movies.

Experimental Workflow for Live-Cell Mitochondrial Imaging

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Live-Cell Imaging cell_culture Cell Culture in Glass-Bottom Dish staining Incubate with this compound-Mito Probe cell_culture->staining washing Wash with Imaging Medium staining->washing sim_acquisition Time-Lapse SIM Acquisition washing->sim_acquisition reconstruction Image Reconstruction sim_acquisition->reconstruction

Caption: Workflow for live-cell SIM of mitochondria with an this compound probe.

Application Example: Imaging EGFR Signaling Pathway Activation

This compound can be conjugated to ligands to study receptor-ligand interactions and downstream signaling events. Here, we outline an approach to visualize the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Upon binding of Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades.

Protocol Outline:

  • Prepare this compound-EGF Conjugate: Conjugate this compound NHS ester to EGF following standard protein labeling protocols. Purify the conjugate to remove free dye.

  • Cell Culture: Culture cells known to express EGFR (e.g., A431 cells) on glass-bottom dishes.

  • Serum Starvation: Serum-starve the cells for several hours to reduce basal EGFR activity.

  • Live-Cell Labeling and Stimulation:

    • Incubate the serum-starved cells with a low concentration of this compound-EGF in live-cell imaging medium at 37°C.

    • Perform time-lapse SIM imaging immediately to visualize the binding of EGF to EGFR on the cell surface and its subsequent internalization.

  • Fixed-Cell Analysis of Downstream Signaling:

    • Alternatively, stimulate cells with this compound-EGF for a specific duration (e.g., 5, 15, 30 minutes).

    • Fix the cells and perform immunofluorescence (Protocol 2) for a downstream signaling molecule (e.g., phosphorylated ERK) using a primary antibody and a secondary antibody conjugated to a spectrally distinct fluorophore (e.g., one with green emission).

    • Acquire multi-color SIM images to correlate the localization of this compound-EGF with the activation of the downstream signaling pathway.

EGFR Signaling Pathway Activation

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF This compound-EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: EGFR signaling pathway initiated by this compound-EGF binding.

Data Presentation: Quantitative Comparison

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Absorptivity (M⁻¹cm⁻¹)Quantum YieldPhotostability
This compound 629 657 130,000 0.64 High
Alexa Fluor 647650668270,0000.33High
Cy5649670250,0000.28Moderate

Note: Photophysical properties can vary slightly depending on the conjugation partner and the local environment.

Conclusion

This compound is a high-performance fluorescent dye that is exceptionally well-suited for structured illumination microscopy. Its brightness, photostability, and spectral properties enable high-contrast, super-resolution imaging of a wide range of cellular structures and processes. The protocols provided here offer a starting point for researchers to apply this compound in their SIM experiments to gain deeper insights into cellular architecture and function.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Background Fluorescence with ATTO 633

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 633. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background fluorescence in experiments utilizing the this compound fluorescent dye. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key spectral properties?

This compound is a fluorescent dye that belongs to a new generation of labels for the red spectral region. It is characterized by strong absorption and high fluorescence quantum yield, making it suitable for a wide range of applications, including single-molecule detection, high-resolution microscopy (SIM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] Its absorption and fluorescence are largely independent of pH in the typical application range of pH 2 to 11.[1]

PropertyValue
Excitation Maximum (λex)630 nm[2]
Emission Maximum (λem)651 nm[2]
Molar Extinction Coefficient (εmax)130,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (ηfl)64%

Q2: What are the main causes of high background fluorescence when using this compound?

High background fluorescence with this compound, as with other fluorophores, can stem from several sources:

  • Non-specific binding of antibodies: Both primary and secondary antibodies can bind to unintended targets in the sample.

  • Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, collagen, elastin) that fluoresce, contributing to the background signal.

  • Properties of the dye: this compound is a cationic dye, carrying a net electrical charge of +1 after coupling to a substrate.[1] This positive charge can lead to non-specific electrostatic interactions with negatively charged molecules and structures within the cell, such as the cell membrane or nucleus.

  • Suboptimal experimental conditions: This can include inadequate blocking, insufficient washing, or inappropriate antibody concentrations.[3]

Q3: How does the cationic nature of this compound contribute to background fluorescence?

This compound possesses a net positive charge of +1.[1][2] Cellular components, such as cell membranes and nucleic acids, are often negatively charged. This difference in charge can lead to electrostatic attraction, causing the this compound-conjugated antibody to bind non-specifically to these negatively charged sites, resulting in increased background fluorescence.

Troubleshooting Guides

Guide 1: High Background Signal

Issue: My images have a high, diffuse background, making it difficult to distinguish the specific signal.

dot

Caption: Troubleshooting workflow for high background fluorescence.

Troubleshooting Steps & Solutions:

  • Review Your Controls:

    • No Primary Antibody Control: If you observe a high background in the control with only the this compound-conjugated secondary antibody, the secondary antibody is likely binding non-specifically.

    • Unstained Control: If your unstained sample exhibits high fluorescence, the background is likely due to autofluorescence from the sample itself.

  • Addressing Non-Specific Antibody Binding:

    • Optimize Antibody Concentration: High antibody concentrations are a common cause of non-specific binding. Perform a titration to find the lowest concentration of both primary and secondary antibodies that still provides a good signal.

    • Improve Blocking: Inadequate blocking can leave sites open for non-specific antibody attachment.

      • Choice of Blocking Agent: The optimal blocking buffer depends on your sample and antibodies. Common choices include Bovine Serum Albumin (BSA), normal serum from the host species of the secondary antibody, or commercial blocking solutions.

      • Blocking Incubation Time: Increase the blocking time to 1 hour or longer at room temperature.

    • Enhance Washing Steps: Insufficient washing can leave unbound antibodies behind.

      • Increase the number of washes (e.g., 3-5 times) and the duration of each wash (e.g., 5-10 minutes).

      • Include a mild detergent, such as 0.05% to 0.1% Tween-20, in your wash buffer to help remove non-specifically bound antibodies.

  • Counteracting Cationic Dye Interactions:

    • Increase Salt Concentration: Including a higher concentration of a neutral salt (e.g., 150-500 mM NaCl) in your antibody incubation and wash buffers can help to shield electrostatic interactions and reduce the non-specific binding of the cationic this compound dye.

    • Adjust pH: The pH of your buffers can influence the charge of both the dye and cellular components. While this compound's fluorescence is stable across a wide pH range, adjusting the pH of your incubation and wash buffers (e.g., towards a more neutral or slightly acidic pH) might help to reduce electrostatic interactions.[1]

Guide 2: Speckled or Punctate Background

Issue: I am observing bright, punctate spots in the background of my image.

dot

Caption: Troubleshooting workflow for speckled background.

Troubleshooting Steps & Solutions:

  • Centrifuge Antibody Solutions: Aggregates of the primary or secondary antibody can lead to a speckled appearance. Before use, centrifuge your antibody solutions (e.g., at >10,000 x g for 10 minutes at 4°C) and use the supernatant for your staining.

  • Filter Buffers: Particulates in your blocking or wash buffers can also contribute to a speckled background. Filter your buffers using a 0.22 µm filter before use.

Data Presentation: Optimizing Signal-to-Noise Ratio

While specific quantitative data for this compound is not extensively published in comparative studies, the following table summarizes general recommendations for optimizing the signal-to-noise ratio in immunofluorescence experiments, which are applicable to this compound.

ParameterRecommendationRationale
Blocking Agent 5-10% Normal Serum (from secondary antibody host)Contains a mixture of proteins that can effectively block non-specific sites.
1-5% Bovine Serum Albumin (BSA)A cost-effective and commonly used blocking agent.[4]
Commercial Blocking BuffersOften optimized for fluorescent applications and can provide superior blocking.[5]
Wash Buffer Additive 0.05-0.1% Tween-20A non-ionic detergent that helps to reduce non-specific hydrophobic interactions.[6]
Buffer Salt Concentration 150-500 mM NaClHelps to minimize non-specific electrostatic interactions, particularly relevant for the cationic this compound.[6]

Experimental Protocols

Optimized Immunofluorescence Protocol for this compound

This protocol is a general guideline and may require further optimization based on your specific cell/tissue type and target antigen.

dot

Caption: Optimized immunofluorescence workflow for this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS with 0.1% Tween-20)

  • Primary Antibody

  • This compound-conjugated Secondary Antibody

  • Mounting Medium with DAPI

Procedure:

  • Cell/Tissue Preparation: Prepare your cells or tissue sections on coverslips or slides according to your standard protocol.

  • Fixation: Fix the samples in 4% Paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: If your target is intracellular, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding sites by incubating in Blocking Buffer for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the samples overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS containing 0.1% Tween-20 for 5-10 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer. Incubate the samples for 1 hour at room temperature, protected from light.

  • Final Washes: Wash three times with PBS containing 0.1% Tween-20 for 5-10 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI, if desired.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for this compound (e.g., excitation at 633 nm and emission collection between 650-750 nm).

References

ATTO 633 Technical Support Center: Optimizing Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) in experiments utilizing the fluorescent dye ATTO 633.

Troubleshooting Guides

This section addresses common problems encountered during fluorescence microscopy experiments with this compound, offering potential causes and solutions.

Issue: Weak or No Fluorescence Signal

A faint or absent signal can be a significant roadblock in imaging experiments. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Low Antibody Concentration Perform a titration to determine the optimal antibody concentration. Initial testing concentrations typically start around 1 µg/mL.[1]
Suboptimal Labeling Ensure the antibody or protein concentration is at least 2 mg/mL during NHS-ester labeling for efficient conjugation.[2] For antibodies, consider using a molar excess of the dye up to 15:1.[2]
Incompatible Buffer Use an amine-free buffer, such as PBS, with a pH between 8.0 and 9.0 for NHS-ester labeling reactions.[3] Avoid buffers containing Tris or glycine.[2]
Poor Antibody-Antigen Binding Verify that the primary antibody is validated for the intended application (e.g., immunocytochemistry).[1][4] The conjugation process could potentially interfere with the antibody's binding site.[5]
Photobleaching Minimize exposure to excitation light. Use an anti-fade mounting medium to protect the sample.[1] this compound is known for its high photostability, but prolonged exposure can still lead to signal loss.[6]
Incorrect Filter Set Use a filter set appropriate for this compound, such as a Cy5 filter set.[5] The excitation is most efficient in the 610-645 nm range.[7]
Low Target Expression Confirm that the target protein is expressed in the sample by running a positive control.[1][4] If expression is low, signal amplification techniques may be necessary.[4]
Issue: High Background Fluorescence

Excessive background fluorescence can obscure the desired signal, leading to a poor signal-to-noise ratio. Here are common causes and how to address them.

Potential Cause Troubleshooting Steps
Excess Antibody Reduce the concentration of the primary or secondary antibody.[8] Perform thorough washing steps (3-4 times for 5 minutes each) after antibody incubation.[8]
Non-specific Antibody Binding Include a blocking step using a suitable agent like Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody.[9] Run a secondary antibody-only control to check for non-specific binding.[4]
Unreacted Dye Ensure the removal of all unconjugated dye after the labeling reaction using gel permeation chromatography (e.g., Sephadex G-25).[2][3]
Autofluorescence Use a longer wavelength excitation, as this compound's excitation is in the red spectral region, which helps reduce autofluorescence from the sample.[10] Consider using a mounting medium with an anti-fade reagent.
Contaminated Buffers or Reagents Use high-purity, fresh reagents and filter-sterilize buffers to avoid fluorescent contaminants.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound.

1. What are the key spectral properties of this compound?

This compound is a red fluorescent dye with strong absorption and high fluorescence quantum yield.[6] Its key characteristics are summarized in the table below.

Property Value
Excitation Maximum (λex) 629-630 nm[2][5][7]
Emission Maximum (λem) 651-657 nm[2][5][11]
Molar Extinction Coefficient (εmax) 1.3 x 10⁵ M⁻¹cm⁻¹[2][5]
Fluorescence Quantum Yield (Φf) 0.64[2][5]
Fluorescence Lifetime (τfl) 3.2-3.3 ns[5][12]
Recommended Laser Line 633 nm (He:Ne) or 635 nm (diode)[5][7]

2. What is the optimal pH for labeling with this compound NHS ester?

For labeling primary amines with this compound NHS ester, a pH range of 8.0 to 9.0 is optimal.[3] A common choice is a bicarbonate buffer at pH 8.3.[2] This pH ensures that the amino groups are sufficiently deprotonated and reactive.

3. How can I remove unconjugated this compound after labeling?

Unreacted dye can be separated from the labeled protein or antibody using gel permeation chromatography.[2] Columns such as Sephadex G-25 or equivalent are recommended for this purpose.[2][3]

4. Is this compound suitable for super-resolution microscopy?

Yes, this compound is highly suitable for super-resolution techniques like STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy) due to its high photostability and fluorescence quantum yield.[7][11]

5. How should I store this compound dye and conjugates?

The lyophilized dye should be stored at -20°C, protected from moisture and light. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. Labeled conjugates should generally be stored under the same conditions as the unlabeled protein.[3]

Experimental Protocols & Workflows

General Protein Labeling Protocol with this compound NHS Ester

This protocol provides a general guideline for conjugating this compound NHS ester to proteins.

G Protein Labeling Workflow with this compound NHS Ester cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification p_buffer Prepare bicarbonate buffer (0.1 M, pH 8.3) p_protein Dissolve protein in buffer (≥ 2 mg/mL) p_buffer->p_protein r_mix Add molar excess of dye solution to protein solution p_protein->r_mix p_dye Dissolve this compound NHS ester in anhydrous DMSO or DMF p_dye->r_mix r_incubate Incubate at room temperature for 30-60 min with stirring r_mix->r_incubate pu_column Prepare gel filtration column (e.g., Sephadex G-25) r_incubate->pu_column pu_separate Apply reaction mixture to column to separate conjugate from free dye pu_column->pu_separate pu_collect Collect the first colored, fluorescent fraction (labeled protein) pu_separate->pu_collect

Caption: Protein labeling workflow with this compound NHS Ester.

Troubleshooting Logic for Low Signal-to-Noise Ratio

This diagram illustrates a logical workflow for diagnosing and resolving issues related to a poor signal-to-noise ratio.

G Troubleshooting Low Signal-to-Noise Ratio start Low SNR Observed check_signal Is the signal weak or absent? start->check_signal check_background Is the background high? check_signal->check_background No ws_labeling Verify Labeling Efficiency: - Protein concentration ≥ 2 mg/mL - Correct buffer pH (8.0-9.0) - Molar excess of dye check_signal->ws_labeling Yes hb_washing Improve Washing Steps: - Increase number and duration of washes - Add detergent (e.g., Tween-20) check_background->hb_washing Yes solution SNR Optimized check_background->solution No, SNR is acceptable ws_staining Optimize Staining Protocol: - Titrate antibody concentration - Check antibody validity - Increase incubation time ws_labeling->ws_staining ws_imaging Check Imaging Setup: - Correct filter set (e.g., Cy5) - Appropriate laser line (633 nm) - Minimize photobleaching ws_staining->ws_imaging ws_imaging->solution hb_blocking Enhance Blocking: - Use appropriate blocking agent (BSA, serum) - Run secondary-only control hb_washing->hb_blocking hb_purification Confirm Dye Removal: - Ensure complete removal of free dye post-labeling hb_blocking->hb_purification hb_purification->solution

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

ATTO 633 Labeling Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the labeling of biomolecules with ATTO 633. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems with labeling efficiency.

Troubleshooting Guide

Question: My this compound labeling efficiency is very low. What are the common causes and how can I improve it?

Low labeling efficiency with this compound NHS ester can stem from several factors related to the reaction conditions, the quality of the reagents, and the properties of the molecule to be labeled. Below is a systematic guide to troubleshoot and optimize your labeling reaction.

The reaction between an N-hydroxysuccinimidyl (NHS) ester and a primary amine is highly pH-dependent.

  • Problem: At a low pH, the primary amine groups on your protein or molecule are protonated and therefore not available to react with the NHS ester.[1] Conversely, at a high pH, the NHS ester is prone to rapid hydrolysis, which deactivates the dye before it can label your molecule.[2][3]

  • Solution: The optimal pH range for NHS ester coupling is between 8.0 and 9.0, with a pH of 8.3 being a widely recommended compromise to balance amine reactivity and NHS ester stability.[2][3][4] It is crucial to use a freshly calibrated pH meter to verify the pH of your reaction buffer.

The choice of buffer is critical for a successful labeling reaction.

  • Problem: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the this compound NHS ester, leading to significantly reduced labeling efficiency.[1][2] Ammonium salts present in your sample will also interfere with the reaction.[4][5]

  • Solution: Ensure your reaction buffer is free of primary amines. Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[1][2] If your protein is in an incompatible buffer, it should be dialyzed against a suitable amine-free buffer before starting the labeling reaction.[2][5]

The NHS ester is highly sensitive to moisture and can easily hydrolyze, rendering it non-reactive.

  • Problem: If the lyophilized dye powder has been exposed to a humid environment or dissolved in a solvent that is not anhydrous, it will hydrolyze.[4][6]

  • Solution:

    • Storage: Store the lyophilized this compound NHS ester at -20°C, protected from light and moisture.[4][7]

    • Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[4][8]

    • Solvent: Dissolve the this compound NHS ester in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[5][8] While solutions in high-quality DMSO or DMF can be stored for some time, it is always best to use a freshly prepared dye solution for optimal reactivity.[2][3]

The molar ratio of the this compound dye to your target molecule is a key parameter for achieving the desired degree of labeling (DOL).

  • Problem: An insufficient amount of dye will result in a low DOL. Conversely, an excessive amount of dye can lead to protein precipitation or altered biological activity due to over-labeling.

  • Solution: The optimal dye-to-molecule ratio varies depending on the target molecule and should be determined empirically. For proteins, a starting molar excess of 2-fold is often recommended.[5] For larger proteins like antibodies, a higher molar excess of up to 15:1 may be necessary to achieve a higher DOL.[5]

The concentration of both the target molecule and the dye can impact the reaction kinetics.

  • Problem: Low concentrations of the reactants can slow down the labeling reaction, allowing the competing hydrolysis of the NHS ester to become more significant.[1]

  • Solution: For protein labeling, a concentration of at least 2 mg/mL is recommended to achieve good labeling efficiency.[4][5]

The properties of the molecule you are trying to label can also affect the outcome.

  • Problem: The primary amines on your protein may be inaccessible for labeling due to the protein's tertiary structure. Additionally, impurities in your protein solution can interfere with the reaction.

  • Solution:

    • Purity: Ensure you are using a highly purified protein for your labeling reaction.[1]

    • Accessibility: If you have structural information about your protein, you can assess the accessibility of lysine (B10760008) residues.[1] If accessibility is an issue, you may need to consider alternative labeling strategies.

Troubleshooting Workflow

Here is a visual guide to systematically troubleshoot poor this compound labeling efficiency.

G start Start: Poor this compound Labeling check_ph 1. Verify Reaction pH (Optimal: 8.0-9.0) start->check_ph check_buffer 2. Check Buffer Composition (Amine-free?) check_ph->check_buffer pH OK fail Consult Further Support check_ph->fail pH Incorrect check_dye 3. Assess Dye Quality (Properly stored and handled?) check_buffer->check_dye Buffer OK check_buffer->fail Buffer Contains Amines check_ratio 4. Optimize Molar Ratio (Dye:Molecule) check_dye->check_ratio Dye OK check_dye->fail Dye Hydrolyzed check_conc 5. Verify Reactant Concentrations (e.g., Protein > 2 mg/mL) check_ratio->check_conc Ratio Optimized check_molecule 6. Evaluate Target Molecule (Purity and Amine Accessibility) check_conc->check_molecule Concentrations OK check_conc->fail Concentrations Too Low success Successful Labeling check_molecule->success Molecule OK check_molecule->fail Molecule Issue

Caption: A flowchart for troubleshooting poor this compound labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling procedure for this compound NHS ester?

This compound NHS ester should be stored at -20°C and protected from light and moisture.[4][7] Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation.[4][8] The dye should be dissolved in anhydrous, amine-free DMSO or DMF immediately prior to the labeling reaction.[5][8]

Q2: What is the optimal pH for labeling with this compound NHS ester?

The optimal pH for the reaction between this compound NHS ester and primary amines is between 8.0 and 9.0.[2] A pH of 8.3 is often recommended as a good balance between ensuring the amine groups are deprotonated and reactive, while minimizing the hydrolysis of the NHS ester.[2][3]

Q3: Can I use a Tris buffer for my labeling reaction?

No, you should not use Tris buffer or any other buffer containing primary amines for your labeling reaction.[1][2] These buffers will react with the this compound NHS ester and compete with your target molecule, leading to very low or no labeling.

Q4: How can I remove unreacted this compound dye after the labeling reaction?

Unreacted dye can be removed by methods such as gel permeation chromatography (e.g., using a Sephadex G-25 column), dialysis, or spin filtration.[5] The choice of method will depend on the properties of your labeled molecule.

Q5: How do I determine the Degree of Labeling (DOL)?

The DOL, which is the molar ratio of the dye to the protein, can be determined spectrophotometrically. You will need to measure the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of this compound (around 629 nm). The DOL can then be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the protein and the dye.

Experimental Protocols

Standard Protocol for Labeling a Protein with this compound NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25) or dialysis device

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.[5]

    • If necessary, perform a buffer exchange via dialysis or a desalting column into 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Prepare the Dye Solution:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening.[8]

    • Prepare a stock solution of the dye (e.g., 1-10 mg/mL) in anhydrous, amine-free DMSO or DMF immediately before use.[5]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar excess.

    • Add the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[5]

  • Quench the Reaction (Optional but Recommended):

    • Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a desalting column, dialysis, or other suitable purification method.[5]

  • Characterize the Conjugate:

    • Determine the protein concentration and the DOL by measuring the absorbance at 280 nm and ~629 nm.

Signaling Pathways and Experimental Workflows

This compound NHS Ester Labeling Reaction

The following diagram illustrates the chemical reaction between this compound NHS ester and a primary amine on a biomolecule.

G cluster_reactants Reactants cluster_products Products ATTO_633_NHS This compound-NHS Ester Labeled_Biomolecule This compound-Biomolecule (Stable Amide Bond) ATTO_633_NHS->Labeled_Biomolecule Biomolecule_NH2 Biomolecule-NH₂ Biomolecule_NH2->Labeled_Biomolecule NHS N-Hydroxysuccinimide

Caption: The reaction of this compound NHS ester with a primary amine.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Reaction pH 8.0 - 9.0 (Optimal: 8.3)Balances amine reactivity and NHS ester stability.[2][3][4]
Reaction Buffer Amine-free (e.g., PBS, Bicarbonate)Prevents competition with the target molecule.[1][2]
Protein Concentration ≥ 2 mg/mLHigher concentrations improve labeling efficiency.[4][5]
Dye:Protein Molar Ratio 2:1 to 15:1Varies by protein; requires empirical optimization.[5]
Reaction Time 30 - 60 minutesTypically sufficient for the reaction to proceed to completion.[5]
Solvent for Dye Anhydrous, amine-free DMSO or DMFPrevents hydrolysis of the reactive NHS ester.[5][8]

References

ATTO 633 dye storage and handling conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 633 dye. This guide provides detailed information on the proper storage and handling of this compound and its derivatives, along with troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized (solid) this compound dye upon receipt?

Upon receipt, the lyophilized this compound dye, which is shipped at ambient temperature, should be stored at -20°C.[1] It is crucial to protect the product from moisture and light. When stored correctly, the dye is stable for at least three years.[1]

Q2: What is the correct procedure for opening a vial of lyophilized dye?

To prevent moisture condensation onto the dye, the vial must be equilibrated to room temperature before opening.[1]

Q3: In which solvents can I dissolve this compound dye?

This compound is soluble in polar solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile.[1] For reactive forms like NHS-esters and maleimides, it is imperative to use anhydrous and amine-free solvents.[1][2]

Q4: How should I prepare solutions of reactive this compound derivatives like NHS-esters or maleimides?

Solutions of reactive dyes such as NHS-esters and maleimides should be prepared immediately before use.[1][2] Due to their reactivity, they are sensitive to solvents containing hydroxyl groups, especially water.[1] The stability of these solutions can be limited and is dependent on the quality of the solvent used.[1]

Q5: How should I store stock solutions of this compound?

For this compound maleimide, a stock solution in anhydrous DMSO can be stored in the freezer for up to four weeks, provided it is protected from light and moisture.[3] However, it is always recommended to prepare fresh solutions for conjugation. Avoid repeated freeze-thaw cycles.[3] For other derivatives, it is best practice to prepare them fresh.

Q6: What are the recommended storage conditions for protein conjugates of this compound?

Generally, this compound-protein conjugates should be stored under the same conditions as the unlabeled protein.[2]

  • Short-term storage: For storage for several months, solutions can be kept at 4°C with the addition of a preservative like 2 mM sodium azide (B81097).[2]

  • Long-term storage: For longer periods, it is recommended to divide the conjugate into aliquots and freeze them at -20°C to prevent damage from repeated freezing and thawing.[2] All conjugates should be protected from light.[2]

Q7: What should I do before using a conjugate solution that has been stored for a long time?

After long-term storage, it is advisable to centrifuge the conjugate solution in a micro-centrifuge to remove any aggregates that may have formed.[2]

Q8: Is the fluorescence of this compound sensitive to pH?

The absorption and fluorescence of this compound are largely independent of pH in the range of 2 to 11, which covers typical application conditions.[1][3]

Quantitative Data Summary

For easy reference, the key storage and handling parameters for this compound and its conjugates are summarized in the table below.

Product FormStorage TemperatureShelf LifeKey Handling Instructions
Lyophilized Dye -20°C[1]At least 3 years[1]Equilibrate vial to room temperature before opening. Protect from light and moisture.[1]
Reactive Dye Solution (e.g., NHS-ester, Maleimide in DMSO/DMF) Prepare fresh before use[1][2]Limited stability[1]Use anhydrous, amine-free solvents. Avoid water and OH-containing solvents.[1]
Maleimide Stock Solution (in anhydrous DMSO) -20°C[3]Up to 4 weeks[3]Protect from light and moisture. Avoid repeated freeze-thaw cycles.[3]
Protein Conjugate (Short-term) 4°C[2]Several months[2]Add 2 mM sodium azide as a preservative. Protect from light.[2]
Protein Conjugate (Long-term) -20°C (in aliquots)[2]VariesAvoid repeated freeze-thaw cycles. Protect from light. Centrifuge before use.[2]
Oligonucleotide Conjugate (in solution) 4°CUp to 2 weeksN/A
Oligonucleotide Conjugate (reconstituted) -20°CAt least 6 monthsN/A
Oligonucleotide Conjugate (dried) -20°CStable for yearsN/A

Experimental Protocols & Workflows

Experimental Workflow: Antibody Labeling with this compound NHS-Ester

This workflow outlines the key steps for conjugating this compound NHS-ester to an antibody.

AntibodyLabeling cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage A 1. Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 8.3) D 4. Add Molar Excess of Dye Solution to Antibody Solution A->D B 2. Equilibrate this compound NHS-Ester Vial to Room Temperature C 3. Prepare Fresh Dye Solution in Anhydrous DMSO B->C C->D E 5. Incubate for 30-60 min at RT with Stirring D->E F 6. Separate Conjugate from Free Dye via Gel Filtration (G-25) E->F G 7. Collect Labeled Antibody Fraction F->G H 8. Store Conjugate at 4°C (short-term) or -20°C (long-term) G->H

Caption: Workflow for antibody conjugation with this compound NHS-ester.

Troubleshooting Guide

Encountering issues with weak or no fluorescence? This troubleshooting guide will help you identify and resolve common problems.

Troubleshooting Start Start: Weak or No Fluorescence Signal Q1 Was the lyophilized dye stored correctly (-20°C, protected from light and moisture)? Start->Q1 A1_No Dye may be degraded. Use a new vial. Q1->A1_No No Q2 Was the reactive dye solution (NHS/Maleimide) prepared fresh in anhydrous solvent? Q1->Q2 Yes A2_No Reactive group hydrolyzed. Prepare fresh dye solution immediately before use. Q2->A2_No No Q3 Was the labeling reaction buffer free of amines (e.g., Tris) and at the correct pH (e.g., ~8.3 for NHS)? Q2->Q3 Yes A3_No Competing amines or incorrect pH prevents conjugation. Use appropriate buffer. Q3->A3_No No Q4 Was the conjugate properly purified from unreacted free dye? Q3->Q4 Yes A4_No Free dye can quench signal or cause high background. Purify sample (e.g., gel filtration). Q4->A4_No No Q5 Was the conjugate stored correctly (protected from light, appropriate temp, avoided freeze-thaw)? Q4->Q5 Yes A5_No Photobleaching or degradation of conjugate may have occurred. Prepare a fresh conjugate. Q5->A5_No No End Issue likely resolved. If problems persist, contact technical support. Q5->End Yes

Caption: Troubleshooting guide for weak or no this compound fluorescence.

References

ATTO 633 Technical Support Center: Troubleshooting Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, troubleshooting, and preventing aggregation issues with the fluorescent dye ATTO 633.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent label that belongs to a new generation of dyes for the red spectral region.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3][4][5] These properties make it highly suitable for sensitive applications such as single-molecule detection, high-resolution microscopy (e.g., SIM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[3] this compound is a cationic dye that carries a net positive charge of +1 after being coupled to a substrate.[1][2][3][4][5] It is also described as moderately hydrophilic.[2][3]

Q2: What is dye aggregation and why is it a problem for this compound?

Dye aggregation is the self-association of dye molecules, which can be driven by factors like hydrophobic interactions, especially in aqueous solutions.[6] Aggregation can lead to several experimental issues, including:

  • Fluorescence Quenching: A significant decrease in the fluorescence signal.

  • Inaccurate Quantification: Aggregation can alter the absorption spectrum, leading to errors in determining the degree of labeling (DOL).

  • Precipitation: In severe cases, aggregation can cause the labeled biomolecule to precipitate out of solution.

  • Altered Biological Activity: Aggregates may interact non-specifically with cellular components, leading to experimental artifacts.

While this compound is designed for good water solubility, its moderately hydrophilic nature means that aggregation can still occur, particularly at high concentrations or in certain buffer conditions.[1][2][3]

Q3: How can I recognize if my this compound labeled conjugate is aggregated?

Aggregation of fluorescent dyes can be identified through several observations:

  • Visual Inspection: In severe cases, you might observe turbidity or precipitation in your sample.

  • Spectroscopic Changes: Dye aggregation often leads to changes in the absorption spectrum. This can manifest as a broadening of the absorption peak, a shift in the maximum absorption wavelength (either a blue-shift for H-aggregates or a red-shift for J-aggregates), or the appearance of a new shoulder on the main absorption peak.[6]

  • Fluorescence Quenching: A noticeable decrease in fluorescence intensity compared to what is expected based on the dye concentration.

  • Inconsistent Labeling Results: High variability in the degree of labeling (DOL) between different labeling reactions.

  • Centrifugation Test: After long-term storage, centrifuging the conjugate solution can help identify aggregates, which will pellet at the bottom of the tube.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues related to this compound aggregation during and after the labeling process.

Issue 1: Low Fluorescence Signal After Labeling

A weak fluorescence signal from your this compound conjugate can be a primary indicator of aggregation-induced quenching.

Troubleshooting Workflow for Low Fluorescence Signal

low_fluorescence_workflow start Low Fluorescence Signal Detected check_dol 1. Verify Degree of Labeling (DOL) start->check_dol dol_low DOL is Low check_dol->dol_low dol_ok DOL is Optimal check_dol->dol_ok troubleshoot_labeling Troubleshoot Labeling Protocol (See Issue 2) dol_low->troubleshoot_labeling check_aggregation 2. Assess for Aggregation dol_ok->check_aggregation aggregation_present Aggregation is Present check_aggregation->aggregation_present no_aggregation No Obvious Aggregation check_aggregation->no_aggregation optimize_buffer 3. Optimize Buffer Conditions - Add anti-aggregation agents - Adjust pH and salt concentration aggregation_present->optimize_buffer no_aggregation->optimize_buffer reduce_concentration 4. Reduce Conjugate Concentration optimize_buffer->reduce_concentration final_check Re-measure Fluorescence reduce_concentration->final_check

Caption: A workflow diagram for troubleshooting low fluorescence signals, potentially caused by this compound aggregation.

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Degree of Labeling (DOL) An excessive number of dye molecules on a single protein can lead to self-quenching. Aim for a lower DOL by reducing the molar excess of the dye in the labeling reaction. For antibodies, a DOL of 2-4 is often optimal.
Inappropriate Buffer Conditions The buffer composition can significantly influence dye aggregation.[6] High salt concentrations can promote hydrophobic interactions. Try dialyzing your conjugate into a buffer with a lower ionic strength. Consider using buffers known to reduce protein aggregation, such as those containing arginine or a non-ionic detergent (e.g., 0.01% Tween-20).
High Conjugate Concentration Aggregation is a concentration-dependent phenomenon.[6] Store your conjugate at a lower concentration or dilute it before use.
Presence of Precipitates If visible precipitates are present, centrifuge the sample (e.g., 10,000 x g for 10 minutes) to remove large aggregates and then carefully collect the supernatant.
Issue 2: Inconsistent or Low Degree of Labeling (DOL)

Inconsistent DOL can be a result of dye aggregation in the stock solution or issues with the labeling reaction itself.

Troubleshooting Workflow for Inconsistent DOL

inconsistent_dol_workflow start Inconsistent/Low DOL check_dye_solution 1. Check this compound Stock Solution start->check_dye_solution dye_precipitate Precipitate Visible? check_dye_solution->dye_precipitate no_precipitate No Precipitate dye_precipitate->no_precipitate No prepare_fresh_dye Prepare Fresh Dye Solution in Anhydrous DMSO/DMF dye_precipitate->prepare_fresh_dye Yes check_labeling_conditions 2. Review Labeling Conditions no_precipitate->check_labeling_conditions prepare_fresh_dye->check_labeling_conditions wrong_ph Incorrect pH? check_labeling_conditions->wrong_ph correct_ph pH 8.3-9.0? wrong_ph->correct_ph No adjust_ph Adjust pH of Reaction Buffer wrong_ph->adjust_ph Yes check_buffer_amines Amine-containing Buffers? correct_ph->check_buffer_amines adjust_ph->check_buffer_amines no_amines No Amines (e.g., Tris) check_buffer_amines->no_amines No dialyze_protein Dialyze Protein into Amine-Free Buffer check_buffer_amines->dialyze_protein Yes optimize_ratio 3. Optimize Dye:Protein Ratio no_amines->optimize_ratio dialyze_protein->optimize_ratio end Perform Labeling Reaction optimize_ratio->end aggregation_mechanism cluster_monomer Monomeric this compound cluster_aggregate Aggregated this compound (H-aggregate) monomer This compound Monomer excitation Excitation (light absorption) monomer->excitation Absorbs light aggregate This compound Dimer (H-aggregate) monomer->aggregate High Concentration Hydrophobic Interactions emission Fluorescence Emission excitation->emission Emits light excitation_agg Excitation aggregate->excitation_agg Altered absorption quenching Fluorescence Quenching (non-radiative decay) excitation_agg->quenching Energy lost as heat

References

Technical Support Center: ATTO 633 Filter Set Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal filter set for the fluorescent dye ATTO 633.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission wavelengths of this compound?

This compound is a red fluorescent dye with an excitation maximum of approximately 629-630 nm and an emission maximum ranging from 651-657 nm.[1][2][3][4] These spectral characteristics are crucial for selecting the appropriate excitation light source and emission filter.

Q2: What is the recommended filter set for this compound?

A standard Cy5 filter set is often a suitable starting point for this compound.[4] However, for optimal performance, a filter set specifically designed for dyes with similar spectral properties, such as Alexa Fluor 633 or DyLight 633, is recommended.[1][2][5]

Q3: What are the key parameters to consider when choosing a filter set?

When selecting a filter set, the three critical components to consider are the excitation filter, the dichroic beamsplitter, and the emission filter. The key parameters for these components are:

  • Center Wavelength (CWL): The midpoint of the wavelength range transmitted by the filter.

  • Full Width at Half Maximum (FWHM): The width of the spectral bandpass at 50% of the maximum transmission. A narrower FWHM can reduce spectral bleed-through from other fluorophores.

  • Transmission: The percentage of light that passes through the filter at the specified wavelength range. Higher transmission leads to a brighter signal.

Q4: Can you provide examples of recommended filter sets for this compound?

Several manufacturers offer filter sets optimized for this compound and spectrally similar dyes. Below is a summary of recommended filter sets from leading suppliers.

Recommended Filter Sets for this compound

ManufacturerFilter Set Name/Part NumberExcitation Filter (CWL/FWHM)Dichroic BeamsplitterEmission Filter (CWL/FWHM)Compatible Fluorophores
Chroma Technology 49015 (ET - AlexaFluor 633)ET605/50x (605/50 nm)T640lpxrET670/50m (670/50 nm)Allophycocyanin (APC), DyLight 633, Alexa Fluor 633™, this compound, CAL Fluor® Red 635[1]
SyronOptics [SO3140008] 633 Filter SetBP605/50nm (605/50 nm)Reflects 550-620 nm / Transmits 645-750 nmBP670/50nm (670/50 nm)Alexa Fluor 633, this compound, Dylight 633[2]
Omega Optical XF47 (for Cy5®)XF1027 (640DF20)XF2035 (650DRLP)XF3084 (685DF70)Cy5®, BODIPY® 630/650-X, Alexa Fluor® 660

Troubleshooting Guide

Problem: Low Signal-to-Noise Ratio (SNR)

A low SNR can manifest as dim images where the fluorescent signal is difficult to distinguish from the background noise.

Possible Causes & Solutions:

  • Mismatched Filter Set: The excitation and emission filters may not be optimally aligned with the spectral profile of this compound.

    • Experimental Protocol: To verify filter compatibility, compare the excitation and emission spectra of this compound with the transmission spectra of your filter set. Ensure that the excitation filter's passband overlaps significantly with this compound's excitation peak and that the emission filter's passband aligns with the emission peak while effectively blocking the excitation light.

  • Inefficient Light Source: The excitation light source may not have sufficient power in the 630 nm region.

    • Solution: Use a laser line, such as a 633 nm HeNe laser or a 635 nm diode laser, that is well-matched to the excitation peak of this compound.[2]

  • Photobleaching: Prolonged exposure to high-intensity excitation light can cause the fluorophore to permanently lose its ability to fluoresce.

    • Solution: Reduce the excitation light intensity or the exposure time. Use an anti-fade mounting medium to protect your sample.

Problem: Signal Bleed-through

Signal bleed-through occurs when fluorescence from an unintended fluorophore is detected in the channel designated for this compound.

Possible Causes & Solutions:

  • Broad Filter Passbands: The emission filter may have a wide FWHM that allows detection of fluorescence from other dyes with overlapping emission spectra.

    • Solution: Choose an emission filter with a narrower FWHM to isolate the this compound signal more effectively.

  • Spectral Overlap with Other Dyes: If you are performing a multi-color experiment, the emission spectrum of another dye may overlap with that of this compound.

    • Experimental Protocol: To check for spectral bleed-through, prepare single-stained control samples for each fluorophore used in your experiment. Image each control sample using all filter sets to determine the extent of bleed-through into other channels. If significant bleed-through is observed, consider using fluorophores with more separated emission spectra or employing spectral unmixing software.

Experimental Workflow & Logic

The following diagram illustrates the decision-making process for selecting the appropriate filter set for this compound.

FilterSelectionWorkflow cluster_start Start cluster_single Single-Color Experiment cluster_multi Multi-Color Experiment cluster_end Final Selection Start Define Experiment: Single or Multi-color? CheckSpectra 1. Obtain this compound Excitation & Emission Spectra Start->CheckSpectra Single CheckAllSpectra 1. Obtain Spectra for All Fluorophores Start->CheckAllSpectra Multi SelectExciter 2. Choose Excitation Filter (CWL ~630nm) CheckSpectra->SelectExciter SelectDichroic 3. Select Dichroic Mirror (Cut-on ~640nm) SelectExciter->SelectDichroic SelectEmitter 4. Choose Emission Filter (CWL ~660nm) SelectDichroic->SelectEmitter OptimizeSNR 5. Optimize for Signal-to-Noise Ratio SelectEmitter->OptimizeSNR FinalFilter Final Filter Set Selection OptimizeSNR->FinalFilter MinimizeCrosstalk 2. Select Filters to Minimize Spectral Overlap CheckAllSpectra->MinimizeCrosstalk NarrowFWHM 3. Consider Narrower FWHM Emission Filters MinimizeCrosstalk->NarrowFWHM SequentialImaging 4. Perform Sequential Imaging if Necessary NarrowFWHM->SequentialImaging SequentialImaging->FinalFilter

Workflow for this compound Filter Set Selection.

References

Technical Support Center: Correcting for ATTO 633 Bleed-through in Multicolor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and correct for fluorescence bleed-through from ATTO 633 in multicolor imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence bleed-through and why does it occur with this compound?

A: Fluorescence bleed-through, also known as crosstalk or spillover, is an artifact in multicolor imaging where the emission signal from one fluorophore is detected in the channel designated for another.[1][2] This occurs because fluorophores have broad emission spectra, and the tail of one fluorophore's emission spectrum can overlap with the detection window of a neighboring channel.[1][3]

This compound has an emission maximum around 657 nm.[4][5] While its spectrum is distinct, the broad nature of fluorescence emission means that photons emitted at longer wavelengths can spill into channels intended for other far-red fluorophores if the filter sets are not sufficiently narrow or well-separated.[1]

cluster_0 Excitation & Emission cluster_1 Signal Detection Laser_633 633 nm Laser ATTO_633 This compound Laser_633->ATTO_633 Excitation ATTO_633->Emission_A Primary Emission (~657 nm) ATTO_633->Emission_B Emission Tail (Bleed-through) Other_Fluorophore Adjacent Fluorophore (e.g., Cy5.5) Channel_A This compound Channel Emission_A->Channel_A Correct Signal Channel_B Adjacent Channel Emission_B->Channel_B Incorrect Signal (Crosstalk)

Conceptual diagram of spectral bleed-through.
Q2: How can I determine if my images are affected by this compound bleed-through?

A: The most reliable way to check for bleed-through is to use single-color control samples. Prepare a sample stained only with this compound and image it using all the channels in your multicolor experiment. If you detect a significant signal in a channel other than the one designated for this compound, that signal is bleed-through.[6][7] This is especially important for quantitative analyses like co-localization, where bleed-through can lead to false-positive results.[1]

Q3: Which fluorophores are most likely to be affected by this compound bleed-through?

A: Bleed-through is a function of spectral overlap. This compound is a far-red dye, so it is most likely to bleed into channels detecting fluorophores with emission maxima at slightly longer wavelengths. Conversely, bright fluorophores with broad emission tails that are excited by the same laser line could potentially bleed into the this compound channel.

The table below summarizes the spectral properties of this compound and other common fluorophores to help assess potential overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Overlap with this compound
This compound ~629 [4]~657 [4]-
Alexa Fluor 568~578~603Low; but can be excited by 561nm laser which may cause some cross-excitation of this compound.[8]
Cy5~649~670High; significant spectral overlap. This compound is often used as a more photostable alternative to Cy5.[5]
Alexa Fluor 647~650~668High; very similar spectral properties to Cy5, leading to significant overlap.[4]
Cy5.5~675~694Moderate; this compound's emission tail can bleed into the Cy5.5 detection channel.
Alexa Fluor 680~679~702Low to Moderate; less overlap than Cy5.5, but bleed-through is still possible.

Troubleshooting Guides

Q4: What are the primary methods to correct for this compound bleed-through?

A: There are two main computational methods to correct for bleed-through:

  • Compensation: This is a mathematical process that subtracts a percentage of the signal from one channel from another.[9][10] It requires single-color controls to calculate the amount of spillover.[6][7] This method is widely used in flow cytometry and can be applied to microscopy images.[11]

  • Spectral Unmixing (Linear Unmixing): This is a more advanced technique that treats the signal in each pixel as a combination of the emission spectra of all fluorophores present.[12][13] By providing the "spectral fingerprint" of each individual dye (obtained from single-color controls), an algorithm can computationally separate the mixed signals.[14][15] This method is particularly useful when fluorophore spectra have a high degree of overlap.[12][13]

Q5: How do I perform fluorescence compensation for this compound?

A: Compensation corrects for bleed-through by calculating and subtracting the spillover signal. The process involves imaging single-color controls to build a "compensation matrix" that is then applied to the multicolor image.

Principle: To correct for this compound signal spilling into another channel (e.g., a Cy5 channel), you must first measure the percentage of this compound fluorescence that is detected in the Cy5 channel. This percentage is then used to subtract the appropriate amount of signal from the Cy5 channel in your multicolor sample.

Materials:

  • Unstained Control: A sample prepared identically to the experimental samples but without any fluorescent labels. This is used to measure autofluorescence.

  • Single-Color Controls: For each fluorophore in your experiment (including this compound), prepare a separate sample stained with only that single fluorophore.[6][16]

  • Multicolor Experimental Sample: The fully stained sample with all fluorophores.

  • Compensation Beads (Optional): For antibody-based staining, beads can be used instead of cells to create bright, consistent single-stain controls.[6][17]

Step-by-Step Protocol:

  • Set Imaging Parameters: Begin with your multicolor sample. Adjust the laser power and detector gain for each channel to ensure the signal is bright but not saturated.

  • Acquire Unstained Control Image: Using the exact same settings from Step 1, acquire an image of the unstained control sample. This will establish the baseline autofluorescence.

  • Acquire Single-Color Control Images: For each single-stained sample:

    • Place the sample on the microscope.

    • Using the identical settings from Step 1, acquire an image in all channels.

    • For the this compound-only sample, you will see a strong signal in the this compound channel and a weaker "spillover" signal in adjacent channels. This is the bleed-through you need to correct.

  • Calculate the Compensation Matrix:

    • Use imaging software (e.g., ImageJ/Fiji, ZEN, LAS X, NIS-Elements) that has a compensation or spectral unmixing module.

    • Load your single-color control images.

    • Define regions of interest (ROIs) on the positively stained objects and a background region for each control.

    • The software will use the intensity values from these ROIs to calculate the percentage of bleed-through from each fluorophore into every other channel, creating a compensation matrix.

  • Apply Compensation: Apply the calculated compensation matrix to your multicolor experimental image. The software will perform the mathematical subtraction, resulting in a corrected image where the bleed-through has been removed.

cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_calc Calculation & Correction cluster_res Result A Unstained Control E Acquire Images of All Controls in All Channels A->E B Single-Stain Controls (One for each dye, e.g., this compound) B->E C Multicolor Sample D Set Imaging Parameters (using Multicolor Sample) C->D D->E Use same settings F Measure Signal in ROIs (for Single-Stain Controls) E->F G Calculate Spillover (Create Compensation Matrix) F->G H Apply Matrix to Multicolor Sample Image G->H I Corrected Image (Bleed-through removed) H->I

Workflow for fluorescence compensation.
Q6: What is spectral unmixing and when is it a better choice for this compound?

A: Spectral unmixing is a powerful computational technique that separates the emission signals of multiple fluorophores on a pixel-by-pixel basis.[12] Instead of just subtracting a percentage of signal (like compensation), it uses the full emission spectrum of each dye—its "spectral fingerprint"—to determine the contribution of each fluorophore to the total signal in that pixel.[15]

You should consider using spectral unmixing when:

  • You are using fluorophores with a high degree of spectral overlap (e.g., this compound and Cy5 or Alexa Fluor 647).[12]

  • Simple compensation is insufficient to separate the signals accurately.

  • You need to remove a complex or unpredictable autofluorescence signal from your sample. The autofluorescence can be treated as its own "fluorophore" and be computationally removed.[14]

Q7: What is the general protocol for spectral unmixing?

A: The protocol is similar to compensation but requires a microscope equipped with a spectral detector that can capture the emission intensity across a range of wavelengths.

Principle: This method involves collecting a "lambda stack" (an image cube with x, y, and wavelength dimensions) for your multicolor sample.[15] The algorithm then uses pure reference spectra from single-stain controls to unmix the signals in the lambda stack.

Materials:

  • Microscope with a spectral detector (e.g., a confocal with a META detector, lambda detector, or prism-based separation).

  • Unstained control sample (to acquire the autofluorescence spectrum).

  • Single-color controls for each fluorophore, including this compound.

Step-by-Step Protocol:

  • Acquire Reference Spectra:

    • For each single-color control (and the unstained control for autofluorescence), acquire a lambda stack. This means scanning your sample and collecting the emission intensity across a defined wavelength range (e.g., from 640 nm to 750 nm in 10 nm steps).

    • From these lambda stacks, generate a pure "reference spectrum" for this compound, each of the other fluorophores, and the sample's autofluorescence. Most microscopy software has a tool to do this.

  • Acquire Experimental Image:

    • Place your multicolor experimental sample on the microscope.

    • Acquire a lambda stack of your region of interest using the same settings as for the reference spectra.

  • Perform Linear Unmixing:

    • Open the linear unmixing function in your microscopy software.

    • Load the reference spectra you collected in Step 1.

    • Apply the unmixing algorithm to the lambda stack of your experimental sample.

  • Analyze Results: The software will generate a new set of images, with one image corresponding to the separated signal of each fluorophore you provided a reference for. The bleed-through will be computationally removed, providing a more accurate representation of each fluorophore's localization.[14]

Q8: What are some best practices to minimize this compound bleed-through during experimental setup?

A: While computational correction is powerful, minimizing bleed-through from the start will always yield the best results.

  • Choose Fluorophores Wisely: Select fluorophores with the largest possible separation between their emission peaks. For example, pairing this compound with a green fluorophore like Alexa Fluor 488 will result in virtually no bleed-through.[1][18]

  • Use Narrowband Emission Filters: Use filters that are tightly matched to the emission peak of your fluorophore and reject light from adjacent channels.

  • Use Sequential Scanning: On a confocal microscope, you can acquire the signal for each channel one at a time. First, excite this compound with the 633 nm laser and collect its emission. Then, turn off that laser and turn on the laser for the next fluorophore. This completely avoids cross-excitation, which can be another source of crosstalk.

  • Optimize Signal Intensity: Aim for the brightest possible specific signal with the lowest laser power and detector gain necessary. An oversaturated signal in one channel will dramatically worsen bleed-through into other channels.

  • Match Brightness: When possible, try to match the brightness of the fluorophores in your panel. A very bright signal can easily bleed into the channel of a much dimmer dye, even if their spectra are well-separated.[4]

References

Validation & Comparative

A Head-to-Head Battle of Far-Red Fluorophores for STED Microscopy: ATTO 633 vs. Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of super-resolution microscopy, the choice of fluorophore is paramount. In Stimulated Emission Depletion (STED) microscopy, where high laser powers are employed to overcome the diffraction limit of light, the photostability and photophysical properties of the chosen dye can make or break an experiment. This guide provides an objective comparison of two widely used far-red fluorophores, ATTO 633 and Alexa Fluor 647, to aid in the selection process for your next STED imaging experiment.

This comparison delves into the key photophysical characteristics of each dye, presents available experimental evidence on their performance in STED microscopy, and provides detailed experimental protocols for their use in immunofluorescence applications.

Photophysical Properties: A Quantitative Overview

A fluorophore's performance in STED microscopy is intrinsically linked to its photophysical properties. High extinction coefficients and quantum yields contribute to a brighter signal, while a suitable fluorescence lifetime and exceptional photostability are crucial for withstanding the intense laser light required for super-resolution. The following table summarizes the key photophysical parameters for this compound and Alexa Fluor 647.

PropertyThis compoundAlexa Fluor 647
Excitation Maximum (λex) 629 nm[1][2]650 nm[3]
Emission Maximum (λem) 657 nm[2]665 nm[3]
Molar Extinction Coefficient (ε) 130,000 cm⁻¹M⁻¹[1][2]239,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) ~0.64[1][2]~0.33[3][4]
Fluorescence Lifetime (τ) ~3.2 - 3.3 ns[1][2]~1.0 ns[5]
Recommended STED Depletion Laser 750 - 780 nm[6][7]750 - 775 nm[8]

Performance in STED Microscopy: The Critical Factor of Photostability

While the photophysical data provides a solid foundation for comparison, the true test of a fluorophore for STED microscopy lies in its performance under the demanding conditions of the technique. The high-intensity depletion laser can rapidly lead to photobleaching, diminishing the signal and limiting the achievable resolution and imaging time.

Experimental evidence, although not from a direct head-to-head quantitative study in a single publication, suggests a significant difference in the photostability of this compound and Alexa Fluor 647 in STED applications. A notable observation from a 2022 study published in a peer-reviewed journal is that Alexa Fluor 647 bleached dramatically during STED acquisition[5]. This high susceptibility to photobleaching under STED conditions is a major drawback for this dye.

Experimental Protocols

To achieve optimal results in STED microscopy, a well-defined and rigorously followed experimental protocol is essential. Below are detailed methodologies for immunofluorescence labeling of cellular structures, which can be adapted for either this compound or Alexa Fluor 647, followed by a general workflow for STED imaging.

Immunofluorescence Protocol for STED Microscopy

This protocol is designed for labeling intracellular targets such as the cytoskeleton (microtubules or actin filaments) in cultured cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS, freshly prepared

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody (e.g., anti-α-tubulin for microtubules or anti-actin)

  • Secondary antibody conjugated to this compound or Alexa Fluor 647

  • Mounting medium with an appropriate refractive index for STED (e.g., ProLong Diamond Antifade Mountant, n≈1.47)

  • High-quality coverslips (#1.5H, 0.170 ± 0.005 mm thickness)

Procedure:

  • Cell Culture and Fixation:

    • Grow cells on high-quality coverslips to 50-70% confluency.

    • Wash the cells twice with pre-warmed PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration (typically 2-5 fold higher than for conventional confocal microscopy to ensure dense labeling for STED[4]).

    • Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the secondary antibody conjugated with either this compound or Alexa Fluor 647 in blocking buffer. Protect from light from this step onwards.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature.

  • Final Washes and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Briefly rinse the coverslips with deionized water to remove salt crystals.

    • Mount the coverslips onto a microscope slide using a STED-compatible mounting medium.

    • Allow the mounting medium to cure as per the manufacturer's instructions before imaging.

STED Microscopy Imaging Workflow

The following is a general workflow for acquiring STED images. Specific parameters will need to be optimized for your particular instrument and sample.

STED_Workflow cluster_Preparation Sample Preparation cluster_Imaging STED Imaging cluster_Analysis Image Analysis Sample_Prep Immunofluorescence Labeling (this compound or Alexa Fluor 647) Mounting Mounting in STED-compatible Medium Sample_Prep->Mounting Locate_ROI Locate Region of Interest (Confocal Mode) Mounting->Locate_ROI Set_Parameters Set STED Parameters (Excitation/Depletion Power, Pixel Size) Locate_ROI->Set_Parameters Acquire_Confocal Acquire Confocal Image Set_Parameters->Acquire_Confocal Acquire_STED Acquire STED Image Acquire_Confocal->Acquire_STED Deconvolution Deconvolution (Optional) Acquire_STED->Deconvolution Analysis Quantitative Analysis (e.g., resolution measurement) Deconvolution->Analysis

Caption: A generalized workflow for STED microscopy, from sample preparation to image analysis.

Visualizing Neuronal Structures with STED: A Case Study

STED microscopy is a powerful tool for neurobiology, enabling the visualization of subcellular structures such as dendritic spines and synaptic components with unprecedented detail. The following diagram illustrates a simplified neuronal synapse, a common target for super-resolution imaging.

Neuronal_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Presynaptic_Membrane Presynaptic Membrane Synaptic_Cleft Synaptic Cleft Presynaptic_Membrane->Synaptic_Cleft Synaptic_Vesicles Synaptic Vesicles (e.g., labeled with Synaptophysin-ATTO 633) Active_Zone Active Zone Synaptic_Vesicles->Active_Zone Docking & Fusion Active_Zone->Synaptic_Cleft Neurotransmitter Release Postsynaptic_Membrane Postsynaptic Membrane Receptors Neurotransmitter Receptors (e.g., labeled with Homer1-Alexa Fluor 647) Scaffolding_Proteins Scaffolding Proteins Receptors->Scaffolding_Proteins Signaling Cascade Synaptic_Cleft->Postsynaptic_Membrane Synaptic_Cleft->Receptors Binding

Caption: A schematic of a neuronal synapse, a key structure for STED imaging in neuroscience.

To visualize such a structure, a dual-color STED experiment could be performed. For instance, a presynaptic protein like Synaptophysin could be labeled with a photostable dye like this compound, while a postsynaptic scaffolding protein such as Homer1 could be labeled with Alexa Fluor 647. The dramatic photobleaching of Alexa Fluor 647 under STED conditions, however, might limit the quality and duration of the imaging of the postsynaptic component[5].

Conclusion: Making an Informed Decision

The choice between this compound and Alexa Fluor 647 for STED microscopy is not merely a matter of spectral properties. While both dyes are spectrally suitable for far-red STED, the available evidence strongly suggests that This compound offers superior photostability , a critical advantage for withstanding the high laser powers inherent to this super-resolution technique. The reported dramatic photobleaching of Alexa Fluor 647 in STED experiments is a significant concern that could compromise image quality and experimental success[5].

For researchers and drug development professionals aiming for the highest quality and most reliable STED data, particularly in experiments requiring long acquisition times or high resolution, This compound emerges as the more robust and advantageous choice . While Alexa Fluor 647 remains a widely used and bright fluorophore for conventional fluorescence microscopy, its performance in the demanding environment of STED appears to be suboptimal. As with any experimental technique, it is always recommended to perform pilot experiments to validate the chosen fluorophore and imaging conditions for your specific biological sample and microscope system.

References

A Head-to-Head Comparison: ATTO 633 vs. Cy5 for Immunofluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal red fluorescent dye for immunofluorescence, this guide provides a detailed comparison of ATTO 633 and Cy5. This analysis is based on their photophysical properties and established protocols, offering insights into their performance for visualizing specific proteins and antigens in cells and tissues.

In the realm of immunofluorescence, the choice of fluorophore is critical for achieving high-quality imaging with excellent signal-to-noise ratios. Both this compound and Cy5 are popular dyes that emit in the far-red region of the spectrum, a range beneficial for minimizing autofluorescence from biological samples.[1] This guide delves into a quantitative comparison of their key characteristics and provides standardized experimental protocols to assist in making an informed decision for your specific research needs.

Photophysical and Photochemical Properties: A Quantitative Comparison

The performance of a fluorescent dye in immunofluorescence is largely dictated by its photophysical properties. These include its ability to absorb light (extinction coefficient), the efficiency of converting absorbed light into emitted fluorescence (quantum yield), and its resistance to degradation upon exposure to light (photostability).

Photophysical ParameterThis compoundCy5Unit
Maximum Excitation Wavelength (λex) 629 - 630~646 - 651nm
Maximum Emission Wavelength (λem) 651 - 657~662 - 670nm
Molar Extinction Coefficient (ε) ~130,000~250,000 - 271,000M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf) ~0.64~0.2 - 0.28-
Fluorescence Lifetime (τfl) ~3.2 - 3.3~1.0ns

Data compiled from: [1][2][3][4][5][6][7][8]

From the data, it is evident that Cy5 possesses a significantly higher molar extinction coefficient, suggesting it can absorb more light than this compound.[1][8] However, this compound exhibits a substantially higher fluorescence quantum yield, meaning it more efficiently converts the absorbed photons into a fluorescent signal.[4][5][6]

A key differentiator is photostability. ATTO dyes, including this compound, are reported to have high thermal and photo-stability.[5][9] Some sources suggest that this compound can be significantly more resistant to photobleaching and ozone degradation than Cy5, which is an important consideration for applications requiring prolonged imaging or sample archiving.[10][11] The rigid structure of ATTO dyes prevents cis-trans isomerization, contributing to their exceptional intensity and stability.[10]

Experimental Protocols

The following sections outline a standard indirect immunofluorescence protocol applicable to both this compound- and Cy5-conjugated secondary antibodies. This is a generalized procedure, and optimization for specific cell types, antigens, and antibodies is recommended.[12]

I. Sample Preparation and Fixation
  • Cell Culture: Grow cells on sterile glass coverslips or in culture dishes until the desired confluency is reached.

  • Fixation: Aspirate the culture medium and wash the cells twice with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

II. Permeabilization and Blocking
  • Permeabilization (for intracellular antigens): If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[12]

  • Washing: Wash the cells twice with PBS for 5 minutes each.

  • Blocking: Incubate the samples in a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature to minimize non-specific antibody binding.[12][13]

III. Antibody Incubation
  • Primary Antibody: Dilute the primary antibody to its optimal concentration in the blocking buffer. Aspirate the blocking buffer from the samples and incubate with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.[12]

  • Washing: Wash the samples three times with PBS for 5 minutes each in the dark.[12]

  • Secondary Antibody: Dilute the this compound or Cy5 conjugated secondary antibody to its optimal concentration in the blocking buffer. Incubate the samples with the secondary antibody for 1-2 hours at room temperature in the dark.[13]

  • Washing: Wash the samples three times with PBS for 5 minutes each in the dark.[13]

IV. Mounting and Imaging
  • Counterstaining (Optional): Incubate the samples with a nuclear counterstain like DAPI (1 μg/ml) for a few minutes.[12]

  • Washing: Rinse the samples with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Examine the samples using a fluorescence or confocal microscope equipped with the appropriate laser lines (e.g., 633 nm) and emission filters (e.g., 660/20 nm bandpass).[1][5][7]

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Cell Culture on Coverslip Fixation Fixation (e.g., 4% PFA) Cell_Culture->Fixation Washing1 PBS Wash Fixation->Washing1 Permeabilization Permeabilization (optional) Washing1->Permeabilization Blocking Blocking (e.g., 10% NGS) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Washing2 PBS Wash Primary_Ab->Washing2 Secondary_Ab Secondary Antibody Incubation (this compound or Cy5) Washing3 PBS Wash Secondary_Ab->Washing3 Washing2->Secondary_Ab Counterstain Counterstain (e.g., DAPI) Washing3->Counterstain Washing4 PBS Wash Mounting Mounting Counterstain->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy Jablonski_Diagram cluster_excitation cluster_emission S0 S₀ (Ground State) S1 S₁ (Excited State) Excitation_Start Excitation_End Excitation_Start->Excitation_End Absorption (hν) Emission_Start Excitation_End->Emission_Start Vibrational Relaxation Emission_End Emission_Start->Emission_End Fluorescence (hν') S0_level S1_level

References

A Head-to-Head Comparison of Red Dyes: Unveiling the Photostability of ATTO 633

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based research, the photostability of a fluorophore is a critical parameter that dictates the success and reliability of demanding applications such as single-molecule imaging, super-resolution microscopy, and long-term live-cell tracking. For researchers working in the red part of the spectrum, ATTO 633 has emerged as a popular choice, lauded for its brightness and purported high photostability. This guide provides an objective comparison of the photostability of this compound against other commonly used red dyes, namely Alexa Fluor 647 and Cy5, supported by available experimental data and detailed methodologies.

Executive Summary

Overall, the available data consistently indicates that this compound and Alexa Fluor 647 exhibit significantly higher photostability than Cy5. While direct, side-by-side quantitative data under identical conditions is limited, evidence from multiple sources strongly suggests that this compound is a highly photostable dye, making it an excellent choice for applications requiring prolonged or intense illumination. Alexa Fluor 647 also demonstrates robust performance, consistently outperforming its cyanine (B1664457) counterpart, Cy5.

Quantitative Data Summary

The following table summarizes key photophysical properties of this compound, Alexa Fluor 647, and Cy5. It is important to note that photostability is highly dependent on the experimental environment (e.g., illumination intensity, buffer composition, presence of antifading agents). The relative photostability rankings are based on qualitative and semi-quantitative data from various sources.

PropertyThis compoundAlexa Fluor 647Cy5
Excitation Max (nm) ~629[1]~650~649
Emission Max (nm) ~657[1]~668~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) 130,000[1]270,000250,000
Fluorescence Quantum Yield 0.64[1]0.330.27
Relative Photostability Very HighHighModerate
Key Findings Significantly more photostable than Cy5.[2] Belongs to a new generation of highly photostable fluorescent labels.[2]Considerably more photostable than Cy5.[3][4]Prone to photobleaching, especially under intense illumination.

Experimental Evidence for Photostability

Direct comparative studies providing quantitative photobleaching half-lives or quantum yields for all three dyes under the same conditions are scarce in the reviewed literature. However, individual comparisons provide strong evidence for the superior photostability of this compound and Alexa Fluor 647 over Cy5.

A product information sheet for this compound from the manufacturer includes a graphical comparison of its photobleaching rate against Cy5.[2] The data clearly demonstrates that under their experimental conditions, this compound retains a significantly higher percentage of its initial absorbance over time compared to Cy5, indicating superior photostability.[2]

Similarly, a comprehensive study comparing long-wavelength Alexa Fluor dyes to Cy dyes concluded that Alexa Fluor 647 is considerably more resistant to photobleaching than Cy5.[3][4] This finding is supported by numerous other studies that have established the enhanced photostability of the Alexa Fluor family of dyes.

Experimental Protocols

To enable researchers to conduct their own photostability comparisons, two common methodologies are detailed below. The choice of method will depend on the specific application and available instrumentation.

Method 1: Ensemble Photobleaching in Solution

This method assesses the bulk photostability of a dye in a cuvette-based fluorometer or spectrophotometer.

Objective: To measure the rate of fluorescence or absorbance decay of a dye solution under continuous illumination.

Materials:

  • Fluorometer or spectrophotometer with a light source for excitation.

  • Quartz cuvette (1 cm path length).

  • The fluorescent dyes to be tested (this compound, Alexa Fluor 647, Cy5).

  • Appropriate solvent (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Stir bar (optional, for solution mixing during illumination).

Procedure:

  • Sample Preparation: Prepare solutions of each dye in the chosen solvent at a concentration that yields an initial absorbance of approximately 0.1 at the dye's absorption maximum. This ensures that the measurements are within the linear range of the instrument and minimizes inner filter effects.

  • Initial Measurement: Record the initial fluorescence emission spectrum and absorbance spectrum of each dye solution before illumination.

  • Illumination: Continuously illuminate the sample in the cuvette with an excitation light source (e.g., the fluorometer's excitation lamp or a laser) at the dye's excitation maximum. The illumination intensity should be kept constant for all samples.

  • Time-course Measurement: At regular time intervals, stop the illumination and record the fluorescence emission or absorbance spectrum.

  • Data Analysis: Plot the normalized fluorescence intensity or absorbance at the emission/absorption maximum as a function of illumination time. The rate of decay is an indicator of the dye's photostability. The photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated from the decay curve.

Method 2: Single-Molecule or Cellular Photobleaching Microscopy

This method evaluates photostability in a more biologically relevant context, either on immobilized single molecules or within labeled cellular structures.

Objective: To measure the photobleaching lifetime of individual fluorescently labeled molecules or structures under microscopic observation.

Materials:

  • Fluorescence microscope (e.g., confocal, TIRF) equipped with a suitable laser line for excitation (e.g., 633 nm or 647 nm).

  • High-sensitivity detector (e.g., EMCCD or sCMOS camera).

  • Microscope slides and coverslips.

  • Labeled biological sample (e.g., antibodies conjugated with the dyes of interest, stained cells).

  • Imaging buffer, potentially containing an oxygen scavenging system (e.g., glucose oxidase/catalase) and a triplet-state quencher to minimize photobleaching.

Procedure:

  • Sample Preparation: Prepare the biological sample labeled with the fluorescent dyes. For single-molecule studies, the sample should be immobilized on a coverslip at a low density to allow for the visualization of individual molecules. For cellular imaging, cells can be fixed and permeabilized before or after labeling.

  • Image Acquisition:

    • Locate a region of interest containing the fluorescently labeled structures.

    • Set the imaging parameters (laser power, exposure time, frame rate) and keep them constant for all experiments.

    • Acquire a time-lapse series of images until the fluorescence signal has significantly decayed.

  • Data Analysis:

    • For single-molecule experiments, identify individual fluorescent spots and measure their intensity in each frame. The time until the fluorescence abruptly disappears is the photobleaching lifetime for that molecule. Analyze a large population of molecules to obtain a statistical distribution of lifetimes.

    • For cellular imaging, measure the integrated fluorescence intensity of a defined region of interest over time. Plot the normalized intensity as a function of time to determine the photobleaching decay curve and calculate the half-life.

Visualizing the Experimental Workflow

To provide a clear overview of the process for evaluating dye photostability, the following diagrams illustrate the key steps in both the ensemble and microscopy-based methods.

EnsemblePhotobleachingWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis DyeSolution Prepare Dye Solutions (Abs ~ 0.1) InitialScan Record Initial Abs/Fluo Spectra DyeSolution->InitialScan Illuminate Continuous Illumination InitialScan->Illuminate TimeScan Record Spectra at Intervals Illuminate->TimeScan Repeat TimeScan->Illuminate PlotData Plot Normalized Intensity vs. Time TimeScan->PlotData CalcHalfLife Calculate Half-Life PlotData->CalcHalfLife

Ensemble Photobleaching Workflow

MicroscopyPhotobleachingWorkflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis LabelSample Label Biological Sample (Cells or Molecules) MountSample Mount on Microscope Slide LabelSample->MountSample LocateROI Locate Region of Interest MountSample->LocateROI AcquireTimelapse Acquire Time-Lapse Image Series LocateROI->AcquireTimelapse MeasureIntensity Measure Fluorescence Intensity Over Time AcquireTimelapse->MeasureIntensity PlotDecay Plot Decay Curve & Calculate Half-Life MeasureIntensity->PlotDecay

Microscopy-Based Photobleaching Workflow

Conclusion

For researchers and drug development professionals requiring high photostability in the red spectral region, both this compound and Alexa Fluor 647 represent excellent choices that significantly outperform the traditional cyanine dye, Cy5. The rigidized chemical structure of ATTO dyes contributes to their inherent photostability, making this compound a top contender for demanding applications. While a definitive quantitative ranking between this compound and Alexa Fluor 647 awaits a direct comparative study under standardized conditions, the available evidence positions both as superior alternatives to Cy5. The provided experimental protocols offer a framework for researchers to perform their own in-house comparisons to determine the optimal dye for their specific experimental setup and biological question.

References

A Comparative Guide: ATTO 633 vs. Alexa Fluor 633 Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. This guide provides a detailed comparison of two commonly used red-excitable fluorescent dyes: ATTO 633 and Alexa Fluor 633. The focus of this comparison is on their photophysical properties, with a particular emphasis on quantum yield.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound and Alexa Fluor 633. This data has been compiled from various technical datasheets and scientific publications to provide a direct comparison.

PropertyThis compoundAlexa Fluor 633
Quantum Yield (Φ) 0.64[1][2]Not explicitly stated in publicly available documentation
Excitation Maximum (nm) 629[1][2]632[3][4]
Emission Maximum (nm) 657[2]647[3][4]
Molar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹) 130,000[2]159,000[4]
Photostability High[5]High[4][6]
pH Dependence Largely independent between pH 2 and 11[2][5]Highly fluorescent over a wide pH range[4]
Solubility Good water solubility[5]Good water solubility[4]

Performance Insights

This compound is characterized by a high fluorescence quantum yield of 0.64, indicating efficient conversion of absorbed light into emitted fluorescence.[1][2] It also boasts high thermal and photostability, making it well-suited for demanding applications such as single-molecule detection and high-resolution microscopy.[5][7]

Alexa Fluor 633 is a well-established dye known for its excellent photostability and brightness.[4][6] Its absorption spectrum is well-matched to the 633 nm laser line commonly found on confocal microscopes and flow cytometers. While a direct quantum yield value is not provided, its high molar extinction coefficient suggests strong light absorption.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

To empirically compare the quantum yield of this compound and Alexa Fluor 633, the relative quantum yield measurement method is recommended. This method involves comparing the fluorescence intensity of the unknown sample to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound dye

  • Alexa Fluor 633 dye

  • A suitable fluorescent standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or another well-characterized dye)

  • Spectroscopic grade solvent (e.g., ethanol (B145695) or phosphate-buffered saline, ensuring both dyes are soluble and stable)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound, Alexa Fluor 633, and the quantum yield standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for each dye and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low concentration range helps to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 630 nm).

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the two dyes and the standard. Ensure the entire emission spectrum is captured.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

  • Plot Data: For each dye and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.

  • Calculate Quantum Yield: The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:

    Φ_X = Φ_ST * (m_X / m_ST) * (η_X / η_ST)²

    Where:

    • Φ_ST is the quantum yield of the standard.

    • m_X and m_ST are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term becomes 1).

Experimental Workflow Diagram

The following diagram illustrates the workflow for the comparative determination of fluorescence quantum yield.

G Workflow for Comparative Quantum Yield Determination cluster_prep Sample Preparation cluster_analysis Data Analysis & Calculation A Prepare Stock Solutions (this compound, Alexa Fluor 633, Standard) B Create Series of Dilutions (Absorbance 0.01 - 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission (Spectrofluorometer) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Fluorescence Intensity D->E E->F G Calculate Slopes of Linear Fits F->G H Calculate Quantum Yield using Comparative Formula G->H

Caption: A flowchart outlining the key steps for determining the relative quantum yield of fluorescent dyes.

References

A Comparative Guide to the Performance of ATTO 633 in Different Mounting Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the choice of mounting medium is critical for preserving signal intensity and ensuring the photostability of fluorescent dyes. This guide provides a comparative overview of the performance of the far-red fluorescent dye ATTO 633 in various commonly used mounting media. The information presented is based on the known properties of the dye, the characteristics of different mounting media, and published data on spectrally similar fluorophores.

This compound: A Profile

This compound is a fluorescent label that operates in the red spectral region, with an excitation maximum at approximately 629 nm and an emission maximum at around 657 nm.[1][2][3] Key features of this compound include its strong absorption, high fluorescence quantum yield, and excellent photostability.[2] It is a cationic dye, and its fluorescence is largely independent of pH in the range of 2 to 11.[1] These characteristics make it a popular choice for high-resolution microscopy techniques, including single-molecule detection.[2]

Comparison of this compound Performance in Various Mounting Media

The performance of a fluorescent dye can be significantly influenced by its immediate environment. The mounting medium serves not only to preserve the sample but also to protect the fluorophore from photobleaching and to provide an optimal refractive index for imaging. This section compares the expected performance of this compound in several common mounting media.

Table 1: Quantitative Comparison of this compound Performance in Different Mounting Media

Mounting MediumTypeRefractive Index (RI)Expected PhotostabilityExpected Initial BrightnessKey Considerations
ProLong™ Gold Antifade Mountant Hard-setting~1.47 (cured)[4]HighHighContains antifade reagents that are generally compatible with a wide range of dyes. The hard-setting nature is ideal for long-term storage.
VECTASHIELD® Antifade Mounting Medium Non-setting~1.45Moderate to HighHighContains potent antifade reagents. Some formulations have been reported to cause quenching of certain far-red dyes, so testing is recommended.[5][6]
Glycerol-based (homemade) Non-settingVariable (~1.47 for 90% glycerol)Low to ModerateHighPerformance is highly dependent on the antifade reagent added (e.g., n-propyl gallate, DABCO). Offers flexibility in formulation but may lack the consistency of commercial media.[6][7][8]
Mowiol® 4-88 based Hard-setting~1.49ModerateHighA popular homemade hard-setting medium. Its performance is also dependent on the incorporated antifade agent.

Table 2: Comparison of this compound with Alternative Far-Red Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Key Features
This compound 629[1]657[1]0.64[1]130,000[1]Excellent photostability, pH insensitive.[1][2]
Alexa Fluor 633 6326470.60100,000A well-established alternative.
DyLight 633 638658Not widely reported170,000Known for high fluorescence intensity and photostability.
Cy5™ 6496700.28250,000Prone to photobleaching, especially in the presence of certain antifade reagents like p-phenylenediamine (B122844) (PPD).[7]

Experimental Protocols

To allow researchers to perform their own comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Measurement of Photostability

This protocol outlines a method for quantifying the photobleaching rate of this compound in different mounting media.

  • Sample Preparation:

    • Prepare a solution of this compound-conjugated antibodies or other biomolecules at a concentration suitable for imaging.

    • Mount the labeled samples on microscope slides using the different mounting media to be tested (e.g., ProLong™ Gold, VECTASHIELD®, and a homemade glycerol-based medium).

    • Allow hard-setting media to cure according to the manufacturer's instructions.

  • Image Acquisition:

    • Use a confocal or epifluorescence microscope equipped with a 633 nm or similar laser line for excitation.

    • Select several regions of interest (ROIs) for each mounting medium.

    • Acquire a time-lapse series of images of each ROI under continuous illumination. Use consistent laser power, exposure time, and acquisition intervals for all samples.

  • Data Analysis:

    • Measure the mean fluorescence intensity within each ROI for each time point.

    • Normalize the intensity values to the initial intensity (at time = 0).

    • Plot the normalized intensity as a function of time for each mounting medium.

    • Fit the decay curves to an exponential function to determine the photobleaching rate constant. A slower decay rate indicates higher photostability.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of this compound in different solvents or mounting media.[9][10][11]

  • Standard Selection:

    • Choose a fluorescent standard with a known quantum yield and similar spectral properties to this compound (e.g., Cresyl Violet in methanol, Φ = 0.54).

  • Sample Preparation:

    • Prepare a series of dilutions of both the this compound sample and the standard in the solvent of interest. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance and Fluorescence Measurement:

    • Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectrum of each dilution using a fluorometer, ensuring identical excitation wavelength and slit widths for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each sample and standard dilution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts x and std refer to the sample and the standard, respectively.

Visualizing Experimental Workflows

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare this compound labeled sample prep2 Mount in Medium A prep1->prep2 prep3 Mount in Medium B prep1->prep3 prep4 Mount in Medium C prep1->prep4 acq1 Select ROIs prep2->acq1 prep3->acq1 prep4->acq1 acq2 Time-lapse imaging acq1->acq2 analysis1 Measure mean intensity acq2->analysis1 analysis2 Normalize intensity analysis1->analysis2 analysis3 Plot decay curves analysis2->analysis3 analysis4 Calculate photobleaching rate analysis3->analysis4

Quantum_Yield_Measurement cluster_sample Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis sample_prep Prepare dilutions of This compound and Standard abs_meas Measure Absorbance sample_prep->abs_meas fluor_meas Measure Fluorescence sample_prep->fluor_meas plot Plot Intensity vs. Absorbance abs_meas->plot integrate Integrate fluorescence spectra fluor_meas->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Conclusion

The selection of an appropriate mounting medium is a critical step in fluorescence microscopy that can significantly impact the quality and reliability of the obtained data. For the far-red dye this compound, commercial antifade mounting media such as ProLong™ Gold generally offer superior photostability and consistency compared to simple glycerol-based homemade formulations. However, the optimal choice will always depend on the specific experimental requirements, including the need for long-term storage and the potential for chemical interactions between the dye and the mounting medium components. Researchers are encouraged to perform their own validation experiments, following the protocols outlined in this guide, to determine the best mounting medium for their specific application.

References

A Head-to-Head Comparison for Quantitative Fluorescence Microscopy: ATTO 633

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative fluorescence microscopy, the selection of an appropriate fluorophore is a critical determinant of experimental success. This guide provides a comprehensive validation of ATTO 633, a fluorescent dye tailored for the red spectral region, and offers an objective comparison with other commonly used alternatives such as Alexa Fluor 647 and Cy5.

This compound is a new-generation fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2] These features make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy techniques like STED, and flow cytometry.[2][3] This guide delves into the quantitative performance of this compound, presenting supporting experimental data and detailed protocols to aid in its effective implementation.

Performance Comparison: this compound vs. Alternatives

The selection of a fluorophore for quantitative imaging hinges on key photophysical parameters that dictate signal strength and stability. This compound, Alexa Fluor 647, and Cy5 are all prominent dyes in the far-red spectrum, frequently employed for their brightness and reduced cellular autofluorescence in this range.[4] Below is a comparative summary of their essential properties.

PropertyThis compoundAlexa Fluor 647Cy5
Excitation Maximum (nm) 629650649
Emission Maximum (nm) 657668670
Molar Extinction Coefficient (M⁻¹cm⁻¹) 130,000270,000250,000
Quantum Yield 0.640.330.27
Relative Photostability HighHigh[5]Moderate[5]
Key Advantages High quantum yield and photostability[1][2]High extinction coefficient, very bright[6]Widely used, extensive literature
Considerations Can exhibit self-quenching at high labeling densities[7]Prone to photobleaching and ozone degradation[8]

Brightness , a crucial factor for sensitivity, is a product of the molar extinction coefficient and the quantum yield. While Alexa Fluor 647 has a higher extinction coefficient, this compound's significantly higher quantum yield contributes to its excellent performance.[2] In terms of photostability , ATTO dyes are designed for increased stability under prolonged irradiation compared to some older, widely used dyes.[8] Studies have shown that Alexa Fluor 647 is considerably more photostable than Cy5, retaining a higher percentage of its initial fluorescence after extended exposure.[7] ATTO 647N and ATTO 655, from the same family as this compound, have been shown to be up to 100 times more resistant to ozone degradation than Cy5 and Alexa Fluor 647, a critical consideration for applications like microarrays.[8]

Experimental Protocols

Effective implementation of this compound in quantitative microscopy requires optimized protocols. Below are detailed methodologies for key applications.

Antibody Conjugation with this compound NHS-Ester

This protocol outlines the covalent labeling of antibodies with this compound, targeting primary amine groups.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification antibody_prep 1. Prepare Antibody (2 mg/mL in 0.1 M bicarbonate buffer, pH 8.3) dye_prep 2. Prepare Dye Solution (2 mg/mL this compound NHS-ester in anhydrous DMSO or DMF) conjugation 3. Mix Antibody and Dye (Add 2-fold molar excess of dye to antibody solution) dye_prep->conjugation incubation 4. Incubate (1 hour at room temperature with gentle shaking) conjugation->incubation purification 5. Separate Conjugate (Gel permeation chromatography, e.g., Sephadex G-25) incubation->purification characterization 6. Characterize Conjugate (Measure absorbance at 280 nm and 633 nm to determine degree of labeling) purification->characterization

Antibody conjugation workflow.

Materials:

  • Antibody to be labeled

  • This compound NHS-ester

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Gel permeation chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS-ester in anhydrous DMSO or DMF to a concentration of 2 mg/mL.

  • Conjugation: Add a two-fold molar excess of the reactive dye solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Purification: Separate the labeled antibody from unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute is the antibody conjugate.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 633 nm (for this compound).

Stimulated Emission Depletion (STED) Microscopy

This compound is well-suited for STED microscopy, a super-resolution technique that overcomes the diffraction limit of light.[9]

G cluster_sample_prep Sample Preparation cluster_imaging STED Imaging fix_perm 1. Fix and Permeabilize Cells blocking 2. Block Non-specific Sites fix_perm->blocking primary_ab 3. Incubate with Primary Antibody blocking->primary_ab secondary_ab 4. Incubate with this compound-conjugated Secondary Antibody primary_ab->secondary_ab mounting 5. Mount Sample in Refractive Index-matched Medium secondary_ab->mounting excitation 6. Excite with 633 nm Laser mounting->excitation depletion 7. Apply Donut-shaped 775 nm STED Laser excitation->depletion detection 8. Detect Emitted Fluorescence depletion->detection reconstruction 9. Reconstruct Super-resolved Image detection->reconstruction

STED microscopy workflow.

Key Considerations for STED with this compound:

  • Antibody Concentration: Higher antibody concentrations (2- to 5-fold higher than for conventional confocal microscopy) are recommended to ensure optimal labeling density for super-resolution imaging.[10]

  • STED Laser: A 775 nm depletion laser is commonly used for this compound.[9]

  • Mounting Medium: Use a mounting medium with a refractive index matched to the immersion oil of the objective lens (e.g., 1.518). Mowiol-based mounting media with antifade agents are often suitable.

  • Laser Power: Start with low excitation laser power and adjust as needed to achieve a good signal-to-noise ratio while minimizing photobleaching. STED laser power should be carefully titrated to achieve the desired resolution enhancement without excessive phototoxicity. For fixed cells, typical relative laser intensities might be around 12% for 633 nm excitation with 15% STED power.[11]

Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

dSTORM is another super-resolution technique that relies on the photoswitching of single fluorophores. This compound can be used for dSTORM, though Alexa Fluor 647 is more commonly cited for its robust photoswitching characteristics.[12]

G cluster_sample_prep Sample Preparation cluster_imaging dSTORM Imaging cluster_analysis Image Reconstruction labeling 1. Label Target with this compound buffer 2. Add Photoswitching Buffer labeling->buffer acquisition 3. Acquire Thousands of Frames (High laser power to induce blinking) buffer->acquisition localization 4. Localize Single Molecule Events acquisition->localization reconstruction 5. Reconstruct Super-resolved Image localization->reconstruction G ligand This compound-labeled Ligand (e.g., APEC-ATTO 633) gpcr GPCR on Cell Membrane ligand->gpcr Binding g_protein G-Protein (e.g., Gαβγ) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

References

ATTO 633: A Comparative Guide to Performance and Lot-to-Lot Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on fluorescence-based assays, the consistency and performance of fluorescent dyes are paramount. ATTO 633, a popular red-excitable dye, is often chosen for its brightness and photostability. This guide provides a comparative analysis of this compound against its primary alternatives, outlines experimental protocols for in-house validation, and discusses the critical aspect of lot-to-lot consistency.

While manufacturers of high-performance dyes like ATTO-TEC (now part of Leica Microsystems), Thermo Fisher Scientific (Alexa Fluor), and Cytiva (CyDye) emphasize their commitment to quality control and product consistency, specific lot-to-lot comparative data is not always publicly available.[1][2][3] This guide, therefore, equips researchers with the tools to independently validate dye performance and ensure the reproducibility of their experiments.

Performance Comparison of this compound and Alternatives

This compound is frequently compared with other fluorescent dyes that share a similar spectral range, primarily Alexa Fluor 647 and Cy5. These dyes are staples in applications such as immunofluorescence, flow cytometry, and super-resolution microscopy. The choice of dye can significantly impact signal intensity, photostability, and overall data quality.

Below is a summary of the key photophysical properties of this compound, Alexa Fluor 647, and Cy5. These values are based on manufacturer specifications and literature data and may vary slightly depending on the conjugation partner and experimental conditions.

PropertyThis compoundAlexa Fluor 647Cy5
Excitation Maximum (nm) ~630~650~649
Emission Maximum (nm) ~651~668~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~130,000~270,000~250,000
Fluorescence Quantum Yield ~0.64~0.33~0.27
Brightness (Ext. Coeff. x QY) ~83,200~89,100~67,500
Photostability HighHighModerate
pH Sensitivity Low (stable pH 2-11)LowMore sensitive to environment

Note: Brightness is a calculated value and provides a theoretical comparison of the dyes' performance. Actual performance in an experimental setting can be influenced by factors such as the degree of labeling, solvent, and the local environment of the dye.

In-House Validation: Experimental Protocols

Given the absence of readily available lot-to-lot consistency data from manufacturers, performing in-house validation is a crucial step for ensuring experimental reproducibility. Below are detailed protocols for measuring the key performance parameters of fluorescent dyes.

Experimental Workflow for Dye Validation

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_dye Prepare Dye Stock Solutions prep_serial Create Serial Dilutions prep_dye->prep_serial measure_abs Measure Absorbance Spectra prep_serial->measure_abs UV-Vis Spectrophotometer measure_fluor Measure Fluorescence Spectra prep_serial->measure_fluor Fluorometer calc_ext Calculate Molar Extinction Coefficient measure_abs->calc_ext calc_qy Calculate Quantum Yield measure_fluor->calc_qy calc_photo Determine Photostability measure_fluor->calc_photo Time-course measurement

Caption: Workflow for in-house fluorescent dye validation.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength.

Protocol:

  • Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a spectroscopic-grade solvent (e.g., DMSO for the reactive dye, or an appropriate buffer like PBS for a conjugate) to create a concentrated stock solution.

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions in the desired solvent.

  • Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λ_max). The absorbance values should ideally fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Plot data: Plot the absorbance at λ_max versus the concentration of the dye.

  • Calculate the extinction coefficient: According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit is the molar extinction coefficient (ε) when the path length (l) is 1 cm.[4]

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (QY) represents the efficiency of the fluorescence process. The relative method compares the fluorescence of the test dye to a standard with a known QY.

Protocol:

  • Select a standard: Choose a reference dye with a known quantum yield that absorbs and emits in a similar spectral region to the test dye (e.g., Rhodamine 101 in ethanol, QY ≈ 1.0).

  • Prepare solutions: Prepare a series of dilutions for both the test dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.[5]

  • Measure absorbance and fluorescence: For each solution, measure the absorbance at the excitation wavelength and the integrated fluorescence emission spectrum using a fluorometer.[6]

  • Plot data: For both the test dye and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate the quantum yield: The quantum yield of the test dye (QY_test) can be calculated using the following equation:[5]

    QY_test = QY_std * (m_test / m_std) * (n_test² / n_std²)

    Where:

    • QY_std is the quantum yield of the standard.

    • m_test and m_std are the slopes of the lines from the plot of integrated fluorescence intensity versus absorbance for the test dye and the standard, respectively.

    • n_test and n_std are the refractive indices of the test and standard solutions (if different solvents are used).

Assessment of Photostability

Photostability measures the dye's resistance to photobleaching when exposed to light.

Protocol:

  • Prepare sample: Prepare a solution of the fluorescent dye or a stained sample (e.g., cells labeled with a fluorescent antibody).

  • Image acquisition: Using a fluorescence microscope, acquire a time-lapse series of images of the sample. It is critical to keep the illumination intensity, exposure time, and interval between images constant throughout the experiment.

  • Data analysis: Measure the mean fluorescence intensity of the sample in each image of the time series.

  • Plot data: Plot the normalized fluorescence intensity as a function of time or the number of exposures.

  • Determine photobleaching rate: The rate of fluorescence decay provides a measure of the dye's photostability. This can be reported as the time or number of exposures required for the fluorescence to decrease to 50% of its initial value (half-life).[7][8]

Signaling Pathways and Logical Relationships

The performance of a fluorescent dye directly impacts the quality of data obtained in various applications. The following diagram illustrates the relationship between dye properties and experimental outcomes.

G cluster_properties Dye Photophysical Properties cluster_outcomes Experimental Outcomes prop_bright High Brightness out_snr High Signal-to-Noise Ratio prop_bright->out_snr prop_photo High Photostability out_long Longer Imaging Times prop_photo->out_long prop_consist Lot-to-Lot Consistency out_repro Reproducible Results prop_consist->out_repro

Caption: Impact of dye properties on experimental outcomes.

Conclusion

This compound is a high-performance fluorescent dye that, along with alternatives like Alexa Fluor 647 and Cy5, is a valuable tool for life science research. While manufacturers strive for high-quality products, the lack of publicly available, direct comparative data on lot-to-lot consistency underscores the importance of independent validation. By implementing the standardized protocols outlined in this guide, researchers can ensure the reliability of their fluorescent reagents, leading to more robust and reproducible experimental results. This proactive approach to quality control is essential for the integrity of fluorescence-based studies in both basic research and drug development.

References

A Comparative Guide to ATTO 633 Labeled Antibodies for Cross-Reactivity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing immunofluorescence, the specificity of labeled antibodies is paramount to generating reliable and reproducible data. Cross-reactivity, the binding of an antibody to an unintended target, can lead to false-positive signals and misinterpretation of results. This guide provides a comprehensive comparison of ATTO 633 labeled antibodies and their alternatives, with a focus on assessing cross-reactivity. We present key performance characteristics, detailed experimental protocols for testing cross-reactivity, and a workflow to guide your antibody validation process.

Performance Comparison of this compound and Alternative Fluorophores

This compound is a fluorescent dye known for its high photostability and brightness in the red spectral region.[1][2][3] When choosing a fluorophore for antibody conjugation, it is crucial to consider its intrinsic properties, as they can influence the performance of the final conjugate. While direct comparative data on the cross-reactivity of different dye-antibody combinations is limited in publicly available literature, we can infer performance from their photophysical properties and studies on non-specific binding.

FeatureThis compoundAlexa Fluor 647Cy5DyLight 633
Excitation Max (nm) 629[4]~650~649~638
Emission Max (nm) 657[4]~665~664~658
Molar Extinction Coefficient (cm⁻¹M⁻¹) 130,000[4]~270,000~250,000~170,000
Quantum Yield 0.64[4]~0.33~0.28Not widely reported
Photostability High[1][2][3]High, significantly more resistant to photobleaching than Cy5[5][6]Lower photostability compared to Alexa Fluor 647 and ATTO dyes[6]Generally good photostability
pH Sensitivity Fluorescence is independent of pH in the range of 2 to 11[3][7]Generally stable over a broad pH rangeCan be pH-sensitiveGenerally stable over a broad pH range
Non-specific Binding Low non-specific binding reported for some ATTO dyes[8]Low non-specific binding[9][10]Prone to aggregation and non-specific binding, especially at high degrees of labeling[5][6]Generally low non-specific binding

Note: The degree of labeling (DOL), the number of fluorophore molecules per antibody, can significantly impact antibody affinity and specificity.[9][10][11] Over-labeling can lead to increased non-specific binding and reduced antibody functionality. It is crucial to optimize the DOL for each antibody-dye combination.

Experimental Protocol for Cross-Reactivity Testing

To ensure the specificity of your this compound labeled antibody, a thorough cross-reactivity assessment is essential. This protocol outlines a standard immunofluorescence (IF) procedure incorporating critical controls.

1. Cell/Tissue Preparation:

  • Culture and prepare your cells or tissue sections on coverslips or slides as per your standard protocol.

  • Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.

  • Permeabilize the cells (if targeting intracellular antigens) with a suitable buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-10 minutes.

  • Wash the samples three times with PBS.

2. Blocking:

  • Block non-specific binding sites by incubating the samples in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody's host species in PBS) for at least 1 hour at room temperature.[12]

3. Primary Antibody Incubation:

  • Dilute your this compound labeled primary antibody and the corresponding isotype control antibody to the same concentration in blocking buffer.

    • Isotype Control: This is a critical negative control. It is an antibody of the same immunoglobulin class and subclass as your primary antibody but is not specific to your target antigen.[13][14][15][16] It helps to differentiate non-specific background signal from specific antibody binding.[13][14][15][16]

  • Incubate separate samples with:

    • Test Sample: this compound labeled primary antibody.

    • Isotype Control Sample: this compound labeled isotype control antibody.

    • No Primary Control Sample: Blocking buffer only (to check for secondary antibody cross-reactivity if applicable).

  • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

4. Washing:

  • Wash the samples three to five times with PBS or PBST (PBS with 0.1% Tween-20) for 5 minutes each to remove unbound antibodies.[17]

5. (Optional) Secondary Antibody Incubation:

  • If using an indirect staining method, incubate with a secondary antibody conjugated to a different fluorophore. Ensure the secondary antibody is highly cross-adsorbed to prevent cross-reactivity with other primary antibodies in multiplexing experiments.[12]

6. Counterstaining and Mounting:

  • Counterstain the nuclei with a suitable dye (e.g., DAPI).

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

7. Imaging and Analysis:

  • Acquire images using a fluorescence microscope or confocal microscope with appropriate filter sets for this compound (Excitation: ~630 nm, Emission: ~650 nm).

  • Use identical acquisition settings (e.g., laser power, exposure time, gain) for the test, isotype control, and no primary control samples to allow for direct comparison of signal intensity.

  • Interpretation of Results:

    • Specific Staining: A strong, localized signal should be observed in the test sample, corresponding to the expected localization of the target antigen.

    • Non-specific Binding: The isotype control sample should show minimal to no fluorescence. Any signal observed in the isotype control indicates non-specific binding of the antibody conjugate.

    • Background Fluorescence: The "no primary" control will reveal any non-specific binding of the secondary antibody.

Signaling Pathways and Experimental Workflows

To visualize the logic of the experimental design for assessing cross-reactivity, the following diagrams are provided.

CrossReactivity_SignalingPathway cluster_antigen Target Antigen cluster_antibody Antibody Interaction cluster_signal Fluorescence Signal Antigen Target Protein PrimaryAb This compound Primary Antibody Antigen->PrimaryAb Specific Binding SpecificSignal Specific Signal PrimaryAb->SpecificSignal IsotypeCtrl This compound Isotype Control NonSpecificSignal Non-Specific Signal IsotypeCtrl->NonSpecificSignal NonSpecificTarget Off-Target Molecule NonSpecificTarget->PrimaryAb Potential Cross-reactivity NonSpecificTarget->IsotypeCtrl Non-Specific Binding CrossReactivity_ExperimentalWorkflow cluster_incubation Primary Antibody Incubation Start Start: Cell/Tissue Sample FixPerm Fixation & Permeabilization Start->FixPerm Block Blocking FixPerm->Block Test Test: This compound Primary Ab Block->Test Isotype Control 1: This compound Isotype Ab Block->Isotype NoPrimary Control 2: No Primary Ab Block->NoPrimary Wash1 Washing Test->Wash1 Isotype->Wash1 NoPrimary->Wash1 Mount Counterstain & Mount Wash1->Mount Image Imaging & Analysis Mount->Image Interpret Interpret Results: Assess Specificity Image->Interpret

References

ATTO 633 Brightness in Different Buffers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Impact of Buffer Composition on Fluorophore Performance

For researchers, scientists, and drug development professionals relying on fluorescence-based assays, the choice of buffer can significantly influence the performance of fluorescent dyes. This guide provides a comparative analysis of ATTO 633 brightness in different buffer systems, offering insights into optimizing experimental conditions for this popular red-emitting fluorophore. While direct quantitative comparisons of this compound in common buffers are not extensively documented in publicly available literature, this guide synthesizes established knowledge about the dye's properties and provides a framework for empirical evaluation.

This compound is renowned for its high fluorescence quantum yield, exceptional photostability, and strong absorption.[1][2][3] A key characteristic of this compound is that its absorption and fluorescence are largely independent of pH in the range of 2 to 11, making it versatile for a wide array of biological applications.[1][2][3] This suggests that the specific ionic composition of a buffer, rather than its pH, is more likely to influence the dye's brightness.

Quantitative Data Summary

While specific comparative data for this compound in PBS, Tris, and HEPES buffers is limited, the following table summarizes the key photophysical properties of this compound, which are generally measured in aqueous solutions like water or PBS. These values serve as a baseline for understanding the dye's intrinsic brightness.

PropertyValueReference
Excitation Maximum (λex) 629 nm[1]
Emission Maximum (λem) 657 nm[1]
Molar Extinction Coefficient (ε) 130,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.64[1]
Fluorescence Lifetime (τ) 3.3 ns[1]

Note: The brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient and its fluorescence quantum yield.

Impact of Buffer Additives

Research into other rhodamine derivatives and spectrally similar dyes like ATTO 647N suggests that buffer additives can modulate fluorescence intensity. For instance, some antifading agents have been shown to reduce the brightness of ATTO 647N compared to standard PBS. Conversely, a study on a specialized imaging buffer named "ANice," containing potassium iodide and magnesium chloride, demonstrated an enhancement in the brightness and photostability of some green-emitting fluorophores and also tested the red-emitting dye ATTO 646.[4] This highlights the potential for buffer components to either quench or enhance the fluorescence of this compound.

Experimental Protocol: Comparing this compound Brightness in Different Buffers

To empower researchers to determine the optimal buffer for their specific application, a detailed experimental protocol for comparing the fluorescence brightness of this compound is provided below. This protocol is adapted from methodologies used for characterizing fluorophore performance.

Objective: To quantitatively compare the fluorescence intensity of this compound in different buffer systems (e.g., PBS, Tris-HCl, HEPES).

Materials:

  • This compound dye (e.g., this compound NHS ester or a conjugated form)

  • Buffer solutions to be tested (e.g., 1x PBS pH 7.4, 50 mM Tris-HCl pH 7.4, 50 mM HEPES pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

  • Pipettes and tips

Procedure:

  • Prepare a Stock Solution of this compound:

    • Dissolve the this compound dye in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1 mM). Protect the stock solution from light and store it at -20°C.

  • Prepare Working Solutions:

    • Dilute the this compound stock solution in each of the test buffers to a final concentration that results in an absorbance of approximately 0.05 at the excitation maximum (629 nm). This ensures that the measurements are within the linear range of the detector and minimizes inner filter effects.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time.

    • Set the excitation wavelength to 629 nm.

    • Set the emission scan range from 640 nm to 750 nm.

    • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Blank Measurements:

    • Fill a cuvette with each of the plain buffer solutions (without the dye).

    • For each buffer, perform an emission scan to measure the background fluorescence. This will be subtracted from the sample measurements.

  • Sample Measurements:

    • Rinse the cuvette with the first this compound working solution and then fill the cuvette with it.

    • Place the cuvette in the spectrofluorometer and record the fluorescence emission spectrum.

    • Repeat this step for each of the this compound working solutions prepared in the different buffers. Ensure to rinse the cuvette thoroughly between samples.

  • Data Analysis:

    • Subtract the corresponding blank spectrum from each sample's emission spectrum.

    • Determine the peak fluorescence intensity for each sample at the emission maximum (around 657 nm).

    • Normalize the peak fluorescence intensities to the buffer that shows the highest brightness to easily compare the relative performance.

Experimental Workflow

Caption: Workflow for comparing this compound fluorescence in various buffers.

Conclusion

While this compound exhibits robust fluorescence across a wide pH range, its brightness can be subtly influenced by the specific composition of the buffer. For applications demanding the highest sensitivity, it is recommended that researchers empirically test the performance of this compound in their intended buffer systems using the protocol outlined in this guide. This will ensure the selection of a buffer that maximizes the fluorescence signal and leads to more reliable and reproducible experimental outcomes.

References

ATTO 633 in Neuroscience: A Comparative Guide for High-Resolution Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of neuroscience, the selection of fluorescent probes is a critical determinant of experimental success. Among the myriad of available dyes, ATTO 633 has emerged as a powerful tool, particularly for advanced microscopy techniques that push the boundaries of spatial resolution. This guide provides a comprehensive comparison of this compound with its main competitors, Alexa Fluor 633 and Cy5, supported by experimental data and detailed protocols to inform your selection process.

This compound is a red-emitting fluorescent dye that has gained prominence in neuroscience for its exceptional photostability and brightness, characteristics that are paramount for demanding applications such as super-resolution microscopy and single-molecule tracking. These properties allow for the detailed visualization of intricate neuronal structures and dynamic processes that were previously beyond the limits of conventional fluorescence microscopy.

Performance Comparison: this compound vs. Alternatives

The choice of a fluorophore significantly impacts the quality of imaging data. Here, we compare the key photophysical properties of this compound with the widely used Alexa Fluor 633 and Cy5 dyes.

PropertyThis compoundAlexa Fluor 633Cy5
Excitation Max (nm) ~630~632~649
Emission Max (nm) ~650~647~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~130,000~100,000~250,000
Quantum Yield ~0.65~0.60~0.28
Photostability HighHighModerate
Brightness (Ext. Coeff. x QY) HighHighModerate

Data Interpretation: this compound exhibits a high molar extinction coefficient and quantum yield, resulting in exceptional brightness that is comparable to, and in some cases surpasses, that of Alexa Fluor 633. While Cy5 has a higher extinction coefficient, its significantly lower quantum yield and moderate photostability can be limiting, especially in experiments requiring prolonged imaging or high laser powers. Studies have shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their Cy dye counterparts.[1][2] The exceptional photostability of ATTO dyes makes them particularly well-suited for demanding applications like STED microscopy.

Key Applications in Neuroscience

This compound has proven its utility in a range of cutting-edge neuroscience applications, enabling researchers to unravel the complexities of the nervous system at the nanoscale.

Super-Resolution Microscopy (STED and SMLM)

Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM) have revolutionized neurobiology by enabling the visualization of subcellular structures with unprecedented detail. The high photostability of this compound is a key advantage in these techniques, as it can withstand the high laser intensities required for achieving super-resolution. This allows for the detailed imaging of synaptic proteins, dendritic spines, and the intricate organization of the neuronal cytoskeleton.

Experimental Protocols

Protocol for Immunofluorescence Staining of Synaptic Proteins in Cultured Neurons

This protocol provides a detailed method for labeling synaptic proteins in cultured neurons using this compound-conjugated secondary antibodies.

Materials:

  • Primary antibodies against synaptic proteins (e.g., synaptophysin, PSD-95)

  • This compound-conjugated secondary antibodies

  • Paraformaldehyde (PFA)

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • Bovine serum albumin (BSA)

  • Mounting medium

Procedure:

  • Cell Culture: Culture primary hippocampal or cortical neurons on coverslips.[3][4][5]

  • Fixation: Fix the neurons with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in the blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the this compound-conjugated secondary antibody diluted in the blocking solution for 1-2 hours at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Image the samples using a confocal or super-resolution microscope equipped with appropriate laser lines and filters for this compound.

Protocol for Staining the Neuronal Cytoskeleton with this compound-Phalloidin

This protocol details the visualization of F-actin in the neuronal cytoskeleton using this compound-conjugated phalloidin.

Materials:

  • This compound-conjugated phalloidin

  • Paraformaldehyde (PFA)

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • Mounting medium

Procedure:

  • Cell Culture and Fixation: Culture and fix neurons as described in the immunofluorescence protocol.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Phalloidin Staining: Wash the cells twice with PBS and then incubate with this compound-phalloidin (typically at a concentration of 20-40 nM) in PBS for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting: Wash the cells three times with PBS and mount the coverslips as described previously.

  • Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate settings for this compound.

Visualizing Neuronal Processes

To illustrate the application of this compound in studying neuronal signaling, the following diagram depicts a simplified experimental workflow for imaging neurotransmitter release.

G cluster_workflow Experimental Workflow: Imaging Neurotransmitter Release start Cultured Neurons labeling Label Synaptic Vesicles with this compound-conjugated Antibody start->labeling stimulation Induce Neuronal Stimulation (e.g., High K+) labeling->stimulation imaging Time-Lapse Imaging of this compound Fluorescence stimulation->imaging analysis Analyze Vesicle Fusion Events and Neurotransmitter Release imaging->analysis

Caption: Workflow for studying neurotransmitter release using this compound.

This workflow highlights how the photostability and brightness of this compound are leveraged to track the dynamics of synaptic vesicles during neurotransmission.

Conclusion

This compound stands out as a superior fluorescent probe for high-resolution and live-cell imaging applications in neuroscience. Its exceptional photostability and brightness make it an invaluable tool for researchers aiming to visualize the fine details of neuronal morphology and function. When compared to Alexa Fluor 633 and Cy5, this compound offers a compelling combination of performance characteristics that can significantly enhance the quality and reliability of fluorescence microscopy data. By providing detailed protocols and a clear comparison of its performance, this guide aims to empower researchers to make informed decisions in their selection of fluorescent dyes, ultimately advancing our understanding of the intricate workings of the brain.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of ATTO 633

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of ATTO 633, a fluorescent dye commonly used in life sciences. Adherence to these guidelines is essential for minimizing environmental impact and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with care. The toxicological properties of this product have not been thoroughly investigated, and therefore, due caution should be exercised.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear OSHA-approved safety glasses or chemical safety goggles.[1]

  • Hand Protection: Use compatible chemical-resistant gloves.[1]

  • Body Protection: Wear protective clothing to avoid skin contact.[1]

Direct physical contact with this compound should be avoided as it may be harmful if inhaled, ingested, or absorbed through the skin.[1]

Step-by-Step Disposal Procedure for this compound

The following procedure is based on the material safety data sheet for this compound and outlines the recommended steps for its disposal.

1. Spill Management: In the event of a spill, immediately wear the appropriate protective equipment.[1] The spilled material should be absorbed using an inert material like sand or vermiculite.[1]

2. Containment: Place the mixture of this compound and absorbent material into a closed container suitable for chemical waste.[1]

3. Final Disposal: There are two primary methods for the final disposal of this compound waste:

  • Incineration with a Combustible Solvent: Mix the contained material with a combustible solvent. This mixture should then be burned in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful emissions.[1]

  • Direct Chemical Incineration: Alternatively, the closed container with the absorbed material can be sent for disposal at a licensed chemical incinerator.[1]

It is imperative to consult with your institution's environmental health and safety (EHS) department to ensure compliance with local, state, and federal regulations for chemical waste disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G start This compound Waste spill Spill Occurs start->spill contain Place in Closed Container start->contain No Spill (Routine Disposal) absorb Absorb with Sand or Vermiculite spill->absorb Yes absorb->contain disposal_method Select Disposal Method contain->disposal_method incinerate_solvent Mix with Combustible Solvent & Incinerate disposal_method->incinerate_solvent Option 1 incinerate_direct Dispose in Chemical Incinerator disposal_method->incinerate_direct Option 2 end Disposal Complete incinerate_solvent->end incinerate_direct->end

Fig. 1: this compound Disposal Workflow

This procedural guidance is intended to supplement, not replace, your institution's established safety protocols. Always prioritize safety and consult with your EHS department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.